molecular formula C9H12ClN B1583766 4-Chloro-N-isopropylaniline CAS No. 770-40-1

4-Chloro-N-isopropylaniline

Cat. No.: B1583766
CAS No.: 770-40-1
M. Wt: 169.65 g/mol
InChI Key: WQCJXUGBPQKJLI-UHFFFAOYSA-N
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Description

4-Chloro-N-isopropylaniline is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-propan-2-ylaniline
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InChI

InChI=1S/C9H12ClN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCJXUGBPQKJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227816
Record name 4-Chloro-N-isopropylaniline
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Molecular Weight

169.65 g/mol
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CAS No.

770-40-1
Record name 4-Chloro-N-isopropylaniline
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Record name 4-Chloro-N-isopropylaniline
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Record name 4-Chloro-N-isopropylaniline
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Record name 4-chloro-N-isopropylaniline
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Foundational & Exploratory

4-Chloro-N-isopropylaniline fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-N-isopropylaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's fundamental properties, synthesis, reactivity, applications, and critical safety protocols. The information is structured to provide not just data, but also the scientific reasoning behind the methodologies presented.

Introduction and Molecular Profile

This compound (CAS No. 770-40-1) is a substituted aniline derivative characterized by a chlorine atom at the para-position (position 4) of the phenyl ring and an isopropyl group attached to the nitrogen atom.[1][2] This specific substitution pattern, featuring an electron-withdrawing chloro group and an electron-donating N-isopropyl group, imparts a unique reactivity profile that makes it a valuable building block in the synthesis of more complex molecules.[1] It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[2][3]

The structural arrangement influences the electron density of the aromatic ring and the nucleophilicity of the amino group, dictating its behavior in various chemical transformations. Understanding these core properties is fundamental to its effective application in research and manufacturing.

Core Physicochemical and Computed Properties

The essential properties of this compound are summarized below for quick reference. These values are critical for designing experiments, predicting reactivity, and establishing analytical methods.

Property CategoryParameterValueReference(s)
Identifiers IUPAC Name 4-chloro-N-(propan-2-yl)aniline[4][5]
CAS Number 770-40-1[1][2][4]
Molecular Formula C₉H₁₂ClN[1][4][5]
Molecular Weight 169.65 g/mol [1][5]
Synonyms (4-Chlorophenyl)isopropylamine, N-Isopropyl-4-chloroaniline, p-Chloro-N-isopropylaniline[2][3][4]
Physical Properties Appearance Colorless to pale yellow liquid or solid[2][6]
Boiling Point 265.2 °C at 760 mmHg[4][7]
Melting Point -6 to -3 °C[6]
Density 1.099 g/cm³[4][7]
Flash Point 114.2 °C[4][7]
Solubility Limited solubility in water; soluble in organic solvents like alcohols and ethers.[2][6]
Computed Data LogP 3.03 - 3.26[4][8]
Polar Surface Area 12 Ų[5]
Index of Refraction 1.561[4][7]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several strategic pathways. The choice of method depends on the available starting materials, desired purity, and scalability. The two most common approaches are the N-alkylation of 4-chloroaniline and the direct chlorination of N-isopropylaniline.

Synthetic Pathways
  • N-Alkylation of 4-Chloroaniline (SN2 Mechanism): This is a foundational method for forming the C-N bond.[1] The nitrogen atom of 4-chloroaniline, acting as a nucleophile, attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, typically conducted under alkaline conditions to neutralize the resulting hydrohalic acid.[1]

  • Electrophilic Aromatic Substitution (EAS): An alternative route involves the direct chlorination of N-isopropylaniline.[1] The N-isopropyl group is an activating, electron-donating group that directs incoming electrophiles to the ortho and para positions. The introduction of a chlorine atom is a classic EAS reaction, where the π electrons of the activated aniline ring attack an electrophilic chlorine species generated from a reagent like molecular chlorine (Cl₂) with a Lewis acid catalyst.[1]

  • Reductive Amination: This method involves the reaction of 4-chloroaniline with acetone in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the final secondary amine product. This is a highly efficient method for N-alkylation.[9]

G cluster_0 Pathway 1: N-Alkylation cluster_1 Pathway 2: Chlorination A 4-Chloroaniline C This compound A->C SN2 Reaction (Base) B Isopropyl Halide B->C D N-Isopropylaniline F This compound D->F Electrophilic Aromatic Substitution (EAS) E Cl₂ / Lewis Acid E->F

Caption: Major synthetic routes to this compound.

Applications in Research and Industry

This compound is not typically an end-product but rather a versatile building block for constructing more elaborate molecular architectures.[1]

  • Pharmaceutical Synthesis: It is a known intermediate in the synthesis of various pharmaceutical agents. The chloroaniline moiety is present in numerous approved drugs, and this compound provides a functionalized core for further elaboration.[2][3][10]

  • Agrochemicals: The compound is a precursor for certain agrochemicals, particularly herbicides.[2][3] For example, the related compound 4-Fluoro-N-isopropylaniline is an intermediate in the synthesis of the herbicide Flufenacet.[11]

  • Dyes and Pigments: As a derivative of aniline, it serves as an intermediate in the manufacturing of azo dyes and other pigments.[3][6]

  • Metabolism Studies: In toxicology and drug metabolism research, it can be formed as a metabolite through the N-dealkylation of more complex parent compounds by enzymes like Cytochrome P450.[1]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for quality control, reaction monitoring, and pharmacokinetic studies involving this compound.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of aniline derivatives due to its ability to handle thermolabile and polar compounds without derivatization.[1] A reverse-phase (RP) HPLC method is commonly employed.[8]

G Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample->Injection Column Separation on C18 Reverse-Phase Column Injection->Column Detection UV Detection (e.g., 254 nm) Column->Detection Analysis Data Analysis (Quantification & Purity) Detection->Analysis

Caption: Standard workflow for HPLC analysis.

Protocol: HPLC Analysis of this compound

This protocol describes a general-purpose method for the separation and quantification of this compound.

Objective: To determine the purity of a sample or its concentration in a solution.

Materials:

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid or Formic acid (for Mass Spec compatibility)[8]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 70:30 v/v).

    • Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[8]

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase[8]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or wavelength of maximum absorbance)

    • Column Temperature: Ambient or 30 °C

  • Analysis:

    • Inject the standards and the sample.

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

Toxicology and Safe Handling

Authoritative Note: Specific toxicological data for this compound is not extensively published. Therefore, the safety precautions outlined here are based on the well-documented hazards of its parent compound, 4-chloroaniline , which is classified as highly toxic. This conservative approach is essential for ensuring laboratory safety.

Hazard Identification

Based on 4-chloroaniline, the compound should be treated as:

  • Acutely Toxic: Toxic if swallowed, in contact with skin, or if inhaled.[12]

  • Carcinogen: May cause cancer.[12] 4-chloroaniline is classified by IARC as Group 2B, possibly carcinogenic to humans.

  • Skin Sensitizer: May cause an allergic skin reaction.[12]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[12]

  • Methemoglobinemia Risk: Absorption into the body can lead to the formation of methemoglobin, which impairs oxygen transport in the blood and causes cyanosis. The onset of symptoms may be delayed for 2 to 4 hours.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 or NIOSH standards.[14]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use.[14] For larger quantities, wear fire/flame-resistant clothing.

    • Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, use a full-face respirator with appropriate cartridges.[14]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.[11]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6] Keep containers tightly closed and upright to prevent leakage.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

First Aid Measures

Immediate medical attention is required in case of exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately.[15]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Give two glasses of water to drink. Seek medical advice immediately.

Conclusion

This compound is a chemical intermediate of significant industrial value, particularly in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is governed by the interplay of its chloro and N-isopropyl substituents. While its utility is clear, its potential for high toxicity, extrapolated from its parent aniline, necessitates rigorous adherence to safety protocols. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is paramount for its safe and effective use in a professional research and development setting.

References

  • This compound. (2018, February 16). SIELC Technologies. Retrieved January 7, 2026, from [Link]

  • This compound | C9H12ClN | CID 69864. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • 4-Chloroaniline, N-isopropylidene | C9H10ClN | CID 592533. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Synthesis of 2-amino-4-chloro-N-isopropylaniline. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

  • 4-Chloro-2-isopropylaniline | C9H12ClN | CID 12667939. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • 4-Chloroaniline 103500 - Safety Data Sheet. (n.d.). Retrieved January 7, 2026, from [Link]

  • N-Isopropyl-4-chloroaniline - Introduction. (2024, April 10). ChemBK. Retrieved January 7, 2026, from [Link]

  • Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline. (n.d.). Google Patents.
  • 4-CHLOROANILINE. (n.d.). Ataman Kimya. Retrieved January 7, 2026, from [Link]

  • FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. (2010). PubMed. Retrieved January 7, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

Sources

Introduction: A Strategic Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-N-isopropylaniline (CAS 770-40-1)

This compound, identified by CAS Number 770-40-1, is a substituted aniline derivative of significant interest in the chemical industry.[1] Its structure, featuring a chloro group at the para-position of the phenyl ring and an isopropyl group on the nitrogen atom, imparts a unique combination of reactivity and steric hindrance, making it a valuable building block.[2] This compound serves as a critical intermediate in the synthesis of a range of target molecules, most notably in the agrochemical and pharmaceutical sectors.[3][4] It is also used in the production of dyes and pigments.[3][5] This guide provides an in-depth exploration of its properties, a validated synthesis protocol via reductive amination, comprehensive analytical methodologies, and essential safety protocols for laboratory and industrial professionals.

Physicochemical & Structural Characteristics

This compound is typically a colorless to pale yellow liquid or low-melting solid, a state dependent on purity and ambient temperature.[1][5] It is soluble in most common organic solvents like alcohols, ethers, and ketones, but has limited solubility in water.[3][5] The presence of the chloro group and the secondary amine functionality are the primary drivers of its chemical reactivity, particularly in nucleophilic substitution and further derivatization reactions.[1]

Diagram 1: Chemical Structure of this compound

Caption: Structure and identifiers for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₂ClN[1][6]
Molecular Weight 169.65 g/mol [3][4]
Appearance Colorless to pale yellow liquid or solid[1][5]
Boiling Point 265.2 °C at 760 mmHg[5][6]
Melting Point 8-9 °C[3][7]
Density 1.099 g/cm³[5][6]
Flash Point 114.2 °C[5][6]
Refractive Index 1.561[5][6]
Vapor Pressure 0.0093 mmHg at 25 °C[5][6]
EINECS Number 212-224-8[6][8]

Synthesis Pathway: Reductive Amination

While several synthetic routes exist, including the direct N-alkylation of 4-chloroaniline with an isopropyl halide via an SN2 mechanism, reductive amination stands out as a highly efficient and common one-pot method.[2][9] This approach involves the reaction of a carbonyl compound (acetone) with an amine (4-chloroaniline) to form an intermediate imine, which is then reduced in-situ to the target secondary amine.[9][10]

The causality behind this choice of pathway is rooted in efficiency and selectivity. Direct alkylation can suffer from overalkylation, producing tertiary amines as byproducts. Reductive amination avoids this issue, providing a cleaner reaction profile.[11] The reaction is typically performed under weakly acidic conditions to facilitate the dehydration step required for imine formation.[9]

Diagram 2: Reductive Amination Synthesis Pathway

G start1 4-Chloroaniline intermediate Imine Intermediate (4-Chloro-N-isopropylideneaniline) start1->intermediate Nucleophilic Addition start2 Acetone start2->intermediate intermediate->intermediate product This compound intermediate->product Reduction (e.g., NaBH₄)

Caption: One-pot synthesis via imine formation and in-situ reduction.

Field-Proven Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis of this compound using sodium borohydride as the reducing agent. The choice of Sodium Borohydride (NaBH₄) is strategic; while it can reduce aldehydes and ketones, its reactivity can be controlled by adding it after allowing sufficient time for imine formation.[12]

Materials & Reagents:

  • 4-Chloroaniline

  • Acetone

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Ice bath

Step-by-Step Methodology:

  • Imine Formation:

    • In a 250 mL round-bottom flask, dissolve 4-chloroaniline (1 eq.) in methanol (approx. 3-4 mL per gram of aniline).

    • Add acetone (1.5 eq.) to the solution. The excess acetone helps drive the equilibrium towards imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-(4-chlorophenyl)propan-2-imine intermediate.[9][13]

  • Reduction:

    • Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to moderate the exothermic reaction with NaBH₄ and prevent side reactions.

    • Slowly add sodium borohydride (1.5 eq.) portion-wise over 30 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until TLC/GC-MS analysis confirms the consumption of the imine intermediate.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.

    • Reduce the volume of the solvent in-vacuo using a rotary evaporator.

    • Add dichloromethane (DCM) to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and then with a saturated NaHCO₃ solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if high purity is required.[14]

Analytical Characterization & Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and integrity of the synthesized compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Diagram 3: Post-Synthesis Analytical Workflow

cluster_QC QC Methods A Crude Synthesized Product B Purification (Vacuum Distillation or Column Chromatography) A->B C Identity & Purity Analysis B->C D Verified Product (>95% Purity) C->D Meets Specification HPLC HPLC C->HPLC GCMS GC-MS C->GCMS NMR NMR C->NMR FTIR FT-IR C->FTIR

Caption: A standard workflow for product purification and quality control.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is adapted from established procedures for analyzing similar aromatic amines.[8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile (MeCN) and water (e.g., 70:30 v/v) containing 0.1% formic acid. The acid is used to ensure sharp peak shapes by protonating the amine.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Dissolve a small sample of the product in the mobile phase. Inject onto the column and monitor the chromatogram. Purity is determined by the relative area percentage of the main product peak.

Protocol 2: Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify key functional groups.

  • N-H Stretch: A characteristic sharp peak is expected around 3300-3500 cm⁻¹, indicative of the secondary amine.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (isopropyl) C-H stretches appear just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: The amine C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ range.

  • C-Cl Stretch: The C-Cl stretching frequency is generally observed in the 850-550 cm⁻¹ region.[15]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a detailed map of the proton environment.

  • Aromatic Protons: Two sets of doublets are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the protons on the substituted benzene ring.

  • N-H Proton: A broad singlet, whose chemical shift is concentration-dependent, corresponding to the amine proton.

  • Isopropyl Group:

    • A septet (~3.5-4.0 ppm) for the single methine proton (-CH).

    • A doublet (~1.2 ppm) for the six equivalent methyl protons (-CH₃)₂.

¹³C NMR will further confirm the carbon skeleton, with distinct signals for the aromatic carbons (one attached to Cl, one to N, and two pairs of equivalent CHs) and the two different carbons of the isopropyl group.[16]

Applications in Research and Development

This compound is a key precursor in multi-step syntheses. Its primary application lies in the agrochemical industry, where it serves as a building block for herbicides.[2][17] The structural motif is integral to the final active ingredient's ability to interact with its biological target. In the pharmaceutical sector, it is used in the synthesis of more complex molecules with potential therapeutic activities.[1][3] The chloro- and isopropyl-aniline core can be further functionalized to modulate properties like lipophilicity and metabolic stability in drug candidates.

Safety, Handling, and Toxicology

As with all substituted anilines, this compound must be handled with appropriate care.[5] Chloroanilines, as a class, are known for their toxicity.[2]

  • Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[18][19] Like other anilines, absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, potentially causing cyanosis (a bluish discoloration of the skin).

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[19] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18]

  • Handling & Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[4][5] Keep away from strong oxidizing agents, acids, and bases to prevent dangerous reactions.[5]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[18][20]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[18]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[18]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[18]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[18]

References

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  • Reductive Amination . Chemistry LibreTexts. [Link]

  • 4-Chloroaniline, N-isopropylidene | C9H10ClN | CID 592533 . PubChem. [Link]

  • Reductive amination . Wikipedia. [Link]

  • Reductive Amination - Common Conditions . organic-chemistry.org. [Link]

  • Synthesis of 2-amino-4-chloro-N-isopropylaniline . PrepChem.com. [Link]

  • N-Isopropylaniline | C9H13N | CID 13032 . PubChem - NIH. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • 4-Chloro-2-isopropylaniline | C9H12ClN | CID 12667939 . PubChem - NIH. [Link]

  • FTIR spectrum of the 4-chloroaniline single crystal . ResearchGate. [Link]

  • Reductive Amination . Chemistry LibreTexts. [Link]

  • FTIR spectrum of the 4-chloroaniline single crystal . ResearchGate. [Link]

  • Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline . ResearchGate. [Link]

  • FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline | Request PDF . ResearchGate. [Link]

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An In-Depth Technical Guide to the Structural Elucidation of 4-Chloro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of 4-Chloro-N-isopropylaniline (CAS No. 770-40-1). Moving beyond a simple recitation of methods, this document emphasizes the causality behind experimental choices, outlines self-validating protocols, and integrates data from multiple analytical techniques to build an unassailable structural confirmation.

Introduction: The Significance of this compound

This compound (C₉H₁₂ClN) is a substituted aniline, a class of compounds foundational to the synthesis of a vast array of industrial and pharmaceutical products.[1][2] Its specific structure, featuring a chlorine atom at the para-position and an N-isopropyl group, makes it a valuable intermediate in the manufacturing of dyes, agrochemicals, and potential pharmaceutical agents.[2][3][4] The electron-withdrawing nature of the chloro group combined with the electron-donating N-isopropyl group creates a unique electronic profile that dictates its reactivity and utility in organic synthesis.[1]

Accurate structural elucidation is not merely an academic exercise; it is a critical prerequisite for synthesis optimization, impurity profiling, regulatory compliance, and understanding its metabolic fate. This guide details the integrated analytical workflow required to confirm its identity with absolute certainty.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 770-40-1[1][5][6]
Molecular Formula C₉H₁₂ClN[1][5][7]
Molecular Weight 169.65 g/mol [1][7]
IUPAC Name 4-chloro-N-propan-2-ylaniline[5][7]
Boiling Point 265.2 °C at 760 mmHg[5][6]
Density 1.099 g/cm³[5][6]
Appearance Colorless to pale yellow liquid or solid[3][4]

The Elucidation Workflow: A Multi-Technique Approach

The definitive confirmation of a chemical structure is never reliant on a single technique. Instead, it is a process of accumulating and correlating complementary data points from spectroscopic and chromatographic analyses. Each method provides a unique piece of the structural puzzle, and their collective agreement forms the basis of a trustworthy and robust elucidation.

Elucidation_Workflow cluster_prep Phase 1: Preparation & Purity cluster_analysis Phase 2: Spectroscopic & Spectrometric Analysis cluster_synthesis Phase 3: Data Integration & Confirmation Sample Test Sample of This compound Purity Chromatographic Analysis (HPLC, GC) Sample->Purity Purity Check NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Purity->NMR MS Mass Spectrometry (GC-MS) - Mass & Formula - Purity->MS Pure Aliquot IR IR Spectroscopy - Functional Groups - Purity->IR Integration Correlate All Data NMR->Integration MS->Integration IR->Integration Confirmation Final Structure Confirmed Integration->Confirmation

Caption: High-level workflow for structural elucidation.

Spectroscopic Analysis: Decoding the Molecular Blueprint

Spectroscopy allows us to probe the molecular framework, providing direct evidence of the connectivity, functional groups, and overall mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeleton Key

Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation as it maps the carbon-hydrogen framework of a molecule.[1] For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring and the nature of the alkyl group on the nitrogen, while ¹³C NMR will verify the count of unique carbon atoms.

Predicted ¹H and ¹³C NMR Data for this compound

FeaturePredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)Rationale
Isopropyl CH₃~1.2 (d, 6H)~22Six equivalent protons split by the adjacent CH, resulting in a doublet.
Isopropyl CH~3.6 (sept, 1H)~48One proton split by the six adjacent CH₃ protons, resulting in a septet.
N-H~3.7 (br s, 1H)-A broad singlet due to quadrupole broadening and potential exchange. Position is solvent-dependent.
Aromatic C2, C6-H~6.6 (d, 2H)~114Protons ortho to the -NH group, shifted upfield. Split by C3/C5 protons.
Aromatic C3, C5-H~7.1 (d, 2H)~129Protons meta to the -NH group, shifted downfield. Split by C2/C6 protons.
Aromatic C1 (-NH)-~146Quaternary carbon attached to nitrogen, deshielded.
Aromatic C4 (-Cl)-~122Quaternary carbon attached to chlorine.

Note: Predictions are based on standard chemical shift tables and data from analogous compounds like 4-chloroaniline and N-isopropylaniline.[8][9] Actual values may vary based on solvent and concentration.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. Standard acquisition parameters should be used.

  • Validation: Ensure sharp, symmetrical peaks for TMS and solvent. The integral ratios in the ¹H spectrum must correspond to the proton count of the proposed structure (e.g., 6:1:1:2:2).

Mass Spectrometry (MS): The Molecular Weight Scale

Expertise & Experience: MS provides the exact molecular weight and crucial fragmentation patterns. For a chlorine-containing compound, MS is self-validating due to the characteristic isotopic pattern of chlorine. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) results in two molecular ion peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1, a definitive signature for a monochlorinated compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[10]

    • Injector: 250 °C, splitless injection.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Validation: The observed molecular ion must match the calculated molecular weight (169.0658 for C₉H₁₂³⁵ClN).[5][7] The M⁺/M+2 isotopic pattern must be present with the correct ~3:1 ratio.

Predicted Mass Spectrum Fragmentation

m/z ValueIonRationale
169/171 [M]⁺Molecular Ion Peak . The 3:1 isotopic pattern confirms one chlorine atom.
154/156 [M - CH₃]⁺Loss of a methyl radical from the isopropyl group.
126/128 [M - C₃H₇]⁺Loss of the entire isopropyl radical, leading to the 4-chloroaniline radical cation.
111 [C₆H₄Cl]⁺Fragmentation of the aniline portion.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. While it doesn't provide detailed connectivity, it quickly confirms the presence of the N-H bond, the aromatic ring, and aliphatic C-H bonds, corroborating the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place one drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Background Correction: Run a background scan of the clean ATR crystal prior to sample analysis.

  • Validation: The spectrum should be free of significant water or CO₂ peaks, and the key predicted bands should be clearly identifiable.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchSecondary Amine
3100-3000C-H StretchAromatic
2970-2850C-H StretchAliphatic (Isopropyl)
~1600, ~1500C=C StretchAromatic Ring
~1320C-N StretchAromatic Amine
~1100-1000C-Cl StretchAryl Halide

Chromatographic Analysis: Purity, Identity, and Quantification

Chromatography serves a dual purpose: it establishes the purity of the sample being analyzed by spectroscopic methods and provides an orthogonal method for identity confirmation against a certified reference standard.

Chromatography_Workflow cluster_hplc Reverse-Phase HPLC Mobile Mobile Phase (ACN/Water) Column Stationary Phase (C18 Column) Mobile->Column Elution Detector UV Detector Column->Detector Separation based on polarity Sample Sample Injection Sample->Column Result_HPLC Single Peak at Specific Retention Time Detector->Result_HPLC Separation based on polarity

Caption: Principle of Reverse-Phase HPLC separation.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC is an excellent technique for assessing the purity of moderately polar compounds like this compound.[11][12] The retention time under specific conditions is a highly reproducible characteristic that can be used for identification when compared to a reference standard.

Experimental Protocol: Purity Assessment by RP-HPLC

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid or phosphoric acid.[11][12] For MS compatibility, formic acid is required.[11][12]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to 220 nm.[13]

  • Sample Preparation: Prepare a ~100 µg/mL solution of the sample in the mobile phase.

  • Analysis: Inject 10 µL and run the chromatogram for a sufficient time (e.g., 15 minutes) to allow all potential impurities to elute.

  • Validation & Trustworthiness: A pure sample should yield a single, sharp, symmetrical peak. Purity can be calculated based on the relative peak area (Area %). For identity confirmation, the retention time must exactly match that of a certified reference standard run under identical conditions.

Gas Chromatography (GC)

Expertise & Experience: GC is well-suited for the analysis of volatile and thermally stable anilines.[14][15][16] It provides excellent resolution and, when used with a Flame Ionization Detector (FID), is a robust method for purity analysis. Coupling with a mass spectrometer (GC-MS) combines separation with definitive identification.

Experimental Protocol: Purity and Identity by GC-FID

  • System Preparation:

    • Column: A mid-polarity capillary column (e.g., DB-WAX or equivalent).[15]

    • Injector: 250 °C, split mode (e.g., 50:1).

    • Oven Program: 100 °C for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.

    • Carrier Gas: Helium or Nitrogen.

    • Detector: FID at 280 °C.

  • Sample Preparation: Prepare a ~100 µg/mL solution in acetone or ethyl acetate.[15]

  • Analysis: Inject 1 µL.

  • Validation & Trustworthiness: As with HPLC, purity is determined by the relative peak area of the main analyte peak. Identity is confirmed by matching the retention time to a reference standard. The high efficiency of capillary GC makes it an excellent tool for separating closely related isomers or impurities.

Data Synthesis: Assembling the Final Proof

Table 5: Correlated Evidence for Structural Confirmation

Structural FeatureNMR Evidence (¹H & ¹³C)MS Evidence (m/z)IR Evidence (cm⁻¹)Chromatographic Evidence
Molecular Formula Correct proton/carbon count169/171 (M⁺, M+2)N/AN/A
Para-substituted Ring AA'BB' splitting pattern in ¹H NMR111~1600, ~1500, ~820 (out-of-plane bend)Consistent retention time
Isopropyl Group Septet (~3.6 ppm) and Doublet (~1.2 ppm)154/156 ([M-CH₃]⁺)2970-2850N/A
Secondary Amine Broad N-H singlet (~3.7 ppm)126/128 ([M-C₃H₇]⁺)~3400N/A
Chlorine Atom Deshielding effect on C43:1 Isotopic Pattern ~1100-1000N/A
Purity Clean baseline, no impurity peaksSingle GC peakN/ASingle peak >99% area by HPLC & GC

Mandatory Safety Precautions

Substituted anilines require careful handling. Users must consult the full Safety Data Sheet (SDS) before work.[17]

  • Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18]

  • Inhalation: Use only in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[17][18]

  • Toxicity: The parent compound, 4-chloroaniline, is toxic if swallowed, in contact with skin, or if inhaled and is suspected of causing cancer. Similar precautions should be taken with its derivatives.

References

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  • ResearchGate. (n.d.). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. Retrieved from [Link]

  • Hangzhou Hive Chemical Co., Ltd. (n.d.). GHS SDS for this compound. Retrieved from [Link]

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  • Xuan, J., Pan, X., Liu, X., Yan, H., & Zhang, Y. (2015). [Gas chromatography for determination of N-isopropylaniline in workplace atmosphere]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 33(2), 143-145. Retrieved from [Link]

  • Merck Millipore. (n.d.). HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns. Retrieved from [Link]

  • Stolarczyk, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4983. Retrieved from [Link]

  • ChemBK. (2024, April 10). N-Isopropyl-4-chloroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Lancashire, R. J. (2000). The IR Spectrum of 4-chloroaniline. The University of the West Indies, Mona. Retrieved from [Link]

  • mzCloud. (2014, August 1). 4-Isopropylaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

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4-Chloro-N-isopropylaniline: A Core Chemical Intermediate in Modern Agrochemical and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-N-isopropylaniline (CAS No. 770-40-1), a pivotal chemical intermediate in the synthesis of a range of specialized organic molecules.[1][2] With a unique molecular architecture featuring a chlorinated aromatic ring and a secondary isopropylamino group, this compound offers dual reactivity, making it a versatile building block in the agrochemical and pharmaceutical industries.[3] This document will explore the principal synthetic routes to this compound, with a particular focus on industrial methodologies such as reductive amination. Furthermore, it will provide a detailed case study on its critical role in the synthesis of the organophosphate herbicide, Anilofos. This guide is intended for researchers, chemists, and professionals in process development and drug discovery, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of this compound

This compound, systematically named 4-chloro-N-(propan-2-yl)aniline, is a substituted aniline that has garnered significant attention as a key starting material and intermediate.[4] Its structural features—an electron-withdrawing chlorine atom at the para-position of the benzene ring and an electron-donating N-isopropyl group—impart a nuanced reactivity profile that is highly desirable in multi-step organic synthesis.[3] The presence of these functional groups allows for selective transformations at both the aromatic ring and the nitrogen atom, enabling the construction of complex molecular frameworks.[3]

This guide will elucidate the chemistry of this compound, moving beyond a simple recitation of facts to explain the underlying principles that govern its synthesis and application. By understanding the causality behind experimental choices, from catalyst selection to reaction conditions, researchers can better optimize existing protocols and innovate new synthetic pathways.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 770-40-1[4][5]
Molecular Formula C₉H₁₂ClN[4][5]
Molecular Weight 169.65 g/mol [5]
Appearance Powder[1]
Melting Point 8-9 °C
Boiling Point 100 °C at 5 Torr
Density 1.099 g/cm³[4]
Flash Point 114.2 °C[4]
Solubility Moderately soluble in organic solvents, limited solubility in water.[2]

Synthesis of this compound: A Tale of Two Pathways

The industrial production of this compound is dominated by two primary synthetic strategies: the N-alkylation of 4-chloroaniline and the direct chlorination of N-isopropylaniline.[3] The choice between these routes often depends on the availability and cost of starting materials, as well as desired purity and yield.

N-Alkylation of 4-Chloroaniline

This is a widely employed method due to the ready availability of 4-chloroaniline. The introduction of the isopropyl group onto the nitrogen atom can be achieved through several approaches.

Reductive amination is a highly efficient and common industrial method for forming C-N bonds.[6][7] This "one-pot" process involves the reaction of 4-chloroaniline with acetone to form an imine intermediate, which is then reduced in situ to the final secondary amine.[8]

The key advantage of this method is that it avoids the use of alkyl halides, which can be hazardous and lead to over-alkylation byproducts.[7] The choice of reducing agent is critical; mild hydrides like sodium borohydride (NaBH₄) or catalytic hydrogenation are often preferred to selectively reduce the imine without affecting the aromatic ring or the chloro-substituent.[8]

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Chloroaniline 4-Chloroaniline Imine_Formation Imine Formation (+H₂O) 4-Chloroaniline->Imine_Formation Acetone Acetone Acetone->Imine_Formation Reduction Reduction (e.g., NaBH₄ or H₂/Catalyst) Imine_Formation->Reduction This compound This compound Reduction->this compound

Caption: Reductive Amination Synthesis of this compound.

Experimental Protocol: Reductive Amination of 4-chloroaniline with Acetone

  • Materials: 4-chloroaniline, acetone, a suitable reducing agent (e.g., sodium borohydride), a protic solvent (e.g., methanol or ethanol), and an acid catalyst (optional, e.g., acetic acid).

  • Procedure:

    • Dissolve 4-chloroaniline in an excess of acetone and methanol in a reaction vessel.

    • Cool the mixture in an ice bath.

    • Slowly add sodium borohydride portion-wise, maintaining the temperature below 20°C. The addition of a catalytic amount of acetic acid can facilitate imine formation.[9]

    • After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete conversion.

    • Quench the reaction by the slow addition of water.

    • Make the solution alkaline with an aqueous sodium hydroxide solution.[9]

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

    • Purify the product by vacuum distillation.

An alternative N-alkylation strategy involves a direct SN2 reaction between 4-chloroaniline and an isopropyl halide, such as 2-bromopropane.[3] This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The causality behind this choice lies in the nucleophilicity of the aniline nitrogen. While aniline is a good nucleophile, the reaction requires heating and a base to proceed at a reasonable rate and to drive the equilibrium towards the product.

Electrophilic Aromatic Substitution: Direct Chlorination

This synthetic route starts with N-isopropylaniline and introduces the chlorine atom onto the aromatic ring via an electrophilic aromatic substitution (EAS) reaction.[3] The N-isopropyl group is an activating, ortho-, para-director. Therefore, careful control of reaction conditions is necessary to achieve high regioselectivity for the desired para-isomer and to avoid the formation of ortho- and di-chlorinated byproducts.[3] Common chlorinating agents include N-chlorosuccinimide (NCS).[3]

Core Application: Intermediate in the Synthesis of the Herbicide Anilofos

A prime example of the industrial importance of this compound is its role as a key intermediate in the synthesis of Anilofos.[10] Anilofos is a selective organophosphate herbicide used for pre- and early post-emergence control of annual grasses and sedges, particularly in rice cultivation.[11][12]

The synthesis of Anilofos from this compound is a two-step process.

Step 1: N-Acylation with Chloroacetyl Chloride

The first step involves the N-acylation of this compound with chloroacetyl chloride.[10] This reaction forms the amide, 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide.[10] The secondary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[13] This is a robust and high-yielding reaction.

Step 2: Synthesis of Anilofos

The second step is a nucleophilic substitution where the chloroacetamide intermediate reacts with a salt of O,O-dimethyldithiophosphoric acid (such as the sodium or ammonium salt) to yield Anilofos.[10][14] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be employed to facilitate the reaction between the organic-soluble chloroacetamide and the water-soluble dithiophosphate salt, leading to improved yields and milder reaction conditions.[14]

G Start This compound Intermediate 2-chloro-N-(4-chlorophenyl) -N-isopropylacetamide Start->Intermediate Step 1: N-Acylation Reagent1 Chloroacetyl Chloride Reagent1->Intermediate Product Anilofos Intermediate->Product Step 2: Nucleophilic Substitution Reagent2 Salt of O,O-dimethyldithiophosphoric acid Reagent2->Product

Caption: Synthesis of Anilofos from this compound.

Experimental Protocol: Synthesis of Anilofos

  • Materials: this compound, chloroacetyl chloride, a suitable solvent (e.g., cyclohexane), sodium or ammonium salt of O,O-dimethyldithiophosphoric acid (Na-DMTA or NH₄-DMTA), and a phase transfer catalyst (optional).

  • Procedure:

    • Step 1: Synthesis of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide

      • Condense this compound with chloroacetyl chloride in a suitable solvent at a controlled temperature, for instance, 74-75°C.[10]

      • Monitor the reaction for completion.

      • Upon completion, isolate the intermediate product.

    • Step 2: Synthesis of Anilofos

      • Charge a reaction vessel with the 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide intermediate and a solvent such as cyclohexane.[10]

      • Add a solution of Na-DMTA or NH₄-DMTA over a period of time while maintaining the temperature, for example, between 28-32°C.[10]

      • After the addition, continue to stir the reaction mixture to ensure completion.

      • The product can be isolated by filtration and washing with a suitable solvent like n-hexane.[10]

      • Dry the resulting solid under vacuum to obtain Anilofos with high purity (e.g., >96%).[10]

Safety and Handling

This compound is a chemical that requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[4][15]

Conclusion

This compound stands as a testament to the pivotal role of well-designed chemical intermediates in the synthesis of high-value end products. Its dual reactivity and versatile chemical handles make it an indispensable building block in the agrochemical and pharmaceutical sectors. The synthesis of the herbicide Anilofos serves as a compelling case study of its practical application. A thorough understanding of the synthetic pathways to and from this compound, underpinned by a grasp of the causality behind experimental choices, empowers researchers to not only optimize current manufacturing processes but also to innovate and develop the next generation of complex molecules.

References

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  • PubMed. (2012). Allenylphosphonates/allenylphosphine oxides as intermediates/precursors for intramolecular cyclization leading to phosphorus-based indenes, indenones, benzofurans, and isochromenes. J Org Chem.
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  • PubMed. (2013). Reductive amination of tertiary anilines and aldehydes. Chem Commun (Camb).
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  • Organic Syntheses Procedure. (n.d.). is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm..
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  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community (GCTLC). (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

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  • Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).
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  • JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

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4-Chloro-N-isopropylaniline in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-N-isopropylaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 770-40-1) is a substituted aniline that serves as a versatile and strategic intermediate in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a nucleophilic secondary amine, a reactive aromatic ring, and a carbon-chlorine bond amenable to cross-coupling reactions, makes it a valuable building block for complex molecular targets. The interplay between the electron-donating N-isopropyl group and the electron-withdrawing chloro group dictates the regioselectivity of its reactions and its utility in constructing a diverse array of chemical scaffolds.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core applications, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions and as a precursor for pharmaceutical and agrochemical agents.[2][3] Detailed protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective utilization in a laboratory setting.

Introduction: A Profile of a Key Synthetic Intermediate

This compound, with the molecular formula C₉H₁₂ClN, is a member of the halogenated N-alkylaniline family.[1][4] Its structure is characterized by a benzene ring substituted with a chlorine atom at the para-position (C4) and an N-isopropylaniline group. This substitution pattern is not merely incidental; it is the source of the compound's synthetic utility.

  • The N-isopropyl Group: This bulky, electron-donating group enhances the nucleophilicity of the nitrogen atom compared to aniline and sterically influences the approach of reagents. It also activates the aromatic ring, directing electrophiles primarily to the ortho positions.[1]

  • The 4-Chloro Group: The chlorine atom serves as a key functional handle. While it deactivates the ring towards electrophilic aromatic substitution, its true value lies in its ability to participate in a wide range of transition-metal-catalyzed cross-coupling reactions, providing a robust method for carbon-carbon and carbon-heteroatom bond formation.[5] The C-Cl bond is the least reactive among the halogens, often requiring specialized catalyst systems for efficient activation, which in turn allows for orthogonal reactivity in poly-halogenated systems.[5][6]

This guide will explore the synthesis of this compound and delve into its application as a linchpin in the construction of more complex molecules relevant to the fields of medicinal chemistry and materials science.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 770-40-1[2][4][7]
Molecular Formula C₉H₁₂ClN[2][4][7]
Molecular Weight 169.65 g/mol [1][4][7]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 265.2 °C at 760 mmHg[4][8]
Density 1.099 g/cm³[4][8]
Flash Point 114.2 °C[4][8]
Solubility Limited solubility in water; soluble in organic solvents.[2]
InChI Key WQCJXUGBPQKJLI-UHFFFAOYSA-N[1][4][7]

Spectroscopic Signature: The identity and purity of this compound are confirmed through standard spectroscopic methods.

  • ¹H NMR: The spectrum would characteristically show a doublet for the six methyl protons of the isopropyl group, a septet for the isopropyl methine proton, and distinct signals in the aromatic region for the AA'BB' spin system of the para-substituted ring. A broad singlet corresponding to the N-H proton would also be present.

  • ¹³C NMR: The spectrum will show characteristic peaks for the two distinct carbons of the isopropyl group and four signals for the aromatic carbons due to the molecule's symmetry.[7]

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretching band around 3400 cm⁻¹, C-H stretches for both aliphatic and aromatic groups, C=C stretching in the aromatic region (approx. 1600-1450 cm⁻¹), and a C-Cl stretching band in the fingerprint region.

Synthesis of this compound

There are two primary and strategically distinct pathways for the synthesis of this compound: N-alkylation of a pre-existing chloroaniline or chlorination of an N-alkylaniline.[1]

Route 1: N-Alkylation of 4-Chloroaniline (Sₙ2 Pathway) This is often the more common and direct approach. The nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking an isopropyl electrophile, such as 2-bromopropane or isopropyl tosylate. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The presence of a non-nucleophilic base is crucial to neutralize the acid generated during the reaction and drive the equilibrium towards the product.

Route 2: Electrophilic Aromatic Substitution of N-Isopropylaniline This route involves the direct chlorination of N-isopropylaniline using an electrophilic chlorine source like N-chlorosuccinimide (NCS) or molecular chlorine with a Lewis acid catalyst.[1] The N-isopropyl group is a strong ortho-, para-director. Since the para position is sterically less hindered, it is the major site of substitution, leading to the desired product. However, careful control of stoichiometry is required to avoid over-chlorination.[1]

Workflow for Synthesis via N-Alkylation

cluster_reagents Reagents & Setup cluster_process Reaction & Workup cluster_purification Purification reagent1 4-Chloroaniline reaction Combine & Heat (e.g., 60-80 °C) reagent1->reaction reagent2 2-Bromopropane reagent2->reaction base K₂CO₃ or NaH base->reaction solvent DMF or Acetonitrile solvent->reaction monitor Monitor by TLC/GC-MS reaction->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) or Distillation concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via N-alkylation.

Experimental Protocol: N-Alkylation of 4-Chloroaniline

Materials:

  • 4-Chloroaniline (1.0 equiv)

  • 2-Bromopropane (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-chloroaniline and anhydrous DMF (approx. 5-10 mL per gram of aniline).

  • Add anhydrous potassium carbonate to the suspension.

  • Slowly add 2-bromopropane to the stirring mixture at room temperature.

  • Attach a condenser and heat the reaction mixture to 70-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Core Synthetic Applications: A Gateway to Molecular Complexity

The primary utility of this compound lies in its capacity to undergo further transformations, particularly at the C-Cl bond.

Palladium-Catalyzed Cross-Coupling Reactions

The formation of C-C and C-N bonds via palladium-catalyzed cross-coupling is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular frameworks.[5][9] As an aryl chloride, this compound is a challenging substrate due to the high strength of the C-Cl bond.[6] Overcoming this hurdle requires specialized catalyst systems, typically involving electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which facilitate the difficult oxidative addition step.[6]

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a C-C bond. This is one of the most versatile methods for creating biaryl structures.

  • Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new C-N bond, leading to more complex aniline derivatives.[9]

  • Heck Reaction: Coupling with an alkene to form a substituted alkene.[9]

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, yielding an aryl-alkyne conjugate.[9]

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 10:1 ratio), degassed

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.[6]

Applications in Medicinal and Agrochemical Chemistry

This compound is not typically an active ingredient itself but rather a crucial structural motif or intermediate in the synthesis of biologically active compounds.[2][3] Its analogs have been investigated in various therapeutic areas. For instance, ligands based on the N-isopropylaniline scaffold have been developed as agonists for the trace amine-associated receptor 1 (TAAR1), a target for enhancing insulin secretion.[1] Furthermore, the chloroaniline moiety is a common feature in many herbicides and pesticides, making this compound a valuable starting material in the agrochemical industry.[3]

cluster_pharma Pharmaceutical Pathway cluster_agro Agrochemical Pathway start This compound pharma_step1 Cross-Coupling (e.g., Suzuki, Buchwald) start->pharma_step1 agro_step1 Derivatization of Amine (e.g., with Phosgene derivatives) start->agro_step1 agro_step2 Nucleophilic Aromatic Substitution (SₙAr) start->agro_step2 pharma_step2 Further Functionalization (e.g., Acylation, Cyclization) pharma_step1->pharma_step2 pharma_end Bioactive Molecules (e.g., TAAR1 Agonists) pharma_step2->pharma_end agro_end Herbicides/Pesticides (e.g., Phenylurea class) agro_step1->agro_end agro_step2->agro_end

Caption: Role of this compound as a precursor in synthesis.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions are paramount when handling this compound.

  • Hazards: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation. It is also classified as very toxic to aquatic life with long-lasting effects.[10]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10]

  • Handling: Avoid breathing vapors or dust. Wash hands thoroughly after handling.[10] In case of accidental contact, rinse the affected area with plenty of water. If inhaled, move to fresh air.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a strategically important intermediate whose value is derived from the orthogonal reactivity of its functional groups. The secondary amine allows for classical derivatization, while the para-chloro substituent provides a reliable handle for modern cross-coupling methodologies, enabling the efficient construction of complex molecular architectures. Its role as a building block in the synthesis of pharmaceuticals and agrochemicals underscores its significance. A firm grasp of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this versatile compound in their synthetic campaigns.

References

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  • Synthesis of 2-amino-4-chloro-N-isopropylaniline - PrepChem.com. [Link]

  • 4-Chloroaniline, N-isopropylidene | C9H10ClN | CID 592533 - PubChem. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. [Link]

  • This compound - SIELC Technologies. [Link]

  • N-Isopropylaniline | C9H13N | CID 13032 - PubChem - NIH. [Link]

  • Organic Syntheses Procedure. [Link]

  • Reaction of N-[chloro(diorganyl)silyl]anilines with isopropanol and isopropylamine. [Link]

  • Nickel-Catalyzed C-N Cross-Coupling of 4-Chloro-1,8-naphthalimides and Bulky, Primary Alkylamines at Room Temperature - ResearchGate. [Link]

  • 4-Chloro-2-isopropylaniline | C9H12ClN | CID 12667939 - PubChem - NIH. [Link]

  • Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. [Link]

  • Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions” - MDPI. [Link]

  • 3-Chloro-4-isopropylaniline | C9H12ClN | CID 13913346 - PubChem - NIH. [Link]

  • Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

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An In-Depth Technical Guide to the Discovery and Synthesis of Chloroanilines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Century of Chemical Innovation

Abstract

Chloroanilines, a cornerstone of the chemical industry, represent a fascinating journey from accidental discovery to indispensable industrial intermediates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the historical and technological evolution of chloroaniline synthesis. We will explore the seminal discoveries that laid the groundwork, delve into the core synthetic methodologies with detailed protocols, and examine the modern industrial landscape. This guide emphasizes the causality behind experimental choices, providing a robust, authoritative, and practical resource for professionals in the field.

The Genesis: Aniline and the Dawn of a Technicolor Industry

The story of chloroanilines is intrinsically linked to that of its parent compound, aniline. First isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, he named it "Crystallin".[1] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a vibrant blue color upon treatment with chloride of lime, which he called "kyanol".[1] It wasn't until 1840 that Carl Julius Fritzsche treated indigo with caustic potash to yield an oil he named "aniline," a name that would ultimately prevail.[1]

The true catalyst for aniline's prominence was the serendipitous discovery of mauveine, the first synthetic dye, by William Henry Perkin in 1856.[2] Perkin's attempt to synthesize quinine from a derivative of aniline resulted in a black precipitate that, when dissolved in alcohol, produced a brilliant purple hue.[3] This discovery ignited the synthetic dye industry and created an immense demand for aniline. To meet this demand, Antoine Béchamp's 1854 discovery of a method to produce aniline on an industrial scale by reducing nitrobenzene with iron became paramount.[2] This process, known as the Béchamp reduction, was a pivotal development that made large-scale production of aniline from coal tar-derived benzene economically viable.[2]

The Emergence of Chloroanilines: Expanding the Synthetic Palette

With the burgeoning dye industry's insatiable appetite for new colors and functionalities, chemists began to systematically explore derivatives of aniline. The introduction of chlorine atoms onto the aniline ring offered a powerful way to modify the electronic properties of the molecule, thereby altering the color and fastness of the resulting dyes. While specific discoverers are not widely credited, the first synthesis of chloroanilines was reported in the late 19th century, emerging from these systematic investigations into substituted aromatic amines.[4][5]

The primary challenge in the early synthesis of chloroanilines was the high reactivity of the aniline ring, which is highly susceptible to electrophilic substitution. Direct chlorination of aniline was found to be difficult to control, often leading to a mixture of over-chlorinated products. This led to the development of more controlled and reliable synthetic strategies, which have become the bedrock of chloroaniline production.

Foundational Synthetic Methodologies

Two principal routes have historically dominated the synthesis of chloroanilines: the reduction of chloronitrobenzenes and the Sandmeyer reaction. These methods provided the necessary control to produce specific isomers in high purity, a critical requirement for their use as intermediates.

The Chloronitrobenzene Reduction Route: A Workhorse of the Industry

The most common and enduring method for the synthesis of chloroanilines involves a two-step process: the nitration of a chlorobenzene followed by the reduction of the resulting chloronitrobenzene. This approach allows for precise control over the position of the chloro and amino groups.

The synthesis of the chloronitrobenzene starting materials is typically achieved through the electrophilic nitration of chlorobenzene. The reaction of chlorobenzene with a mixture of nitric acid and sulfuric acid yields a mixture of ortho- and para-chloronitrobenzene, with the para isomer being the major product.[6] The synthesis of meta-chloronitrobenzene is achieved through the chlorination of nitrobenzene in the presence of a Lewis acid catalyst.[6]

Table 1: Isomer Distribution in the Synthesis of Chloronitrobenzenes

Starting MaterialReactionMajor ProductsMinor Products
ChlorobenzeneNitration4-chloronitrobenzene (63-65%)2-chloronitrobenzene (34-36%), 3-chloronitrobenzene (~1%)
NitrobenzeneChlorination3-chloronitrobenzene (86%)2-chloronitrobenzene (10%), 4-chloronitrobenzene (4%)

Data sourced from Ullmann's Encyclopedia of Industrial Chemistry.[6]

The reduction of the nitro group in chloronitrobenzenes to the corresponding amino group to form chloroanilines can be accomplished by several methods.

A. The Béchamp Reduction (Iron/Acid)

Historically, the Béchamp reduction, using iron powder in the presence of an acid such as hydrochloric acid, was the method of choice.[2] This method was advantageous due to the low cost and ready availability of the reagents.[2] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.[7]

Experimental Protocol: Historical Béchamp Reduction of 4-Chloronitrobenzene

Objective: To synthesize 4-chloroaniline via the reduction of 4-chloronitrobenzene using iron and hydrochloric acid.

Materials:

  • 4-Chloronitrobenzene

  • Iron filings (fine powder)

  • Concentrated Hydrochloric Acid

  • Water

  • Sodium Hydroxide solution (for neutralization)

  • Steam distillation apparatus

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 4-chloronitrobenzene and water is heated.

  • Iron filings are added to the flask.

  • Concentrated hydrochloric acid is added portion-wise to initiate and sustain the reaction. The mixture is then refluxed for 6-8 hours.[3]

  • After the reaction is complete, the mixture is made basic with a sodium hydroxide solution to precipitate iron hydroxides.

  • The 4-chloroaniline is then isolated from the reaction mixture by steam distillation.

  • The distillate, containing 4-chloroaniline and water, is collected. The 4-chloroaniline is then separated from the aqueous layer using a separatory funnel.

  • The crude product can be further purified by distillation.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the yellow color of the 4-chloronitrobenzene. The final product should be a pale yellow solid at room temperature.

B. Catalytic Hydrogenation

In modern industrial synthesis, catalytic hydrogenation has largely replaced the Béchamp reduction for environmental and efficiency reasons. This method involves the reduction of the chloronitrobenzene with hydrogen gas in the presence of a metal catalyst, such as platinum on carbon (Pt/C) or Raney nickel.[1] Catalytic hydrogenation offers high selectivity and produces water as the only byproduct, making it a much cleaner process.[1]

Experimental Protocol: Catalytic Hydrogenation of p-Chloronitrobenzene

Objective: To synthesize p-chloroaniline by the catalytic hydrogenation of p-chloronitrobenzene.

Materials:

  • p-Chloronitrobenzene (p-CNB)

  • Methanol (solvent)

  • 5% Platinum on Carbon (Pt/C) catalyst

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas source

  • Filtration apparatus

Procedure:

  • The hydrogenation reactor is charged with a solution of p-chloronitrobenzene in methanol.

  • A catalytic amount of 5% Pt/C is added to the solution.

  • The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 34 atm) and heated to the reaction temperature (e.g., 60 °C).[1]

  • The reaction mixture is agitated vigorously to ensure good mixing of the reactants, catalyst, and hydrogen gas.

  • The reaction is monitored by measuring the uptake of hydrogen.

  • Once the theoretical amount of hydrogen has been consumed, the reactor is cooled, and the excess hydrogen is safely vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The methanol is removed from the filtrate by distillation to yield the p-chloroaniline product.

Self-Validation: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the disappearance of the starting material and the appearance of the product. The final product should be a pale yellow solid with a melting point of approximately 72.5 °C.

Bechamp_Reduction Chloronitrobenzene Chloronitrobenzene Reduction Reduction Chloronitrobenzene->Reduction Ar-NO2 Fe, H+ Fe, H+ Fe, H+->Reduction Nitroso-chloro-benzene Nitroso-chloro-benzene Reduction->Nitroso-chloro-benzene Ar-NO N-chlorophenyl-hydroxylamine N-chlorophenyl-hydroxylamine Nitroso-chloro-benzene->N-chlorophenyl-hydroxylamine Ar-NHOH Chloroaniline Chloroaniline N-chlorophenyl-hydroxylamine->Chloroaniline Ar-NH2

Caption: Béchamp Reduction Pathway.

The Sandmeyer Reaction: A Versatile Tool for Aryl Halide Synthesis

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides an alternative and powerful method for introducing a chlorine atom onto an aromatic ring. This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then treated with a copper(I) chloride solution to yield the corresponding aryl chloride. The Sandmeyer reaction is particularly useful for synthesizing chloroanilines with substitution patterns that are not easily accessible through the chloronitrobenzene reduction route.

The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.[8]

Experimental Protocol: Sandmeyer Reaction of an Aniline Derivative

Objective: To synthesize a chloro-substituted aromatic compound from the corresponding aniline derivative.

Materials:

  • Aromatic amine (e.g., m-nitroaniline)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Beakers and flasks

  • Stirring apparatus

Procedure: Part 1: Diazotization

  • The aromatic amine is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is prepared and cooled.

  • The cold sodium nitrite solution is added dropwise to the amine solution, keeping the temperature below 5 °C. This forms the aryl diazonium salt solution.[9]

Part 2: Sandmeyer Reaction

  • In a separate flask, copper(I) chloride is dissolved in concentrated hydrochloric acid and cooled to 0 °C.

  • The cold diazonium salt solution is slowly added to the copper(I) chloride solution with vigorous stirring.[10]

  • The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the complete evolution of nitrogen gas, which indicates the progress of the reaction.[10]

Part 3: Work-up and Purification

  • The reaction mixture is poured into water.

  • The product is then isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic extracts are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

  • The solvent is removed by distillation to yield the crude chloroaromatic product, which can be further purified by distillation or recrystallization.

Self-Validation: The formation of the diazonium salt is often indicated by a color change. The subsequent Sandmeyer reaction is characterized by the vigorous evolution of nitrogen gas. The final product can be characterized by its melting or boiling point and spectroscopic methods.

Sandmeyer_Reaction Aryl Amine (Ar-NH2) Aryl Amine (Ar-NH2) Diazotization Diazotization Aryl Amine (Ar-NH2)->Diazotization NaNO2, HCl (0-5°C) NaNO2, HCl (0-5°C) NaNO2, HCl (0-5°C)->Diazotization Aryl Diazonium Salt (Ar-N2+Cl-) Aryl Diazonium Salt (Ar-N2+Cl-) Diazotization->Aryl Diazonium Salt (Ar-N2+Cl-) Formation of Diazonium Salt Sandmeyer Reaction Sandmeyer Reaction Aryl Diazonium Salt (Ar-N2+Cl-)->Sandmeyer Reaction Addition to CuCl Aryl Chloride (Ar-Cl) Aryl Chloride (Ar-Cl) Sandmeyer Reaction->Aryl Chloride (Ar-Cl) Formation of Aryl Halide N2 gas N2 gas Sandmeyer Reaction->N2 gas Byproduct

Sources

4-Chloro-N-isopropylaniline reaction mechanism elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 4-Chloro-N-isopropylaniline

Abstract

This technical guide provides an in-depth elucidation of the principal reaction mechanisms associated with this compound (CAS No. 770-40-1).[1] As a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, a comprehensive understanding of its formation and reactivity is essential for researchers, chemists, and process development professionals.[2][3] This document explores the mechanistic underpinnings of its primary synthetic routes—including reductive amination, palladium-catalyzed Buchwald-Hartwig amination, and electrophilic aromatic substitution—and details subsequent reactions at its nitrogen and aromatic centers. By synthesizing theoretical principles with practical, field-proven protocols, this guide serves as an authoritative resource for optimizing existing synthetic strategies and innovating novel molecular architectures.

Introduction to this compound

This compound is a substituted aniline characterized by a chlorine atom at the para-position of the phenyl ring and an isopropyl group on the nitrogen atom.[2][4] This specific substitution pattern imparts a unique combination of steric and electronic properties that govern its reactivity and make it a versatile building block in organic synthesis. The secondary amine group is nucleophilic, while the chloro-substituted aromatic ring is subject to both electrophilic and, under specific conditions, nucleophilic attack.[4][5] Elucidating the mechanisms of its synthesis and derivatization is paramount for controlling reaction outcomes, maximizing yields, and ensuring product purity.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 770-40-1[6]
Molecular Formula C₉H₁₂ClN[6]
Molecular Weight 169.65 g/mol [6]
IUPAC Name 4-chloro-N-propan-2-ylaniline[6]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 265.2 °C at 760 mmHg[7]

Mechanistic Elucidation of Synthetic Pathways

The formation of this compound can be achieved through several distinct strategic approaches. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The two primary strategies involve either forming the C-N bond on a pre-chlorinated aromatic ring or chlorinating a pre-existing N-alkylaniline.

Strategy 1: N-Alkylation of 4-Chloroaniline

This approach begins with the commercially available 4-chloroaniline and introduces the N-isopropyl group. It is arguably the most common and industrially relevant strategy.

This highly efficient, often one-pot, method is a cornerstone of amine synthesis.[8] It proceeds by converting a primary amine and a ketone into a secondary amine via an imine intermediate, which is reduced in situ.

Causality Behind the Mechanism: The reaction leverages the nucleophilicity of the 4-chloroaniline nitrogen and the electrophilicity of the acetone carbonyl carbon. The process is typically conducted under weakly acidic conditions, which are sufficient to catalyze imine formation without significantly protonating the starting amine, thereby preserving its nucleophilicity. The choice of reducing agent is critical; agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are mild enough to selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting ketone.[9][10] This selectivity prevents the wasteful formation of isopropanol and ensures high conversion to the desired secondary amine.[10][11]

Mechanistic Steps:

  • Hemiaminal Formation: The nucleophilic nitrogen of 4-chloroaniline attacks the electrophilic carbonyl carbon of acetone.

  • Dehydration: The resulting hemiaminal intermediate undergoes acid-catalyzed dehydration, losing a molecule of water to form a Schiff base, specifically the N-(4-chlorophenyl)propan-2-imine intermediate.[8]

  • Reduction: The imine is then reduced to the final this compound product by a hydride-based reducing agent or catalytic hydrogenation.[8][12]

G cluster_0 Step 1 & 2: Imine Formation cluster_1 Step 3: Reduction 4-Chloroaniline 4-Chloroaniline Imine_Intermediate Imine Intermediate (Schiff Base) 4-Chloroaniline->Imine_Intermediate + H⁺, -H₂O Acetone Acetone Acetone->Imine_Intermediate + H⁺, -H₂O Product This compound Imine_Intermediate->Product Reduction H2O H₂O Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) G pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)(L₂)X pd0->pdiia Oxidative Addition pdiib [Ar-Pd(II)(L₂)(HNR'R'')]⁺X⁻ pdiia->pdiib Amine Coordination pdiic Ar-Pd(II)(L₂)(NR'R'') pdiib->pdiic Deprotonation pdiic->pd0 product Ar-NR'R'' (Product) pdiic->product Reductive Elimination arx Ar-X (4-Dichlorobenzene) arx->pdiia amine HNR'R'' (Isopropylamine) amine->pdiib base Base (e.g., NaOtBu) base->pdiib G cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Deprotonation N-Isopropylaniline N-Isopropylaniline Sigma_Complex Sigma Complex (Arenium Ion) N-Isopropylaniline->Sigma_Complex Cl_plus Cl⁺ (Electrophile) Product This compound Sigma_Complex->Product -H⁺ Base Base

Sources

Introduction: Situating 4-Chloro-N-isopropylaniline in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-N-isopropylaniline

This compound, with the chemical formula C₉H₁₂ClN, is a substituted aniline that holds a significant position as a versatile intermediate in organic synthesis.[1] Belonging to the class of halogenated aromatic amines, its molecular architecture is characterized by a chlorine atom at the para-position (position 4) of a phenyl ring and an isopropyl group attached to the amino nitrogen.[1][2] This specific substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating N-isopropyl group, imparts a unique reactivity profile that makes it a valuable building block for more complex molecules.[1] This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

cluster_molecule This compound cluster_labels Key Structural Features mol A Aromatic Ring B Chloro Group (para) C Secondary Amine D Isopropyl Group pA->A pB->B pC->C pD->D

Caption: Chemical Structure of this compound.

Part 1: Physicochemical & Spectroscopic Profile

The physical and chemical properties of this compound dictate its handling, storage, and application in synthetic chemistry. It is typically a colorless to pale yellow liquid or solid, depending on purity and ambient temperature, with limited solubility in water but good solubility in organic solvents.[2]

Table 1: Key Physicochemical Properties
PropertyValueSource
CAS Number 770-40-1[2][3][4]
Molecular Formula C₉H₁₂ClN[1][3][4]
Molecular Weight 169.65 g/mol [1][4]
Appearance Colorless to pale yellow liquid/solid[2]
Boiling Point 265.2 °C at 760 mmHg[3][5]
Density 1.099 g/cm³[3][5]
Flash Point 114.2 °C[3][5]
IUPAC Name 4-chloro-N-propan-2-ylaniline[3][4]
Spectroscopic Characterization

Spectroscopic analysis is fundamental for structure elucidation and purity assessment. While a dedicated spectrum for this specific molecule is not publicly available, its features can be reliably predicted based on well-established principles of spectroscopy.[6][7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The isopropyl group would present as a doublet for the six methyl protons (CH₃) and a septet for the single methine proton (CH). The aromatic region would display two doublets, characteristic of a 1,4-disubstituted benzene ring. The N-H proton would appear as a broad singlet, the chemical shift of which can be concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show signals for the two distinct carbons of the isopropyl group. In the aromatic region, four signals are expected: two for the protonated carbons and two for the quaternary carbons (one bonded to chlorine and one to nitrogen).

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp N-H stretching vibration around 3400 cm⁻¹. C-H stretches for the aromatic and aliphatic groups would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be visible in the 1600-1450 cm⁻¹ region. A C-Cl stretch would be observed in the fingerprint region, typically below 800 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion (M⁺) peak at m/z 169. A characteristic isotopic pattern (M+2) at approximately one-third the intensity of the M⁺ peak would be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom. Fragmentation would likely involve the loss of the isopropyl group or cleavage of the C-N bond.

Part 2: Synthesis Methodologies & Mechanistic Insights

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. The two most prominent pathways are the N-alkylation of a chloroaniline precursor and the chlorination of an N-alkylaniline.[1]

Method 1: Reductive Amination of 4-Chloroaniline (Preferred Route)

Reductive amination is a highly efficient and widely used method for forming C-N bonds, as it often proceeds in a one-pot fashion and avoids the overalkylation issues common with direct alkylation using alkyl halides.[9][10][11] This process involves the reaction of 4-chloroaniline with acetone to form an intermediate imine (or the corresponding enamine), which is then reduced in situ to the final secondary amine product.[9][12]

Causality Behind Reagent Selection: The success of a one-pot reductive amination hinges on the choice of reducing agent. The reductant must be mild enough to not significantly reduce the starting ketone (acetone) but potent enough to readily reduce the intermediate imine.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is an ideal reagent for this transformation.[10][13] It is less reactive than sodium borohydride (NaBH₄) and shows excellent selectivity for the reduction of imines and iminium ions in the presence of aldehydes or ketones.[12] Its use avoids the toxicity associated with its cousin, sodium cyanoborohydride.

  • Sodium cyanoborohydride (NaBH₃CN): Another classic choice, NaBH₃CN is stable in weakly acidic conditions that favor imine formation.[9][12][13] However, its high toxicity and the potential for cyanide in the waste stream make NaBH(OAc)₃ a more attractive option in many modern laboratory settings.[10]

start Start: 4-Chloroaniline + Acetone step1 Imine Formation (Condensation) start->step1 - H₂O step2 In-situ Reduction (Hydride Transfer) step1->step2 end Product: 4-Chloro-N- isopropylaniline step2->end reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->step2 Parent This compound Met1 N-Dealkylation (CYP450) Parent->Met1 Met2 Ring Hydroxylation (CYP450) Parent->Met2 Met3 N-Oxidation (FMO, CYP450) Parent->Met3 Prod1 4-Chloroaniline Met1->Prod1 Prod2 2-Amino-5-chloro- N-isopropylphenol Met2->Prod2 Prod3 N-Hydroxy- This compound Met3->Prod3

Sources

An In-depth Technical Guide to 4-Chloro-N-isopropylaniline: Nomenclature, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-N-isopropylaniline, a key chemical intermediate in various industrial and research applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthetic pathways, and analytical characterization. The content is structured to deliver not just procedural steps but also the underlying scientific principles that govern its chemistry.

Compound Identification and Nomenclature

Accurate identification of a chemical entity is fundamental in scientific research and development. This compound is known by several synonyms, and a clear understanding of this nomenclature is crucial for unambiguous communication and literature searches.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 770-40-1 .[1][2] This unique number is universally recognized and avoids the confusion that can arise from the use of different naming conventions.

Systematic names, derived from IUPAC (International Union of Pure and Applied Chemistry) rules, provide a standardized and descriptive representation of the molecule's structure. The preferred IUPAC name for this compound is 4-chloro-N-(propan-2-yl)aniline .[2][3]

A comprehensive list of synonyms and identifiers is presented in the table below:

Identifier Type Identifier Source
IUPAC Name 4-chloro-N-(propan-2-yl)aniline[2][3]
CAS Number 770-40-1[1][2][3][4][5][6][7]
EC Number 212-224-8[2][3][5][6]
Molecular Formula C₉H₁₂ClN[1][2][3][4][6][8]
Molecular Weight 169.65 g/mol [3][4][8][9]
InChI Key WQCJXUGBPQKJLI-UHFFFAOYSA-N[1][2][3][4][9]
Common Synonyms N-Isopropyl-4-chloroaniline[1][2][5][6][7][8][10]
p-Chloro-N-isopropylaniline[1][2][5]
(4-Chlorophenyl)isopropylamine[1][2][3][7][8]
Benzenamine, 4-chloro-N-(1-methylethyl)-[1][2][3][4][5][7]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and its handling requirements. It is typically a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[1][10] It exhibits moderate solubility in organic solvents and has limited solubility in water.[1]

A summary of its key computed and experimental properties is provided below:

Property Value Source
Boiling Point 265.2 °C at 760 mmHg[2]
Melting Point 8-9 °C[5]
Density 1.099 g/cm³[2]
Flash Point 114.2 °C[2]
XLogP3 3.3[3]
Refractive Index 1.561[2][5]

Synthesis of this compound

The synthesis of this compound can be approached through two principal strategies: the N-alkylation of a chloroaniline precursor or the direct chlorination of an N-alkylaniline.[9] The choice of route often depends on the availability of starting materials, desired purity, and scalability of the process.

N-Alkylation of 4-Chloroaniline

A common and direct method for synthesizing this compound is the N-alkylation of 4-chloroaniline.[9] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of 4-chloroaniline, acting as a nucleophile, attacks the electrophilic carbon of an isopropyl halide, such as 2-bromopropane or isopropyl chloride.[9] The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

SN2_Mechanism cluster_reactants Reactants cluster_products Products 4-Chloroaniline 4-Chloroaniline (Nucleophile) Transition_State S N 2 Transition State 4-Chloroaniline->Transition_State Nucleophilic Attack Isopropyl_Halide Isopropyl Halide (Electrophile) Isopropyl_Halide->Transition_State Product This compound Byproduct Halide Salt Transition_State->Product Transition_State->Byproduct Base Base Base->Transition_State Assists

Caption: SN2 mechanism for the N-alkylation of 4-chloroaniline.

Experimental Protocol: N-Alkylation of 4-Chloroaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-chloroaniline in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Base: Add a slight excess of a non-nucleophilic base, for example, potassium carbonate or triethylamine, to the reaction mixture.

  • Addition of Alkylating Agent: Slowly add an equimolar amount of 2-bromopropane via the dropping funnel at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts and base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Electrophilic Aromatic Substitution: Chlorination of N-isopropylaniline

An alternative synthetic route involves the direct chlorination of N-isopropylaniline. This is an example of an electrophilic aromatic substitution (EAS) reaction. The N-isopropyl group is an activating, ortho-, para-directing group. Due to steric hindrance from the bulky isopropyl group, the para-substituted product, this compound, is often the major product.

The mechanism involves the generation of an electrophilic chlorine species (Cl⁺), which is then attacked by the electron-rich aromatic ring of N-isopropylaniline.[9]

EAS_Mechanism cluster_reactants Reactants cluster_products Products N-isopropylaniline N-isopropylaniline Sigma_Complex Sigma Complex (Arenium Ion) N-isopropylaniline->Sigma_Complex Electrophilic Attack Chlorinating_Agent Chlorinating Agent (e.g., Cl2/FeCl3) Chlorinating_Agent->Sigma_Complex Product This compound Byproduct HCl Sigma_Complex->Product Deprotonation Sigma_Complex->Byproduct

Caption: Electrophilic aromatic substitution mechanism for the chlorination of N-isopropylaniline.

Experimental Protocol: Chlorination of N-isopropylaniline

  • Reaction Setup: In a flask protected from moisture, dissolve N-isopropylaniline in a suitable inert solvent like dichloromethane or carbon tetrachloride.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl₃).

  • Chlorination: Cool the mixture in an ice bath and slowly bubble chlorine gas through the solution or add a solution of sulfuryl chloride.

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, quench the reaction by carefully adding a dilute solution of sodium thiosulfate to destroy any excess chlorine.

  • Work-up and Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: After removing the solvent, the product mixture, which may contain ortho and para isomers, is purified by fractional distillation or column chromatography to isolate the desired this compound.

Analytical Characterization

For quality control and research purposes, the identity and purity of synthesized this compound must be confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for this purpose.[4][9]

HPLC Method for the Analysis of this compound

A reverse-phase HPLC method can be effectively employed for the analysis of this compound.[4]

  • Column: A C18 stationary phase is suitable for this separation.[4]

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid like phosphoric acid or formic acid for mass spectrometry compatibility, can be used as the mobile phase.[4]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, typically around 220-254 nm, is appropriate.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[4]

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature, with a reactive aromatic ring and a secondary amine, allows for a variety of chemical transformations. It is a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][8][10] The presence of the chlorine atom can influence the biological activity of the final molecule, a strategy often employed in medicinal chemistry to enhance properties like metabolic stability or binding affinity.[11] While specific drug molecules directly containing the this compound core are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[10] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[10] Direct contact with skin, eyes, and the respiratory tract should be avoided.[10] It is important to store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8][10]

References

  • SIELC Technologies. This compound. Available from: [Link]

  • PubChem. 4-Chloroaniline, N-isopropylidene. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ChemBK. N-Isopropyl-4-chloroaniline. Available from: [Link]

  • PrepChem.com. Synthesis of 2-amino-4-chloro-N-isopropylaniline. Available from: [Link]

  • PubChem. 4-Chloro-2-isopropylaniline. Available from: [Link]

  • PubChem. 3-Chloro-4-isopropylaniline. Available from: [Link]

  • Wikipedia. 4-Chloroaniline. Available from: [Link]

  • Google Patents. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CIPA-202601

Version: 1.0

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-N-isopropylaniline (CAS No. 770-40-1), a key intermediate in the production of various agrochemicals, dyes, and pharmaceuticals.[1][2] We present two primary, robust synthetic methodologies: Direct Reductive Amination and Nucleophilic Substitution. Each protocol is detailed with step-by-step instructions, mechanistic insights, and comparative data to guide researchers in selecting the optimal route for their specific laboratory and scale-up requirements. Emphasis is placed on safety, efficiency, and product purity.

Introduction and Significance

This compound (C₉H₁₂ClN, MW: 169.65 g/mol ) is a substituted aniline derivative characterized by a chlorine atom at the para-position of the phenyl ring and an isopropyl group on the nitrogen atom.[3][4] This specific substitution pattern confers unique chemical properties that make it a valuable building block in organic synthesis.[3] The primary synthetic challenges involve achieving high regioselectivity and yield while minimizing side reactions and ensuring the safe handling of toxic precursors like 4-chloroaniline.[5][6][7]

This guide is designed for researchers, scientists, and drug development professionals, offering field-proven protocols that are both reliable and scalable.

Strategic Synthesis Pathways

Two principal pathways are recommended for the synthesis of this compound. The choice between them depends on factors such as starting material availability, desired purity, and reaction scale.

  • Method A: Direct Reductive Amination. This one-pot method involves the reaction of 4-chloroaniline with acetone to form an imine intermediate, which is then reduced in situ to the target secondary amine.[8][9] This approach is often favored for its efficiency and avoidance of isolating the intermediate.

  • Method B: Nucleophilic Substitution (N-Alkylation). This classic approach involves the direct alkylation of 4-chloroaniline with an isopropyl halide, such as 2-bromopropane, via an Sₙ2 mechanism.[3] This method is straightforward but may require more stringent control of conditions to prevent over-alkylation.

The logical flow for selecting and executing these syntheses is outlined below.

SynthesisWorkflow cluster_0 Decision & Preparation cluster_1 Method A: Reductive Amination cluster_2 Method B: Nucleophilic Substitution cluster_3 Downstream Processing Start Define Synthesis Goal (Scale, Purity) ChooseMethod Select Synthesis Method Start->ChooseMethod A_Reagents Procure: - 4-Chloroaniline - Acetone - NaBH4 - Methanol ChooseMethod->A_Reagents Efficiency One-Pot B_Reagents Procure: - 4-Chloroaniline - 2-Bromopropane - Base (e.g., K2CO3) - Solvent (e.g., ACN) ChooseMethod->B_Reagents Classic Control A_Protocol Execute Protocol A A_Reagents->A_Protocol Workup Reaction Workup & Crude Isolation A_Protocol->Workup B_Protocol Execute Protocol B B_Reagents->B_Protocol B_Protocol->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, GC-MS, etc.) Purification->Analysis Final Pure 4-Chloro-N- isopropylaniline Analysis->Final

Caption: Workflow for Synthesis of this compound.

Method A: Direct Reductive Amination

This method is a highly efficient one-pot procedure that leverages the formation of an imine from 4-chloroaniline and acetone, followed by immediate reduction.[8][10]

Mechanistic Principle

The reaction proceeds in two main stages within the same pot:

  • Imine Formation: The nucleophilic nitrogen of 4-chloroaniline attacks the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form an N-isopropylidene-4-chloroaniline intermediate (an imine or Schiff base).[8] This equilibrium is typically driven forward by removing water, although in this protocol, the subsequent reduction step serves the same purpose.

  • Hydride Reduction: A reducing agent, sodium borohydride (NaBH₄), is introduced. NaBH₄ selectively reduces the C=N double bond of the imine.[10] It is a milder reducing agent than alternatives like LiAlH₄, making it compatible with alcoholic solvents and less likely to reduce the aromatic ring.[11][12] The reaction is quenched with water, which protonates the resulting anion to yield the final secondary amine.[13][14]

ReductiveAmination Aniline 4-Chloroaniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + Acetone Acetone Acetone Imine N-isopropylidene- 4-chloroaniline (Imine) Hemiaminal->Imine - H₂O (Dehydration) Product This compound Imine->Product 1. Reduction NaBH4 NaBH₄ (Hydride Source) NaBH4->Imine H⁻ attack on C=N H2O H₂O (Proton Source) H2O->Product 2. Protonation

Caption: Mechanism of Direct Reductive Amination.

Detailed Experimental Protocol

Safety First: 4-Chloroaniline is toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[6][7][15] All operations must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[5][16]

Materials & Reagents:

  • 4-Chloroaniline (≥99.0%)

  • Acetone (ACS grade)

  • Sodium borohydride (NaBH₄, ≥98%)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (6.38 g, 50.0 mmol).

  • Solvent and Reagent Addition: Dissolve the starting material in methanol (100 mL). Add acetone (7.3 mL, 100 mmol, 2.0 eq.). Stir the solution at room temperature.

  • Imine Formation: Allow the mixture to stir for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the flask to 0 °C in an ice-water bath. Add sodium borohydride (2.84 g, 75.0 mmol, 1.5 eq.) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.[11]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 50 mL of deionized water.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100:0 to 95:5) to afford the pure this compound.

Method B: Nucleophilic Substitution (N-Alkylation)

This method follows a traditional Sₙ2 pathway, where the amine acts as a nucleophile.

Mechanistic Principle

The nitrogen atom of 4-chloroaniline, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of an isopropyl halide (e.g., 2-bromopropane), displacing the halide leaving group in a single concerted step.[3] A base, such as potassium carbonate, is included to neutralize the hydrohalic acid (HBr) byproduct, preventing the protonation and deactivation of the starting aniline.

Detailed Experimental Protocol

Materials & Reagents:

  • 4-Chloroaniline (≥99.0%)

  • 2-Bromopropane (99%)

  • Potassium carbonate (K₂CO₃, anhydrous powder)

  • Acetonitrile (ACN, anhydrous)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-chloroaniline (6.38 g, 50.0 mmol), potassium carbonate (10.37 g, 75.0 mmol, 1.5 eq.), and acetonitrile (100 mL).

  • Reagent Addition: Add 2-bromopropane (7.0 mL, 75.0 mmol, 1.5 eq.) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Causality Note: Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the 4-chloroaniline is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of ethyl acetate.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) to remove any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material using the same column chromatography procedure as described in Method A.

Comparative Data and Analysis

ParameterMethod A: Reductive AminationMethod B: N-Alkylation
Reaction Time 3-4 hours12-18 hours
Temperature 0 °C to Room TemperatureReflux (approx. 82 °C)
Key Reagents Acetone, Sodium Borohydride2-Bromopropane, K₂CO₃
Typical Yield 75-85%65-75%
Key Byproducts Borate saltsD-isopropylation products, HBr
Advantages Fast, one-pot, high yieldSimple reagents, no H₂ evolution
Disadvantages Requires careful handling of NaBH₄Longer reaction time, potential for over-alkylation

Conclusion

Both Direct Reductive Amination and Nucleophilic Substitution are viable and effective methods for synthesizing this compound. For rapid, high-yield synthesis on a laboratory scale, Method A (Reductive Amination) is generally superior due to its one-pot nature and shorter reaction time. Method B (N-Alkylation) remains a solid, traditional alternative, particularly if reagents for reductive amination are unavailable or if the reaction scale makes controlled addition of borohydride challenging. The final choice of method should be guided by the specific constraints and goals of the research or production environment.

References

  • eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

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  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Loba Chemie. 4-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]

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  • Carl ROTH. Safety Data Sheet: 4-Chloroaniline. [Link]

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Application Note: A Robust HPLC Method for the Quantification of 4-Chloro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Chloro-N-isopropylaniline

This compound is a substituted aniline derivative serving as a critical intermediate in the synthesis of various commercial products, including dyes, pharmaceuticals, and agrochemicals.[1][2][3] Its chemical structure, featuring a chlorinated phenyl ring and an N-alkyl group, dictates its reactivity and potential impurity profile.[2] Given its role as a precursor, the purity and concentration of this compound must be rigorously controlled to ensure the safety, efficacy, and quality of the final products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the specificity and sensitivity required for quantitative analysis and impurity detection.[2][4] This application note presents a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound in research and quality control settings. The protocols herein are designed with scientific integrity at their core, emphasizing the causality behind methodological choices and incorporating self-validating system suitability checks, in alignment with international regulatory standards.[5][6][7]

Analyte Properties & Chromatographic Strategy

Understanding the physicochemical properties of this compound is fundamental to developing a selective and efficient HPLC method.

PropertyValueSignificance for HPLC Method Development
Molecular Formula C₉H₁₂ClNIndicates the elemental composition.[1][8][9]
Molecular Weight 169.65 g/mol Useful for preparing standard solutions of known molarity.[8][9]
LogP (Octanol/Water) ~3.26A positive LogP value indicates non-polar (hydrophobic) character, making RP-HPLC the ideal separation mode.[8]
Appearance Colorless to pale yellow liquidDictates that the analyte must be dissolved in a suitable solvent for analysis.[1][10]
Boiling Point ~265.2 °C at 760 mmHgIts low volatility makes HPLC a more suitable technique than Gas Chromatography (GC) without derivatization.[8]

The compound's hydrophobicity (LogP > 3) strongly suggests that a reversed-phase stationary phase, such as C18, will provide effective retention and separation from more polar impurities. The aromatic ring contains a chromophore, making UV detection a straightforward and sensitive choice for quantification.

Optimized HPLC Method & Rationale

The following method was developed to provide a robust separation with excellent peak shape and sensitivity.

ParameterConditionRationale
Instrument Any standard HPLC system with UV/PDA detectorMethod is compatible with standard equipment.
Column C18, 250 x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides optimal retention for the non-polar analyte. The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid), 70:30 (v/v)Acetonitrile is a common organic modifier providing good peak shape for aromatic amines.[11][12] Phosphoric acid is added to the aqueous component to adjust the pH to ~2.5-3.0. This suppresses the ionization of residual silanols on the silica backbone of the column, minimizing peak tailing, and ensures the aniline nitrogen is protonated, leading to consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer and good peak resolution.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Detection UV at 240 nmThe chlorinated aniline structure exhibits strong UV absorbance. 240 nm is a representative wavelength for this class of compounds, offering a good balance of sensitivity for the parent compound and potential impurities. The optimal wavelength should be confirmed by determining the absorbance maximum from a UV scan of a standard solution.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not distorted by solvent effects and that the sample is fully compatible with the chromatographic system.

Experimental Protocols

Reagent and Solution Preparation
  • Mobile Phase Preparation (1 L):

    • Measure 300 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Carefully add 1.0 mL of concentrated (85%) phosphoric acid and mix thoroughly.

    • Add 700 mL of HPLC-grade acetonitrile.

    • Transfer to a suitable mobile phase reservoir, sonicate for 15 minutes to degas, and label appropriately.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (diluent). Mix thoroughly. This solution should be stored under refrigeration and protected from light.

  • Working Standard & Calibration Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent. These solutions are used to establish the linearity of the method.

Sample Preparation
  • Accurately weigh an appropriate amount of the test sample, estimated to contain this compound, into a volumetric flask.

  • Add diluent to approximately 75% of the flask volume and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulates that could damage the column. The target concentration should fall within the established calibration range.

Chromatographic Workflow

The overall analytical process follows a systematic sequence to ensure data quality and integrity.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase sys_setup 4. HPLC System Setup & Equilibration prep_mobile->sys_setup prep_std 2. Prepare Standard Solutions sys_suit 5. System Suitability Test (SST) prep_std->sys_suit prep_sample 3. Prepare & Filter Sample inject_seq 6. Inject Blank, Standards, & Samples prep_sample->inject_seq sys_setup->sys_suit sys_suit->inject_seq If SST Passes integrate 7. Integrate Chromatograms inject_seq->integrate calibrate 8. Generate Calibration Curve integrate->calibrate quantify 9. Quantify Analyte Concentration calibrate->quantify report 10. Generate Final Report quantify->report

Caption: HPLC analysis workflow for this compound.

  • System Setup: Set up the HPLC system according to the conditions in Section 3.0.

  • Column Equilibration: Purge the pump lines and allow the mobile phase to flow through the column for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a working standard (e.g., 25 µg/mL). This is a critical self-validating step. The system is deemed ready for use only if the SST acceptance criteria are met.

    • Tailing Factor (T): ≤ 1.5 (Ensures peak symmetry)

    • Theoretical Plates (N): ≥ 2000 (Ensures column efficiency)

    • % Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (Ensures injection precision)

  • Analytical Sequence: Inject a diluent blank, followed by the calibration standards in increasing order of concentration. Then, inject the prepared samples. It is good practice to inject a check standard periodically (e.g., after every 10 sample injections) to monitor system performance.

  • Data Processing: Integrate the peak corresponding to this compound. Generate a linear regression calibration curve by plotting peak area against concentration for the standards. Use the resulting equation to calculate the concentration of this compound in the test samples.

Method Validation Framework (ICH Q2(R2))

For use in a regulated environment, the analytical method must be formally validated to demonstrate its fitness for purpose.[7][13] The validation protocol should assess the performance characteristics outlined by the International Council for Harmonisation (ICH).[5][6][14]

G Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD derived from LOQ LOQ Linearity->LOQ derived from Accuracy->Precision often linked

Caption: Interrelationship of key HPLC method validation parameters.

  • Specificity: The ability to differentiate and quantify the analyte in the presence of potential impurities or matrix components. This is demonstrated by analyzing blanks, placebos, and spiked samples to show a lack of interference at the analyte's retention time.

  • Linearity: Assessed across a range of at least five concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked matrix) and expressed as the percent recovery. Typically, recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: The precision of the method over a short time interval, evaluated by performing at least six replicate measurements of the same sample. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Assesses the effect of random events on precision by varying factors like analyst, instrument, and day.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

  • Robustness: The method's resilience to small, deliberate changes in parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptance criteria during these tests.

Conclusion

This application note provides a comprehensive and scientifically grounded RP-HPLC method for the quantitative analysis of this compound. The causality-driven selection of chromatographic parameters, coupled with a detailed step-by-step protocol and a framework for ICH-compliant validation, establishes a trustworthy and reproducible analytical procedure. The inclusion of system suitability tests ensures the method is self-validating on a per-analysis basis, making it a reliable tool for researchers, scientists, and drug development professionals engaged in quality control and chemical synthesis.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Toray Research Center, Inc. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Request PDF. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved from [Link]

  • ChemBK. (2024). N-Isopropyl-4-chloroaniline. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Chloroaniline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Merck Millipore. (n.d.). HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns. Retrieved from [Link]

Sources

Section 1: The Rationale for Gas Chromatography in Aniline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Aniline and its derivatives are foundational chemical intermediates in the production of a vast array of industrial and consumer products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] Their widespread use, however, has led to their emergence as common environmental pollutants. Given that many of these compounds are toxic and suspected carcinogens, their monitoring is of paramount importance for environmental protection and human health.[2] Gas chromatography (GC) stands out as a powerful and versatile analytical technique for the separation and quantification of these compounds.[3][4][5]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides detailed application notes and protocols for the analysis of aniline derivatives by GC. It explores two principal strategies: direct analysis and analysis following a derivatization step, a technique often employed to mitigate challenges associated with the polarity and thermal lability of these compounds.[2][6][7]

Gas chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like aniline and its derivatives. Its high resolving power allows for the separation of complex mixtures of isomers, a common challenge in aniline analysis.[8] When coupled with a variety of detectors, GC provides both the sensitivity and selectivity required for trace-level quantification in diverse and complex matrices such as environmental samples and biological fluids.[3]

However, the inherent chemical properties of anilines—specifically the polarity conferred by the amine functional group—can present analytical hurdles. This polarity can lead to undesirable interactions with the stationary phase and active sites within the GC system, resulting in poor chromatographic performance characterized by peak tailing and adsorption.[2] Such phenomena can compromise both the accuracy and sensitivity of the analysis. Therefore, a carefully considered methodological approach is crucial for achieving reliable and reproducible results.

Section 2: Methodological Approaches: Direct Analysis vs. Derivatization

The choice between direct analysis and derivatization is a critical decision point in the development of a GC method for aniline derivatives. This choice is dictated by the specific analytes of interest, the sample matrix, and the required sensitivity of the assay.

Method 1: Direct Gas Chromatography Analysis

Direct injection is a straightforward and often preferred approach for its simplicity, especially when aniline derivatives are present at moderate to high concentrations in relatively clean matrices.[1] The success of this method hinges on the judicious selection of the GC column and detector to minimize the adverse effects of analyte polarity.

The fundamental principle of "like dissolves like" governs the separation in gas-liquid chromatography.[9] For polar analytes such as amines, polar stationary phases are generally recommended.[2][7] These phases, which often contain functional groups like polyethylene glycol (PEG) or cyanopropylsiloxane, interact with polar analytes through hydrogen bonding and dipole-dipole interactions, leading to better retention and peak shape.[2] In contrast, non-polar stationary phases, such as those based on polydimethylsiloxane, are suitable for less polar aniline derivatives where the separation is primarily driven by differences in boiling points.[9]

Several detectors can be employed for the direct analysis of aniline derivatives, each offering distinct advantages:

  • Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for nitrogen-containing compounds, making it an excellent choice for aniline analysis as it significantly reduces interference from the sample matrix.[4] The U.S. Environmental Protection Agency (EPA) Method 8131 specifically recommends the use of a GC-NPD system for the determination of aniline and its derivatives in environmental samples.[6]

  • Flame Ionization Detector (FID): The FID is a robust and universally applicable detector for organic compounds. While it lacks the selectivity of the NPD, it provides reliable quantification for a wide range of aniline derivatives.[1]

  • Mass Spectrometer (MS): Coupling GC with a mass spectrometer provides the highest level of confidence in compound identification through the generation of unique mass spectra.[10] GC-MS is particularly valuable when analyzing complex samples or when unambiguous identification is required.[11]

Method 2: GC Analysis with Derivatization

For trace-level analysis or for aniline derivatives that exhibit poor chromatographic behavior, derivatization is a highly effective strategy.[2][12] This process involves the chemical modification of the aniline's amino group to create a derivative that is less polar, more volatile, and more thermally stable.[7]

  • Improved Peak Shape: Derivatization effectively masks the polar amine group, reducing tailing and leading to sharper, more symmetrical peaks and improved separation efficiency.[3]

  • Enhanced Volatility: The resulting derivatives are often more volatile than the parent anilines, allowing for their analysis at lower temperatures and reducing the risk of thermal degradation.

  • Increased Sensitivity: The introduction of specific functional groups through derivatization can significantly enhance detector response. For example, using halogenated derivatizing agents like trifluoroacetic anhydride (TFAA) creates derivatives that are highly responsive to an Electron Capture Detector (ECD), enabling detection at very low levels.[12][13]

Acylation and silylation are two of the most common derivatization techniques used for amines.[7] Acylation with reagents such as acetic anhydride or trifluoroacetic anhydride is a widely used approach.[1][14]

Section 3: Protocols and Experimental Workflows

The following section provides detailed protocols for sample preparation and GC analysis of aniline derivatives.

Protocol 1: Direct Analysis of Anilines in Water by GC-NPD (Based on EPA Method 8131)

This protocol is suitable for the determination of various aniline derivatives in aqueous matrices.[4][12]

Sample Preparation: Liquid-Liquid Extraction

  • Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.[12]

  • Transfer the sample to a 2-liter separatory funnel and add 60 mL of methylene chloride.

  • Shake the funnel vigorously for 2 minutes with periodic venting to release excess pressure.

  • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

  • Drain the methylene chloride extract into a collection flask.

  • Repeat the extraction two more times using fresh 60 mL aliquots of methylene chloride.

  • Combine the three methylene chloride extracts and dry by passing them through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator.[15]

GC-NPD Conditions

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a stationary phase suitable for polar compounds (e.g., DB-5 or equivalent)
Injector Temperature 250 °C[12]
Injection Mode Splitless, 1 µL injection volume[12]
Oven Program Initial temperature 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Detector Nitrogen-Phosphorus Detector (NPD)[4]
Detector Temperature 300 °C[12]

Data Presentation: Method Detection Limits (MDLs) for Selected Anilines by GC-NPD

CompoundCAS No.MDL (µg/L) in Water[12]
Aniline62-53-32.3
2-Chloroaniline95-51-21.4
3-Chloroaniline108-42-91.8
4-Chloroaniline106-47-80.66
3,4-Dichloroaniline95-76-11.1
2-Nitroaniline88-74-42.3
3-Nitroaniline99-09-21.2
4-Nitroaniline100-01-61.4
2,4,6-Trichloroaniline634-93-51.2
Protocol 2: Analysis of Aniline in Serum by GC-MS with Derivatization

This protocol is designed for the sensitive quantification of aniline in a complex biological matrix like human serum.[16]

Sample Preparation and Derivatization

  • To 1 mL of serum in a glass tube, add the internal standard (e.g., N-methylaniline).[16]

  • Make the solution alkaline by adding an appropriate amount of NaOH.[16]

  • Extract the aniline and internal standard with chloroform.[16]

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.[16]

  • Evaporate the excess derivatizing reagent.[16]

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[16]

GC-MS Conditions

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., HP-5MS or equivalent)
Injector Temperature 280 °C
Injection Mode Splitless, 1 µL injection volume
Oven Program Initial temperature 70°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-450 amu
Ion Source Temperature 230 °C[17]

Section 4: Visualizing the Workflow

Diagrams can aid in understanding the logical flow of the analytical processes described.

GC_Aniline_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis Sample Sample (Water, Soil, Serum) Extraction Extraction (LLE, SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization For Trace Analysis GC_Injection GC Injection Concentration->GC_Injection Direct Analysis Derivatization->GC_Injection Improves Chromatography GC_Separation GC Separation GC_Injection->GC_Separation Detection Detection (NPD, FID, MS) GC_Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Derivatization_Reaction cluster_reactants Reactants cluster_products Products Aniline Aniline (Polar, Active) Derivative N-Acylated Aniline (Less Polar, More Volatile) Aniline->Derivative Reaction Reagent Acylating Agent (e.g., TFAA) Reagent->Derivative Byproduct Acid Byproduct

Caption: Chemical principle of aniline derivatization for GC analysis.

Conclusion

The gas chromatographic methods detailed in this application note provide a robust framework for the sensitive and selective analysis of aniline and its derivatives across a variety of matrices. The choice between direct analysis and derivatization offers flexibility, allowing researchers to tailor their approach to the specific analytes and analytical challenges at hand. By carefully selecting the stationary phase, detector, and sample preparation technique, it is possible to achieve accurate and reliable quantification of these environmentally and toxicologically significant compounds. The provided protocols and data serve as a valuable resource for scientists and professionals in the fields of environmental monitoring, toxicology, and pharmaceutical development.

References

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Available from: [Link]

  • DeLeon, I. R., Brown, N. J., Cocchiara, J. P., Cruz, S. G., & Laseter, J. L. (1983). Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography. Journal of analytical toxicology, 7(4), 185–187. Available from: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available from: [Link]

  • LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available from: [Link]

  • U.S. Environmental Protection Agency. SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). Available from: [Link]

  • JoVE. (2024). Gas Chromatography: Types of Columns and Stationary Phases. Available from: [Link]

  • U.S. Environmental Protection Agency. (2017). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). Available from: [Link]

  • Dasgupta, A., & Mahle, C. E. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of forensic sciences, 40(6), 1059–1061. Available from: [Link]

  • U.S. Environmental Protection Agency. (1984). Project Summary: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available from: [Link]

  • LibreTexts Chemistry. (2019). 12.4: Gas Chromatography. Available from: [Link]

  • Sternson, L. A., & DeWitte, W. J. (1977). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatography A, 137(2), 305-314. Available from: [Link]

  • Wang, Y., et al. (2019). Determination of Aniline in Soils and Sediments by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]

  • ResearchGate. (2019). APGC/MS spectra from headspace measurements of more complex amines. Available from: [Link]

  • Riggin, R. M., & Howard, C. C. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(11), 1862-1865. Available from: [Link]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(13), 2295-2308. Available from: [Link]

  • Liu, B., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Environmental Research and Public Health, 9(12), 4785-4795. Available from: [Link]

  • Wu, Y., et al. (2023). Simultaneous Determination of Pyridine, Aniline and Nitrobenzene in Printing and Dyeing Wastewater by Headspace Gas Chromatography-Mass Spectrometry. Rock and Mineral Analysis, 42(4), 781-792. Available from: [Link]

  • Fakhraie, S., et al. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction. Advanced Materials and Engineering Chemistry, 3(4), 126. Available from: [Link]

  • Li, Y., et al. (2020). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS. Journal of Separation Science, 43(9-10), 1950-1958. Available from: [Link]

  • Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1999. Available from: [Link]

  • ResearchGate. (2009). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. Available from: [Link]

  • Chrom Tech, Inc. EPA-1069-1 - Aniline. Available from: [Link]

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Spectroscopic techniques for 4-Chloro-N-isopropylaniline characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Characterization of 4-Chloro-N-isopropylaniline

Abstract

This comprehensive technical guide provides a detailed framework for the structural characterization and purity assessment of this compound (CAS No. 770-40-1), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] This document outlines validated protocols and interpretation strategies for a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, analytical scientists, and quality control professionals, this guide emphasizes the causality behind experimental choices and the synergy between different analytical techniques to build a robust, self-validating characterization portfolio.

Introduction: The Analytical Imperative

This compound (C₉H₁₂ClN, MW: 169.65 g/mol ) is a substituted aniline whose chemical properties are dictated by the interplay of its three core components: the aromatic ring, the secondary amine, and the halogen substituent.[2] Precise structural confirmation and impurity profiling are critical for ensuring the consistency, safety, and efficacy of downstream products. A singular analytical technique is often insufficient for unambiguous identification. Therefore, a multi-faceted spectroscopic approach is essential, where each technique provides a unique and complementary piece of the structural puzzle. This guide details the principles and practices for applying these techniques in concert to achieve unequivocal characterization.

Integrated Spectroscopic Workflow

The comprehensive characterization of this compound relies on an integrated workflow. Each spectroscopic method interrogates different aspects of the molecule's physical and chemical properties. The logical flow of this process is designed to move from broad functional group identification to detailed atomic-level structural confirmation and finally, molecular mass verification.

G cluster_0 Characterization Workflow Sample Sample FTIR FTIR Sample->FTIR Functional Groups UV_Vis UV_Vis Sample->UV_Vis Conjugated System NMR NMR FTIR->NMR Informs Structure UV_Vis->NMR MS MS NMR->MS Detailed Structure Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Connectivity MS->Structure_Confirmation Molecular Weight

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for confirming the connectivity of the isopropyl group to the nitrogen and the substitution pattern of the aromatic ring.

Principle & Expected Chemical Environment
  • ¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their spin-spin coupling, which indicates adjacent protons. For this compound, we expect to see signals for the isopropyl group (a methine CH and two equivalent methyl CH₃ groups), the amine proton (N-H), and the aromatic protons. The para-substituted aromatic ring should produce a characteristic pair of doublets (an AA'BB' system).

  • ¹³C NMR: The carbon NMR spectrum shows the number of unique carbon environments. The spectrum will differentiate between the aliphatic carbons of the isopropyl group and the six distinct carbons of the substituted benzene ring.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[3][4]

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts (δ) and coupling constants (J) for all resonances. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Data Interpretation: Predicted Spectral Data

The following table summarizes the anticipated NMR data for this compound.

¹H NMR Data (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Isopropyl CH₃~1.2Doublet6H(CH₃)₂CH-
N-H~3.5-4.0Broad Singlet1H-NH-
Isopropyl CH~3.6Septet1H(CH₃)₂CH-
Aromatic H (ortho to NH)~6.5-6.7Doublet2HAr-H
Aromatic H (ortho to Cl)~7.0-7.2Doublet2HAr-H
¹³C NMR Data (Predicted) Chemical Shift (δ, ppm)Assignment
Isopropyl CH₃~23(CH₃)₂CH-
Isopropyl CH~45(CH₃)₂CH-
Aromatic C (ortho to NH)~114Ar-C
Aromatic C (ipso to Cl)~122Ar-C
Aromatic C (ortho to Cl)~129Ar-C
Aromatic C (ipso to NH)~145Ar-C

Note: Exact chemical shifts can vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Principle & Expected Vibrational Modes

For this compound, the key diagnostic peaks will correspond to the N-H bond of the secondary amine, the C-H bonds of the aromatic and aliphatic groups, the C=C bonds of the benzene ring, the C-N bond, and the C-Cl bond. A secondary aromatic amine is expected to show a single, sharp N-H stretching band.[5][6]

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[1]

  • Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to their corresponding molecular vibrations.

Data Interpretation: Characteristic Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Secondary Aromatic Amine)3350-3450Medium, Sharp
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic - Isopropyl)2850-2970Medium-Strong
C=C Stretch (Aromatic Ring)1580-1610 & 1490-1510Medium-Strong
C-N Stretch (Aromatic Amine)1250-1340Strong
C-Cl Stretch1000-1100 or 700-850Strong
C-H Out-of-Plane Bend (para-subst.)810-840Strong

References for ranges:[2][6][7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the conjugated π-system of the benzene ring.

Principle & Expected Transitions

The aniline chromophore exhibits strong absorption in the UV region due to π → π* electronic transitions. The presence of substituents (Cl and NH-isopropyl) on the benzene ring will cause a bathochromic (red) shift in the maximum absorbance (λmax) compared to unsubstituted benzene. For p-chloroaniline, two main absorption bands are typically observed.[9][10]

Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.

  • Solution Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. Perform serial dilutions to obtain a concentration that yields an absorbance reading between 0.2 and 0.8 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish the baseline).

  • Data Acquisition: Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Interpretation: Expected Absorption
  • Primary Band (π → π*): Expected λmax ≈ 240-260 nm.

  • Secondary Band (n → π*): Expected λmax ≈ 290-310 nm. This band is associated with the lone pair on the nitrogen atom.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Principle & Expected Fragmentation

In a mass spectrometer, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). For this compound, the molecular ion peak [M]⁺• will be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic [M+2]⁺• peak will be present at approximately one-third the intensity of the molecular ion peak. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[11][12]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing volatile compounds like this compound, as it provides both separation and identification.[13][14][15]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: Set to ~230 °C.

  • Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum of the corresponding peak, identifying the molecular ion and major fragment ions.

Data Interpretation: Predicted Mass Spectrum Data
m/z (Mass-to-Charge Ratio) Assignment Notes
169 / 171[M]⁺• (Molecular Ion)Isotopic pattern for one Cl atom (3:1 ratio).[16]
154 / 156[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety (alpha-cleavage).
127 / 129[M - C₃H₆]⁺Loss of propene via McLafferty-type rearrangement.
111 / 113[C₆H₄Cl]⁺Fragment corresponding to the chlorophenyl cation.

Structural Confirmation: A Synthesis of Evidence

No single technique provides the complete picture. The true power of this analytical approach lies in the synthesis of all data points to build an unassailable structural confirmation.

Caption: Logic map for combining spectroscopic evidence.

Safety Precautions

This compound, like many aniline derivatives, should be handled with care. It may be harmful if swallowed, inhaled, or absorbed through the skin.[17][18][19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before handling.[17][18][19]

References

  • New Journal of Chemistry Supporting Inform
  • Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency.
  • This compound | 770-40-1. Chemical Bull Pvt. Ltd.
  • Infrared Spectroscopy.
  • GHS 11 (Rev.11) SDS Word Download CAS: 770-40-1 Name: this compound. Hangzhou Zhixing Technology Co., Ltd.
  • This compound | C9H12ClN | CID 69864.
  • This compound 770-40-1 wiki. Guidechem.
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...
  • SAFETY DATA SHEET - 4-Isopropylaniline. Fisher Scientific.
  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.
  • SAFETY DATA SHEET - 4-chloroaniline. Sigma-Aldrich.
  • IR: amines. University of Calgary.
  • This compound. Benchchem.
  • p-Chloroaniline. NIST WebBook.
  • Absorption spectra of chlorine-substituted derivatives of aniline in isooctane.
  • Determination of aniline and its substituted derivatives in sewage water by gas chromatography.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Mass Spectrometry - Fragmentation P
  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
  • FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights.
  • Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-4-(isopentyloxy)aniline. Benchchem.

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Revolutionizing Agrochemical Synthesis: A Guide to Modern Catalytic and Flow Technologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cultivating Innovation in Crop Protection

The relentless growth of the global population necessitates a parallel increase in agricultural productivity. Agrochemicals, including herbicides, fungicides, and insecticides, are indispensable tools for safeguarding crop yields and ensuring food security. However, the synthesis of these often complex organic molecules has traditionally relied on multi-step, resource-intensive processes that can generate significant waste and pose safety challenges.[1] The agrochemical industry is consequently at a pivotal juncture, driven by the dual needs for more effective and environmentally benign crop protection agents and more sustainable and efficient manufacturing processes.[2]

This technical guide delves into the transformative impact of modern synthetic methodologies on the agrochemical landscape. We will explore three key technologies that are reshaping how agrochemicals are discovered, developed, and produced: C-H Activation , Photoredox Catalysis , and Continuous Flow Chemistry . For each, we will dissect the fundamental principles, provide detailed application notes with step-by-step protocols for representative reactions, and present case studies that underscore their practical advantages. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to accelerate innovation in agrochemical synthesis.

Section 1: C-H Activation: A Paradigm Shift in Molecular Construction

The direct functionalization of otherwise inert carbon-hydrogen (C–H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to assembling complex molecules.[3][4] This approach circumvents the need for pre-functionalization, a common requirement in traditional cross-coupling reactions, thereby shortening synthetic routes and reducing waste.[3]

The "Why": Causality Behind C-H Activation's Utility in Agrochemicals

The intricate structures of many modern agrochemicals often feature highly substituted aromatic and heterocyclic cores. Traditional methods for constructing these molecules can be circuitous and inefficient. C-H activation provides a direct pathway to introduce new functional groups, enabling:

  • Late-Stage Functionalization: The ability to modify a complex molecule in the final stages of a synthesis is a significant advantage in agrochemical discovery.[5] It allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, accelerating the identification of lead compounds with improved efficacy and desirable toxicological profiles.[5]

  • Access to Novel Chemical Space: By enabling previously inaccessible disconnections, C-H activation opens doors to novel molecular architectures that can lead to the discovery of agrochemicals with new modes of action, helping to combat the growing issue of pest resistance.

  • Increased Efficiency and Sustainability: By reducing the number of synthetic steps and avoiding the use of organometallic reagents, C-H activation can lead to more cost-effective and environmentally friendly manufacturing processes.[6]

A variety of transition metals, including palladium, rhodium, and iridium, are commonly employed as catalysts for C-H activation.[4] The choice of catalyst and ligand is crucial for achieving high reactivity and, most importantly, controlling the regioselectivity of the functionalization.[7] Directing groups, which are functional groups on the substrate that coordinate to the metal catalyst, are often used to guide the C-H activation to a specific position on the molecule.[6]

Application Note & Protocol: Palladium-Catalyzed C-5 Arylation of Imidazoles

Imidazole-containing compounds are prevalent in a wide range of agrochemicals, particularly fungicides and herbicides. The direct arylation of the imidazole core is a valuable transformation for synthesizing these molecules. This protocol details a palladium-catalyzed C-5 arylation of a protected imidazole, a common precursor in agrochemical synthesis.[8]

Experimental Workflow:

Caption: Workflow for Pd-catalyzed C-H arylation.

Protocol:

  • Reagent Preparation:

    • To a flame-dried Schlenk tube, add the N-protected imidazole substrate (1.0 equiv.), the aryl halide (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., P(2-furyl)₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[9]

    • Causality: The base is crucial for the concerted metalation-deprotonation (CMD) mechanism, which is often the operative pathway in these reactions. The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity.

  • Reaction Setup:

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., DMA, 0.2 M) via syringe.

    • Causality: The inert atmosphere is necessary to prevent the oxidation of the phosphine ligand and the palladium catalyst. Degassed solvent minimizes side reactions with dissolved oxygen.

  • Reaction Execution:

    • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 140 °C).[9]

    • Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired C-5 arylated imidazole.

Data Summary:

Catalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
5 (Pd(OAc)₂)K₂CO₃ (2.0)DMA140470[9]
1.5 (Macrocyclic Pd(II))K₂CO₃ (2.0)Toluene1101273-95[8]

Section 2: Photoredox Catalysis: Harnessing Light for Agrochemical Innovation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide array of chemical transformations under mild conditions.[10] This technology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from readily available precursors.[11]

The "Why": Illuminating the Advantages of Photoredox Catalysis

The application of photoredox catalysis in agrochemical synthesis offers several compelling advantages:

  • Mild Reaction Conditions: Many photoredox reactions proceed at or below room temperature, making them compatible with sensitive functional groups and complex molecular scaffolds often found in agrochemicals.[12] This is a significant improvement over traditional methods that may require harsh reagents or high temperatures.

  • Unique Reaction Pathways: Photoredox catalysis provides access to reactive intermediates that are difficult to generate using conventional methods, enabling novel bond formations and the synthesis of previously inaccessible molecules.[12]

  • Sustainability: The use of visible light as a renewable energy source and the potential for using less toxic reagents align with the principles of green chemistry.[11]

  • Late-Stage Functionalization: The mild and selective nature of many photoredox reactions makes them ideal for the late-stage functionalization of complex agrochemical candidates.[13]

A variety of photocatalysts are available, including ruthenium and iridium complexes, as well as organic dyes.[10] The choice of photocatalyst is determined by its redox potentials, which must be matched to the substrates to enable the desired electron transfer events.

Application Note & Protocol: Photoredox-Mediated Trifluoromethylation

The trifluoromethyl (CF₃) group is a privileged motif in many pharmaceuticals and agrochemicals, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[14] This protocol describes a photoredox-catalyzed α-trifluoromethylation of an aldehyde, a versatile building block in agrochemical synthesis.[12]

Experimental Workflow:

Caption: Workflow for photoredox-mediated trifluoromethylation.

Protocol:

  • Reagent Preparation:

    • To a dry test tube, add the organocatalyst (e.g., an imidazolidinone, 0.20 equiv.), the photocatalyst (e.g., [Ir(ppy)₂(dtb-bpy)]PF₆, 0.005 equiv.), and anhydrous, degassed DMF (0.3 M).[5]

    • Causality: The organocatalyst forms an enamine with the aldehyde, which is a better electron donor for the photocatalytic cycle. The iridium-based photocatalyst is chosen for its suitable excited-state redox potential to reduce trifluoromethyl iodide.[12]

  • Reaction Setup:

    • Degas the resulting yellow solution by subjecting it to three cycles of vacuum evacuation followed by backfilling with argon at -78 °C.

    • Add trifluoromethyl iodide (CF₃I, ~8 equiv.), the aldehyde substrate (1.0 equiv.), and a mild base (e.g., 2,6-lutidine, 1.1 equiv.).[5]

    • Causality: Degassing is critical to remove oxygen, which can quench the excited state of the photocatalyst. The base neutralizes the hydroiodic acid byproduct.

  • Reaction Execution:

    • Place the sealed reaction vessel in a cooling bath at -20 °C and position it near a 26 W compact fluorescent light bulb.

    • Irradiate the reaction mixture for 7.5-8 hours, or until the reaction is complete as determined by ¹⁹F NMR spectroscopy.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the α-trifluoromethylated aldehyde.

Data Summary:

Aldehyde SubstrateOrganocatalyst (equiv.)Photocatalyst (mol%)Temp (°C)Time (h)Yield (%)ee (%)Reference
Octanal0.20.5-2087999[12]
Cinnamaldehyde0.20.5-207.58997[5]

Section 3: Continuous Flow Chemistry: Engineering a Smarter Synthesis

Continuous flow chemistry, where chemical reactions are performed in a continuously flowing stream through a reactor, offers a paradigm shift from traditional batch processing.[15] This technology provides numerous advantages in terms of safety, efficiency, and scalability, making it increasingly attractive for the industrial production of agrochemicals.[16][17]

The "Why": The Compelling Case for Flow Chemistry in Agrochemical Production

The adoption of flow chemistry in agrochemical synthesis is driven by a range of compelling benefits:

  • Enhanced Safety: The small reactor volumes in flow systems significantly reduce the amount of hazardous material present at any given time, minimizing the risk of runaway reactions and improving overall process safety, especially for highly exothermic reactions like nitrations.[18][19]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer compared to batch reactors.[15] This leads to better temperature control, reduced side product formation, and often higher yields.

  • Process Intensification: Flow chemistry can significantly shorten reaction times, from hours in batch to minutes or even seconds in flow, leading to increased throughput and productivity.[2]

  • Facilitated Scale-up: Scaling up a flow process typically involves running the system for a longer duration or "numbering-up" by running multiple reactors in parallel, which is often more straightforward and predictable than scaling up a batch process.[20]

  • Integration of In-line Analysis: Flow systems can be readily integrated with in-line analytical techniques for real-time reaction monitoring and optimization.[21]

Application Note & Protocol: Continuous Flow Nitration

Nitration is a fundamental reaction in the synthesis of many agrochemicals. However, it is often highly exothermic and can be hazardous to perform on a large scale in batch reactors. This protocol outlines a general setup for a continuous flow nitration process.[14][22]

Experimental Workflow:

Caption: Workflow for continuous flow nitration.

Protocol:

  • System Setup:

    • Assemble a continuous flow system consisting of two syringe pumps, a T-mixer, a reactor coil of appropriate length and material (e.g., PFA tubing), a back-pressure regulator, and a collection vessel.[23]

    • Immerse the reactor coil in a temperature-controlled bath (e.g., an oil bath or cryostat).

    • Causality: The T-mixer ensures rapid and efficient mixing of the reactant streams. The reactor coil provides a defined residence time for the reaction to occur at a controlled temperature. The back-pressure regulator allows for superheating of solvents above their boiling points, further accelerating reaction rates.

  • Reagent Preparation:

    • Prepare a solution of the aromatic substrate in a suitable solvent (e.g., acetic acid or sulfuric acid).[14]

    • Prepare the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) and load it into a separate syringe.[19]

  • Reaction Execution:

    • Set the desired flow rates for the two syringe pumps to achieve the desired stoichiometry and residence time.

    • Set the temperature of the reactor bath.

    • Start the pumps to introduce the reactant streams into the mixer and reactor.

    • Once the system has reached a steady state, collect the product stream.

    • An in-line quenching step, such as introducing a stream of water, can be incorporated after the reactor to stop the reaction.[23]

  • Workup and Isolation:

    • The collected product stream can be worked up in a batchwise manner by extraction, washing, drying, and concentration.

    • For some reactions, the product may precipitate upon quenching and can be isolated by filtration.[14]

Data Summary: Batch vs. Flow Nitration

ParameterBatch ProcessContinuous Flow ProcessReference
Reaction Time Several hours1.5 minutes[14]
Temperature Low temperature (e.g., 0 °C)Elevated temperature (e.g., 100 °C)[14]
Safety High risk of exothermSignificantly improved safety[18][19]
Selectivity Often forms isomeric mixturesCan be highly selective[14]
Scalability ChallengingMore straightforward[20]

Conclusion: Sowing the Seeds of a More Efficient Future

The adoption of modern synthetic methodologies such as C-H activation, photoredox catalysis, and continuous flow chemistry is not merely an academic exercise; it is a strategic imperative for the agrochemical industry. These technologies offer a powerful toolkit for overcoming long-standing challenges in the synthesis of complex crop protection agents. By enabling more efficient, safer, and sustainable synthetic routes, they pave the way for the accelerated discovery and development of the next generation of agrochemicals that will be crucial for meeting the world's growing demand for food. As these technologies continue to mature and become more widely implemented, they will undoubtedly play a central role in cultivating a more productive and sustainable future for agriculture.

References

  • Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. Retrieved from [Link]

  • Baumann, M., & Baxendale, I. R. (2021). A Comment on Continuous Flow Technologies within the Agrochemical Industry. Organic Process Research & Development, 25(4), 713-726.
  • ThalesNano. (n.d.). Using Flow Chemistry in Agrochemical Applications. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877.
  • Visible-Light Photoredox Catalysis in the Late-Stage Functionalization of Anticancer Agents. (2024, May 22). ChemMedChem.
  • Romero, N. A., & Nicewicz, D. A. (2014). Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. Journal of the American Chemical Society, 136(49), 17024–17035.
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (n.d.). Beilstein Journal of Organic Chemistry.
  • Romero, N. A., & Nicewicz, D. A. (2014). Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. Carolina Digital Repository.
  • Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. (n.d.). Organic & Biomolecular Chemistry.
  • Gutmann, B., & Kappe, C. O. (2023). Modern flow chemistry – prospect and advantage. PMC.
  • Romero, N. A., & Nicewicz, D. A. (2014).
  • Romero, N. A., & Nicewicz, D. A. (2014).
  • Zhao, G., et al. (2023).
  • Regioselective C-H Arylation of Imidazoles Employing Macrocyclic Palladium(II) Complex of Organoselenium Ligand. (n.d.).
  • MacMillan, D. W. C., et al. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds.
  • Chen, D. Y.-K., & Youn, S. W. (2021). Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. PubMed Central.
  • Asynt. (n.d.). FlowSyn™ Application Note 22: Flow Nitration. Retrieved from [Link]

  • Beeson, T. D., Mast, S. W., & MacMillan, D. W. C. (2009).
  • Palladium(II)-Catalyzed Sequential C–H Arylation/Aerobic Oxidative C–H Amination: One-Pot Synthesis of Benzimidazole-Fused Phenanthridines from 2-Arylbenzimidazoles and Aryl Halides. (n.d.). OUCI.
  • A Continuous Flow Process for Preparation of Organic Nitrate Esters. (2025, February 7). IITBombay - IRCC.
  • Continuous flow liquid phase nitration of alkyl benzene compounds. (2015, January 29).
  • Wallentin, C.-J., Nguyen, J. D., & Stephenson, C. R. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Journal of the American Chemical Society, 134(30), 12483–12486.
  • Sodeoka, M., & Tokunaga, E. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1906–1918.
  • Greaney, M. F., & D'Souza, D. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 121(15), 9253–9307.
  • Asynt. (2025, March 6). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? Retrieved from [Link]

  • Palladium‐catalyzed C−H arylation of SEM‐protected imidazole. (n.d.).
  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (n.d.). NIH.
  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 80(3), 1184-1193.
  • Flow Chemistry and Continuous Processing: More Mainstream than Ever! (2024, May 17).
  • Delaney, H. (2000). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Arrow@TU Dublin.
  • C–H Activation: Toward Sustainability and Applic
  • Comparison between batch and flow process; advantages and challenges in... (n.d.).
  • Development of Pilot-Scale Continuous Production of an LY2886721 Starting Material by Packed-Bed Hydrogenolysis. (2025, August 7).
  • Batch or flow chemistry? – a current industrial opinion on process selection. (n.d.). OUCI.
  • Scale-up of Continuous Chemical Synthesis Systems. (n.d.). DSpace@MIT.
  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substrate as a Ligand. European Journal of Organic Chemistry, 2006(6), 1479-1493.
  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.
  • Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. (n.d.). Beilstein Journal of Organic Chemistry.
  • Baumann, M. (2018). Integrating continuous flow synthesis with in-line analysis and data generation. Organic & Biomolecular Chemistry, 16(33), 5946-5954.
  • A General Copper-based Photoredox Catalyst for Organic Synthesis: Scope, Application in Natural Product Synthesis and Mechanistic Insights. (n.d.).
  • Scaling continuous API synthesis from milligram to kilogram: extending the enabling benefits of micro to the plant. (2020, February 24). Semantic Scholar.
  • A General Copper-based Photoredox Catalyst for Organic Synthesis. (n.d.).
  • Photoredox‐Catalyzed Synthesis of a Novel Class of Fluoroalkyl Pyrazolones. (2025, September 13).
  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024, January 9). MDPI.

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Application Notes & Protocols: The Utility of 4-Chloro-N-isopropylaniline in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-N-isopropylaniline (CAS No. 770-40-1) is a substituted aniline derivative that serves as a critical chemical intermediate in the synthesis of complex organic molecules.[1] Its specific substitution pattern—a chlorine atom at the para-position and an isopropyl group on the nitrogen atom—imparts unique reactivity, making it a valuable building block for specialized applications.[2] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, application, and quality control of this compound. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and present robust analytical methods to ensure the integrity of synthetic processes in pharmaceutical and agrochemical research and manufacturing.[1][3][4]

Introduction: A Versatile Intermediate

In the landscape of pharmaceutical and agrochemical development, the strategic selection of intermediates is paramount to building complex molecular architectures efficiently and safely.[4][5] Anilines and their derivatives are foundational precursors, offering a reactive amino group attached to a phenyl ring that can be readily modified.[2][4] this compound belongs to this essential class of compounds.[2][3] Its structure is a key component in the synthesis of various target molecules where the N-isopropyl and p-chloro-phenyl motifs are required for biological activity or as a handle for further chemical transformations.[2] Understanding the synthesis and downstream reactions of this intermediate is crucial for optimizing production pathways and ensuring the quality of the final active ingredient.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

PropertyValueReference
CAS Number 770-40-1[2][6]
Molecular Formula C₉H₁₂ClN[2][7]
Molecular Weight 169.65 g/mol [2][7]
Appearance Light yellow to light brown liquid[3][6]
Boiling Point 265.2 °C at 760 mmHg[8]
Density 1.099 g/cm³[8]
Solubility Moderately soluble in organic solvents; limited solubility in water.[3]
Storage Store at 2-8°C, protected from light in a dry, well-ventilated area.[1][6]

Synthesis of this compound

The most common and established route for synthesizing this compound is the direct N-alkylation of 4-chloroaniline.[2] This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic nitrogen atom of 4-chloroaniline attacks an electrophilic isopropyl source.[2]

Diagram: Synthesis via N-Alkylation

G cluster_reagents Conditions cluster_products Products R1 4-Chloroaniline P1 This compound R1->P1 R2 2-Bromopropane (Isopropyl Halide) R2->P1 C1 Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) C1->P1 P2 Salt Byproduct (e.g., KBr, H₂O)

Caption: SN2 N-Alkylation of 4-chloroaniline to yield this compound.

Protocol 1: Synthesis by N-Alkylation of 4-Chloroaniline

This protocol details a robust laboratory-scale synthesis. The causality behind the choice of reagents is critical: a polar aprotic solvent like acetonitrile is chosen to facilitate the SN2 reaction without interfering, while a mild inorganic base like potassium carbonate acts as a proton scavenger to drive the reaction to completion.

Materials & Equipment:

  • 4-Chloroaniline

  • 2-Bromopropane (or 2-Iodopropane for higher reactivity)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Standard glassware for extraction and distillation

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 500 mL round-bottom flask, combine 4-chloroaniline (12.75 g, 0.1 mol), anhydrous acetonitrile (200 mL), and finely powdered potassium carbonate (20.7 g, 0.15 mol).

    • Expert Insight: Using a 1.5-fold molar excess of the base ensures that the HCl generated during the reaction is effectively neutralized, preventing the protonation of the aniline starting material, which would render it non-nucleophilic.

  • Addition of Alkylating Agent: While stirring the suspension, add 2-bromopropane (14.76 g, 0.12 mol) dropwise at room temperature.

    • Expert Insight: A slight excess (1.2 eq) of the alkylating agent helps to ensure complete conversion of the starting aniline.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the 4-chloroaniline spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (150 mL) and wash with water (2 x 100 mL) to remove any remaining salts, followed by a brine wash (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: For high-purity material required in pharmaceutical synthesis, the crude product should be purified by vacuum distillation or column chromatography on silica gel.

Application as a Synthetic Intermediate

This compound is not typically an active ingredient itself but rather a key precursor. Its utility lies in providing a pre-functionalized aromatic ring that can be incorporated into a larger target molecule. For example, in the agrochemical field, related structures are used in the synthesis of fungicides like Ipconazole, a triazole-based compound.[9][10][11] The principles of incorporating such aniline derivatives are directly applicable to pharmaceutical synthesis, where the chloro- and N-isopropyl- groups can direct further reactions or contribute to the final molecule's binding and pharmacokinetic properties.

Quality Control & Analytical Protocols

Ensuring the purity of intermediates is a non-negotiable aspect of pharmaceutical manufacturing to guarantee the safety and efficacy of the final drug product.[5][12] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of compounds like this compound due to its high resolution and sensitivity.[12][13]

Diagram: HPLC Quality Control Workflow

G Prep Sample & Standard Preparation Inject HPLC Injection Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 220-254 nm) Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze Report Purity Report (% Area) Analyze->Report

Caption: Standard workflow for purity analysis of this compound by HPLC.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol provides a reliable method for determining the purity of a synthesized batch of this compound.

Materials & Reagents:

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Water

  • Phosphoric Acid (H₃PO₄) or Formic Acid (for MS compatibility)[13]

  • Reference standard of this compound (>99% purity)

  • Synthesized sample of this compound

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., Purospher® STAR RP-18, 5µm, 250x4.6 mm)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient 50% B to 95% B over 15 minutes, hold for 5 min, return to 50% B
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 10 µL
Column Temp. 25 °C

Procedure:

  • Standard Preparation: Accurately prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase (initial conditions).[12]

  • Sample Preparation: Prepare the synthesized sample to a concentration of approximately 0.1 mg/mL in the mobile phase.[12]

  • System Suitability: Inject the standard solution five times to ensure system precision (RSD of peak area <2%).

  • Analysis: Inject the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Self-Validation: The method is validated by the clear separation of the main peak from any impurity peaks, such as residual 4-chloroaniline or over-alkylated products.

Safety, Handling, and Storage

Substituted anilines require careful handling due to their potential toxicity.[14][15][16] Adherence to strict safety protocols is mandatory.

Hazard Identification:

PictogramHazard ClassHazard Statement
GHS06 (Skull and Crossbones)Acute ToxicityH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[14][17]
GHS08 (Health Hazard)CarcinogenicityH350: May cause cancer.[14][17]
GHS07 (Exclamation Mark)Skin SensitizationH317: May cause an allergic skin reaction.[14][17]
GHS09 (Environment)Aquatic HazardH410: Very toxic to aquatic life with long lasting effects.[17]

Handling and PPE:

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[15][16]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile, tested to EN 374).[14]

    • Eye Protection: Use safety goggles with side protection.[14]

    • Lab Coat: Wear a flame-retardant lab coat.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][15]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][17]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]

Conclusion

This compound is a valuable and versatile intermediate whose proper synthesis and quality assessment are foundational to the successful development of certain pharmaceutical and agrochemical products. The protocols and guidelines presented here offer a framework for its safe and effective use. By understanding the chemistry, applying robust analytical techniques, and adhering to safety standards, researchers and developers can confidently leverage this building block in their synthetic endeavors.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN111718304A - Synthetic method of triazole bactericide.
  • Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

  • J-STAGE. (n.d.). Synthesis of Stereoisomers of Ipconazole and Their Fungicidal and Plant Growth Inhibitory Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US20240116881A1 - Process for preparation of ipconazole & its intermediates.
  • Environmental Control Center, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloroaniline: A Crucial Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • MolecularInfo.com. (n.d.). C9H12ClN | cas number 770-40-1 | this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024057213A1 - A process for preparation of ipconazole & its intermediates.
  • National Center for Biotechnology Information. (n.d.). Ipconazole. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US2734911A - Reaction of chloroaniline and isopropyl.
  • National Center for Biotechnology Information. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of New Agrochemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-isopropylaniline. PubChem Compound Database. Retrieved from [Link]

  • European Commission. (1999). Quality Control Procedures for Pesticide Residues Analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

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Application Note: 4-Chloro-N-isopropylaniline as a Versatile Synthetic Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-N-isopropylaniline is a key synthetic intermediate whose value is derived from its distinct structural features: a halogenated aromatic ring and a secondary aliphatic amine. This unique combination of reactive sites allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1][2][3] This application note provides an in-depth guide to the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols for its use in N-acylation and palladium-catalyzed cross-coupling reactions.

Introduction to this compound

This compound (CAS No. 770-40-1) is a substituted aniline featuring a chlorine atom at the para-position of the phenyl ring and an isopropyl group attached to the nitrogen atom.[1] This structure provides two primary points for chemical modification: the nucleophilic secondary amine and the aryl chloride moiety, which can participate in various cross-coupling reactions. The electron-donating nature of the N-isopropyl group activates the aromatic ring, while the chlorine atom serves as a versatile leaving group or a site for metallation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂ClN[1][4]
Molecular Weight 169.65 g/mol [1][4]
Appearance Colorless to pale yellow liquid or solid[2][5]
Melting Point 8-9 °C[6]
Boiling Point 265.2 °C at 760 mmHg; 100 °C at 5 Torr[6][7]
Density 1.099 g/cm³[7]
Solubility Soluble in most organic solvents; limited solubility in water[2][5]

Synthetic Pathways to this compound

The synthesis of this building block can be efficiently achieved through two principal routes, allowing for flexibility based on the availability of starting materials.[1]

  • N-Alkylation of 4-Chloroaniline: This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction where the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking an electrophilic isopropyl source like 2-bromopropane.[1] The presence of a base is crucial to neutralize the HBr generated and drive the reaction to completion.

  • Electrophilic Aromatic Substitution (EAS): This approach involves the direct chlorination of N-isopropylaniline. The N-isopropyl group is an activating, ortho-, para-director. Due to steric hindrance from the bulky isopropyl group, the para-substituted product is typically favored.[1]

G cluster_0 Pathway 1: N-Alkylation cluster_1 Pathway 2: Electrophilic Aromatic Substitution 4-Chloroaniline 4-Chloroaniline Product1 This compound 4-Chloroaniline->Product1  Base, SN2 Reaction Isopropyl Halide Isopropyl Halide Isopropyl Halide->Product1 N-Isopropylaniline N-Isopropylaniline Product2 This compound N-Isopropylaniline->Product2  EAS Reaction Chlorinating Agent e.g., Cl₂, NCS Chlorinating Agent->Product2 G Start Dissolve this compound & TEA in anhydrous DCM Cool Cool to 0°C Start->Cool Add Add Propanoyl Chloride dropwise Cool->Add React Stir at RT for 2-4h (Monitor by TLC/LC-MS) Add->React Workup Quench with H₂O Wash with NaHCO₃ & Brine React->Workup Isolate Dry (MgSO₄), Filter, Concentrate Workup->Isolate Purify Purify via Column Chromatography Isolate->Purify G cluster_cat cluster_work Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)(L₂)-X OxAdd->PdII LigEx Ligand Exchange (Amine) PdII->LigEx AmineComplex [Ar-Pd(II)(L₂)(Amine)]⁺X⁻ LigEx->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)(L₂)-NR₂ Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product Setup Combine Ar-X, Pd catalyst, ligand, & base in Schlenk tube AddReagents Add solvent and This compound Setup->AddReagents Heat Heat at 80-110°C (Monitor by GC-MS) AddReagents->Heat Filter Cool, dilute, and filter through Celite Heat->Filter Purify Concentrate and purify via chromatography Filter->Purify

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4-Chloro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-Chloro-N-isopropylaniline (CAS No. 770-40-1). Intended for researchers, scientists, and professionals in drug development, these application notes synthesize critical safety data and field-proven protocols to minimize exposure and mitigate risks. The procedures outlined are grounded in the known hazards of aromatic amines and chloroanilines, providing a robust framework for laboratory safety.

Introduction and Scientific Context

This compound is a substituted aniline derivative utilized as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1][2] Its molecular structure, featuring a chlorinated phenyl ring and an N-alkylated amino group, dictates its chemical reactivity and toxicological profile. The presence of the aromatic amine moiety suggests potential hazards analogous to other anilines, such as toxicity upon absorption through the skin, inhalation, or ingestion, and potential for methemoglobinemia.[3] Alkyl-substituted anilines have been implicated as potential etiological agents in human carcinogenesis, necessitating a cautious approach to handling. This guide provides the necessary protocols to manage these risks effectively.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not fully established, the known hazards of structurally similar compounds, such as 4-chloroaniline and other N-alkylanilines, provide a strong basis for a conservative risk assessment.

Primary Hazards:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or inhaled, consistent with other chloroanilines.[4] Systemic effects can result from all routes of exposure and may include cyanosis due to the formation of methemoglobin.[3][5]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[6] Aromatic amines can be readily absorbed through the skin.[7]

  • Sensitization: May cause an allergic skin reaction.[8]

  • Carcinogenicity: Classified by analogy with related compounds. For instance, 4-chloroaniline is considered a suspected human carcinogen (IARC Group 2B).[5] The European Chemicals Agency (ECHA) notes that this compound is predicted as likely to meet the criteria for carcinogenicity, mutagenicity, or reproductive toxicity.[8]

  • Environmental Hazards: Expected to be very toxic to aquatic life with long-lasting effects.[4]

Physicochemical Data Summary:

PropertyValueSource
CAS Number 770-40-1[9]
Molecular Formula C₉H₁₂ClN[9]
Molecular Weight 169.65 g/mol [9]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Moderately soluble in organic solvents, limited in water[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all routes of exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being undertaken.

PPE CategoryItem SpecificationRationale and Best Practices
Hand Protection Double-gloving with chemically resistant gloves (e.g., Viton™, butyl rubber, or heavy-duty nitrile).Aromatic amines can permeate common laboratory gloves. Check glove manufacturer's compatibility data. Nitrile gloves, if used, should be of sufficient thickness and changed frequently, especially after any suspected contact.[10]
Eye/Face Protection Tightly fitting safety goggles and a face shield.Protects against splashes and vapors. A face shield provides an additional layer of protection for the entire face.
Body Protection A flame-retardant lab coat with tight cuffs, buttoned completely. A chemical-resistant apron should be worn over the lab coat for dispensing or procedures with a high splash risk.Prevents skin contact with contaminated surfaces and splashes. Long pants and closed-toe shoes are mandatory at all times.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.Protects against the inhalation of toxic vapors. Users must be fit-tested and trained in the use of their specific respirator model.

Safe Handling and Operations Workflow

All manipulations of this compound must be conducted within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

Preparation and Pre-Handling Checks
  • Designated Area: Confirm that all work will be performed in a properly functioning chemical fume hood with a face velocity meeting institutional standards.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a chemical spill kit appropriate for aromatic amines (containing absorbent materials like vermiculite or sand, and waste bags) is readily accessible.[10]

  • Documentation Review: Read and understand this protocol and any available Safety Data Sheet (SDS) for this compound or its close analogs (e.g., 4-chloroaniline) before beginning work.[10]

Dispensing and Weighing
  • Solid Form: If the compound is a powder, handle it with extreme care to avoid generating dust. Use a spatula for transfers and weigh it on a tared weigh boat inside the fume hood.

  • Liquid Form: If it is a liquid, use a syringe or pipette for transfers to minimize the risk of spills.

Post-Handling Decontamination
  • Equipment Decontamination: All glassware and equipment must be decontaminated immediately after use. A common procedure is to rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residue, followed by washing with soap and water.[11] The initial solvent rinse should be collected as hazardous waste. For more thorough decontamination, a 1:10 bleach solution can be used, followed by a water rinse to remove the bleach residue.[11]

  • Work Area Decontamination: Wipe down the work surface within the fume hood with a suitable solvent and then with soap and water.

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands and forearms thoroughly with soap and water after removing all PPE.

Handling_Workflow Figure 1: General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Spill Kit prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh/Dispense Compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Glassware & Equipment handle2->clean1 clean2 Wipe Down Work Area clean1->clean2 clean3 Segregate & Label Waste clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

Storage Procedures

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][12]

  • Segregation: Store away from incompatible materials.

    • Incompatible Materials: Strong oxidizing agents, strong acids, acid halides, and anhydrides.[11] Reactions with these can be exothermic and violent.

  • Security: The storage area should be secured and accessible only to authorized personnel.

Experimental Protocol Example: Reductive Amination

The following protocol is a representative example of a procedure where an aniline derivative might be used. This specific synthesis describes the reduction of a nitro group to an amine in the presence of the this compound moiety.[13]

Objective: To synthesize 2-amino-4-chloro-N-isopropylaniline from 4-chloro-N-isopropyl-2-nitroaniline.

Materials:

  • 4-Chloro-N-isopropyl-2-nitroaniline

  • Ethanol

  • Zinc powder

  • Concentrated Hydrochloric Acid

  • Aqueous Ammonia

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Step-by-Step Protocol:

  • Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Dissolution: Dissolve 8 g of 4-chloro-N-isopropyl-2-nitroaniline in 20 ml of ethanol in the flask.

  • Addition of Zinc: Carefully add 9.8 g of zinc powder to the solution with stirring.

  • Acid Addition (Caution: Exothermic): Add 20 ml of concentrated hydrochloric acid in small portions. Monitor the reaction temperature and cool the flask in an ice bath if the reaction becomes too vigorous.

  • Neutralization: After the reaction is complete, cool the mixture and neutralize it with aqueous ammonia. The pH should be checked to ensure it is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the ethyl acetate layer with water to remove any remaining salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue by distillation.[13]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response
  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material (vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area as described in section 4.3.

  • Major Spill (outside fume hood or large volume):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if there is a fire risk.

    • Close the laboratory doors to contain vapors.

    • Contact the institution's Environmental Health & Safety (EHS) department and emergency services. Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

Spill_Response Figure 2: Emergency Spill Response Workflow cluster_minor Minor Spill (in Fume Hood) cluster_major Major Spill spill Spill Occurs minor1 Alert Area Personnel spill->minor1 Assess Severity major1 EVACUATE LAB spill->major1 Assess Severity minor2 Contain with Absorbent minor1->minor2 minor3 Collect Waste minor2->minor3 minor4 Decontaminate Surface minor3->minor4 major2 Alert Others & Activate Alarm major1->major2 major3 Close Doors major2->major3 major4 Call EHS & Emergency Services major3->major4

Sources

4-Chloro-N-isopropylaniline Material Safety Data Sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Safe and Effective Handling in Research and Development

This document provides detailed application notes and protocols for the safe handling and use of 4-Chloro-N-isopropylaniline (CAS 770-40-1), a chemical intermediate utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] The information herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure experimental integrity.

Section 1: Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling. This compound is a colorless to pale yellow liquid or solid, contingent on temperature and purity.[2][3] It is soluble in most organic solvents like alcohols, ethers, and ketones, with limited solubility in water.[2][3]

PropertyValueSource
Molecular Formula C₉H₁₂ClN[4][5]
Molecular Weight 169.65 g/mol [4][5]
Boiling Point 265.2 °C at 760 mmHg[4][6]
Melting Point -6 to -3 °C[3]
Flash Point 114.2 °C[4][6]
Density 1.099 g/cm³[4][6]
Vapor Pressure 0.0093 mmHg at 25 °C[4]

Section 2: Hazard Identification and Risk Assessment

Substituted anilines, as a class, are known for their potential toxicity. While specific toxicological data for this compound is not extensively detailed in readily available literature, the hazards of the closely related compound, 4-chloroaniline, are well-documented and should be considered as indicative of potential risks. 4-chloroaniline is toxic if swallowed, in contact with skin, or if inhaled, may cause an allergic skin reaction, and is suspected of causing cancer.[7][8] It is also very toxic to aquatic life with long-lasting effects.[7] Absorption into the body can lead to the formation of methemoglobin, causing cyanosis, with a possible delayed onset of 2 to 4 hours or longer.[7]

GHS Hazard Statements for 4-chloroaniline (as a proxy):

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[7]

  • H317: May cause an allergic skin reaction.[7]

  • H350: May cause cancer.[7]

  • H410: Very toxic to aquatic life with long lasting effects.[7]

Risk Assessment Workflow:

A systematic risk assessment is mandatory before commencing any work with this compound.

RiskAssessmentWorkflow Risk Assessment Workflow for Hazardous Chemicals cluster_Plan Planning & Assessment cluster_Control Control Measures cluster_Execute Execution & Review start Identify Chemical & Procedure review_sds Review Safety Data Sheet (SDS) start->review_sds assess_hazards Assess Hazards (Toxicity, Reactivity, Physical) review_sds->assess_hazards determine_exposure Determine Potential Exposure Routes (Inhalation, Dermal, Ingestion) assess_hazards->determine_exposure evaluate_risks Evaluate Risks & Existing Controls determine_exposure->evaluate_risks select_controls Select & Implement Controls evaluate_risks->select_controls ppe Personal Protective Equipment (PPE) select_controls->ppe Hierarchy of Controls engineering Engineering Controls (Fume Hood, Glove Box) select_controls->engineering Hierarchy of Controls admin Administrative Controls (SOPs, Training) select_controls->admin Hierarchy of Controls conduct_experiment Conduct Experiment ppe->conduct_experiment engineering->conduct_experiment admin->conduct_experiment monitor Monitor & Review Effectiveness of Controls conduct_experiment->monitor end Document & Update Risk Assessment monitor->end EmergencyResponse Emergency Response for this compound Incidents cluster_Exposure Personnel Exposure cluster_Spill Chemical Spill incident Incident Occurs (Spill or Exposure) exposure_type Determine Exposure Type incident->exposure_type spill_size Assess Spill Size & Location incident->spill_size skin_contact Skin Contact: - Remove contaminated clothing - Flush with water for 15 min - Seek medical attention exposure_type->skin_contact Skin eye_contact Eye Contact: - Flush with water for 15 min - Seek medical attention exposure_type->eye_contact Eyes inhalation Inhalation: - Move to fresh air - Seek medical attention exposure_type->inhalation Inhalation ingestion Ingestion: - Do NOT induce vomiting - Seek immediate medical attention exposure_type->ingestion Ingestion small_spill Small Spill (in fume hood): - Trained personnel only - Use absorbent material - Collect in sealed container spill_size->small_spill Small & Contained large_spill Large Spill (outside hood): - Evacuate the area - Notify EH&S / Emergency Services - Secure the area spill_size->large_spill Large or Uncontained

Caption: Decision Tree for Emergency Response to Incidents.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [9]* Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention. [9][10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [9][11]

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all liquid and solid waste in clearly labeled, sealed containers.

  • Dispose of waste through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations.

References

  • Aniline. (n.d.). Washington State University - Environmental Health & Safety.
  • ANILINE. (n.d.). CAMEO Chemicals - NOAA.
  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • This compound 770-40-1 wiki. (n.d.). Guidechem.
  • Aniline. (n.d.).
  • What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge.
  • N-Isopropyl-4-chloroaniline - Introduction. (2024, April 10). ChemBK.
  • This compound | C9H12ClN | CID 69864. (n.d.). PubChem - NIH.
  • 4-Chloro-2-isopropylaniline | C9H12ClN | CID 12667939. (n.d.). PubChem - NIH.
  • Chemical Safety Data Sheet MSDS / SDS - this compound. (2025, July 19). ChemicalBook.
  • SAFETY DATA SHEET - 4-chloroaniline. (2024, September 6). Sigma-Aldrich.
  • This compound | 770-40-1. (n.d.). Chemical Bull Pvt. Ltd.
  • This compound - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • GHS 11 (Rev.11) SDS Word 下载CAS: 770-40-1 Name: this compound. (2025, October 19). 杭州智化科技有限公司.
  • p-Fluoro-N-Isopropylaniline (CL-4: PUBLIC). (2021, October 15). Aarti Industries.
  • SAFETY DATA SHEET - 4-Isopropylaniline. (2025, December 19). Fisher Scientific.
  • CAS 826-22-2 | this compound hydrochloride. (n.d.). Synblock.
  • ANILINE AR. (n.d.). Loba Chemie.
  • Safety Data Sheet 4-Isopropylaniline. (n.d.). metasci.
  • material safety data sheet - 4-chloro aniline 98%. (n.d.). OXFORD LAB FINE CHEM LLP.
  • Safety Data Sheet: 4-Chloroaniline. (n.d.). Carl ROTH.
  • 103500 - 4-Chloroaniline Safety D
  • This compound | CAS 770-40-1. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET. (2025, May 20). Sigma-Aldrich.
  • Material Safety Data Sheet - 4-Fluoro-2-isopropylaniline. (n.d.). Cole-Parmer.

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Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Chloro-N-isopropylaniline Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-N-isopropylaniline. As a crucial intermediate in the development of pharmaceuticals and other advanced materials, optimizing its synthesis is key to efficient and cost-effective research and development.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, ensuring you can achieve high yields and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in Reductive Amination of 4-Chloroaniline with Acetone

You're attempting to synthesize this compound via reductive amination of 4-chloroaniline and acetone, but the yield is significantly lower than expected.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The initial condensation of 4-chloroaniline and acetone to form the corresponding imine is a reversible equilibrium reaction.[3] To drive the reaction forward, consider the following:

    • Use of a Dehydrating Agent: The removal of water is crucial for shifting the equilibrium towards the imine. While not always necessary, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can improve imine formation and, consequently, the final product yield.

    • Azeotropic Removal of Water: For larger-scale reactions, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can effectively remove water as it is formed.

  • Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are critical for the successful reduction of the imine to the desired secondary amine.

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and cost-effective choice. However, it can also reduce the starting acetone if not used carefully. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective reducing agents for imines, especially in the presence of ketones.[4]

    • Stepwise Addition: If using NaBH₄, it is best to first allow sufficient time for the imine to form before adding the reducing agent portion-wise.[5] This minimizes the reduction of unreacted acetone.

    • pH Control: The pH of the reaction mixture can influence the reactivity of the reducing agent. For NaBH₃CN, the reaction is typically carried out under slightly acidic conditions (pH 5-6) to facilitate imine formation and reduction.[6]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Over-alkylation: While less common in reductive amination compared to direct alkylation, the formation of a tertiary amine is possible. Using a stoichiometric amount or a slight excess of 4-chloroaniline relative to acetone can help minimize this.

    • Aldol Condensation of Acetone: Under basic conditions, acetone can undergo self-condensation. Maintaining a neutral or slightly acidic pH can prevent this side reaction.

Issue 2: Formation of Multiple Products in N-Alkylation with Isopropyl Halides

You are synthesizing this compound by reacting 4-chloroaniline with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), but your reaction mixture shows multiple spots on TLC or multiple peaks in GC-MS, indicating the formation of byproducts.

Potential Causes and Solutions:

  • Over-alkylation (Dialkylation): The most common side product in this reaction is the tertiary amine, N,N-diisopropyl-4-chloroaniline. The initially formed secondary amine is also nucleophilic and can react with another molecule of the isopropyl halide.

    • Molar Ratio Adjustment: To favor mono-alkylation, use a significant excess of 4-chloroaniline relative to the isopropyl halide. A molar ratio of 2:1 or even 3:1 (aniline:halide) is often employed. The unreacted aniline can be removed during workup.

    • Slow Addition of Alkylating Agent: Adding the isopropyl halide slowly to the reaction mixture containing 4-chloroaniline and a base can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of dialkylation.

  • Elimination Reaction of the Isopropyl Halide: Isopropyl halides are secondary halides and can undergo elimination reactions (E2) in the presence of a strong base to form propene gas. This is more pronounced with stronger, bulkier bases and at higher temperatures.

    • Choice of Base: Use a moderately strong, non-bulky base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide or potassium tert-butoxide.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating is often sufficient.

  • Solvent Effects: The choice of solvent can influence the rates of both the desired SN2 reaction and the competing E2 reaction.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic, without solvating the nucleophile itself.[7]

Issue 3: Low or No Conversion in Buchwald-Hartwig Amination

You are using a palladium catalyst and a phosphine ligand to couple 4-chloroaniline with an isopropyl source (or vice versa with an isopropylamine and 1-bromo-4-chlorobenzene), but the reaction is sluggish, showing low conversion of starting materials.

Potential Causes and Solutions:

  • Catalyst Deactivation: The Pd(0) active catalyst is sensitive to oxygen.[8]

    • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere of nitrogen or argon. This involves using Schlenk line techniques or a glovebox. Solvents should be properly degassed before use.

    • Ligand Oxidation: The phosphine ligands are also susceptible to oxidation. Ensure they are handled under an inert atmosphere.

  • Inappropriate Ligand or Base: The choice of ligand and base is critical for the success of Buchwald-Hartwig aminations, especially with less reactive aryl chlorides.

    • Ligand Selection: For aryl chlorides, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often required to facilitate the oxidative addition step.[9][10]

    • Base Strength and Solubility: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used. The solubility of the base can also be a factor; using a soluble base or ensuring vigorous stirring is important.[11]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination.[12][13]

    • Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[8]

    • Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion for challenging substrates.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

The choice of synthetic route depends on several factors, including the scale of the reaction, available starting materials, and the desired purity of the final product.

  • Reductive Amination: This is often a preferred method for laboratory-scale synthesis due to its one-pot nature and the ready availability of 4-chloroaniline and acetone.[3] It generally provides good yields and avoids the use of alkyl halides.

  • N-Alkylation: This is a classical and straightforward method. However, it can suffer from over-alkylation, which can complicate purification and lower the yield of the desired mono-alkylated product.[7]

  • Buchwald-Hartwig Amination: This is a powerful and versatile method, especially for constructing C-N bonds with a wide range of substrates. However, it requires an expensive palladium catalyst and phosphine ligands, and strict inert atmosphere techniques are necessary.[14][15] It is often used when other methods fail or for the synthesis of complex analogues.

Q2: How can I effectively purify this compound from the reaction mixture?

The purification strategy depends on the impurities present in the crude product.

  • Acid-Base Extraction: This is a highly effective method for separating the basic this compound from neutral or acidic impurities. The crude reaction mixture can be dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer is then separated, and the pH is adjusted to >10 with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[16]

  • Column Chromatography: If acid-base extraction is insufficient to remove all impurities (e.g., other basic byproducts), purification by column chromatography on silica gel is a good option. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.[9][17]

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

Q3: What are the common byproducts I should look for in my reaction?

  • Reductive Amination:

    • Unreacted 4-chloroaniline.

    • The intermediate imine (if the reduction is incomplete).

    • Isopropanol (from the reduction of acetone if a non-selective reducing agent is used).

  • N-Alkylation:

    • N,N-diisopropyl-4-chloroaniline (from over-alkylation).

    • Unreacted 4-chloroaniline.

  • Buchwald-Hartwig Amination:

    • Unreacted starting materials (4-chloroaniline or the aryl halide).

    • Homocoupling products of the aryl halide.

    • Products resulting from ligand degradation.

Q4: What safety precautions should I take during the synthesis of this compound?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood. 4-chloroaniline and its derivatives are toxic.

  • Handling of Reagents:

    • 4-Chloroaniline: Is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

    • Reducing Agents: Sodium borohydride and its derivatives are flammable solids and can react violently with water or acids to produce flammable hydrogen gas. Handle with care and away from ignition sources.

    • Palladium Catalysts and Phosphine Ligands: Many are air-sensitive and pyrophoric. Handle under an inert atmosphere.

Experimental Protocols

Protocol 1: Reductive Amination of 4-Chloroaniline with Acetone

This protocol provides a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • 4-Chloroaniline

  • Acetone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 2M

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-chloroaniline (1.0 eq) and methanol.

  • Add acetone (1.2 eq) to the solution and stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford pure this compound.

Parameter Recommendation
Reactant Ratio 1 : 1.2 (4-Chloroaniline : Acetone)
Reducing Agent 1.5 eq Sodium Borohydride
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 5 hours
Protocol 2: N-Alkylation of 4-Chloroaniline with 2-Bromopropane

This protocol describes a general procedure for the N-alkylation of 4-chloroaniline.

Materials:

  • 4-Chloroaniline

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroaniline (2.0 eq), potassium carbonate (2.5 eq), and DMF.

  • Heat the mixture to 60 °C with stirring.

  • Slowly add 2-bromopropane (1.0 eq) to the reaction mixture over 30 minutes.

  • Continue to stir the reaction at 60 °C for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient).

Parameter Recommendation
Reactant Ratio 2 : 1 (4-Chloroaniline : 2-Bromopropane)
Base 2.5 eq Potassium Carbonate
Solvent DMF
Temperature 60 °C
Reaction Time 12-24 hours
Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl chloride.[9]

Materials:

  • 1-Bromo-4-chlorobenzene

  • Isopropylamine

  • Pd₂(dba)₃ (palladium source)

  • XPhos (ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene to the flask.

  • Add 1-bromo-4-chlorobenzene (1.0 eq) followed by isopropylamine (1.2 eq).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation
Catalyst Loading 1 mol% Pd₂(dba)₃
Ligand Loading 2 mol% XPhos
Base 1.4 eq Sodium tert-butoxide
Solvent Toluene
Temperature 100 °C
Reaction Time 12-24 hours

Visualizing the Workflows

To aid in understanding the experimental setups, the following diagrams illustrate the key workflows.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Mix 4-Chloroaniline & Acetone in Methanol cool Cool to 0 °C prep_reactants->cool 1 hr add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir at RT add_nabh4->stir 4 hrs quench Quench with HCl stir->quench concentrate Concentrate quench->concentrate extract Extract with Ethyl Acetate concentrate->extract purify Column Chromatography extract->purify

Caption: Workflow for Reductive Amination.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Mix 4-Chloroaniline & K2CO3 in DMF heat Heat to 60 °C prep_reactants->heat add_halide Add 2-Bromopropane heat->add_halide react Stir at 60 °C add_halide->react 12-24 hrs cool_quench Cool & Add Water react->cool_quench extract Extract with Ethyl Acetate cool_quench->extract purify Column Chromatography extract->purify Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst Add Pd₂(dba)₃, XPhos, & NaOtBu to Flask add_solvent Add Degassed Toluene prep_catalyst->add_solvent add_reactants Add Aryl Halide & Isopropylamine add_solvent->add_reactants heat Heat to 100 °C add_reactants->heat 12-24 hrs cool_quench Cool & Add Water heat->cool_quench extract Extract with Ethyl Acetate cool_quench->extract purify Column Chromatography extract->purify

Caption: Workflow for Buchwald-Hartwig Amination.

References

  • Iglesias, M., et al. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Wikipedia. (2023). Reductive amination. Wikipedia. [Link]

  • Zhang, X., et al. (2020). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 10(49), 29331-29334. [Link]

  • Arkivoc. (n.d.). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Organic Syntheses. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Organic & Biomolecular Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. American Chemical Society. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • Reddit. (2021). I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? Reddit. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]

  • ACS Green Chemistry Institute. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Forschungszentrum Jülich. (n.d.). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Forschungszentrum Jülich. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Google Patents. (n.d.). Process for the ring alkylation of an aniline.
  • ResearchGate. (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society. [Link]

  • Google Patents. (n.d.). N-isopropyl-4-fluoroaniline preparation method.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PubMed Central. [Link]

Sources

Technical Support Center: Purification Protocols for 4-Chloro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-N-isopropylaniline (CAS 770-40-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we will explore the causality behind experimental choices and offer self-validating protocols to ensure the highest purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a crude sample of this compound?

A1: Impurities in crude this compound primarily depend on the synthetic route employed. The two main synthetic pathways are the N-alkylation of 4-chloroaniline and the direct chlorination of N-isopropylaniline.[1]

Common impurities may include:

  • Unreacted Starting Materials: Such as 4-chloroaniline or N-isopropylaniline.

  • Reagents from Synthesis: For instance, isopropyl halides (e.g., 2-bromopropane) used in N-alkylation.[1]

  • Regioisomers: Ortho- and meta-chloro isomers can form as byproducts during the chlorination of N-isopropylaniline.

  • Polychlorinated Byproducts: Over-chlorination can lead to the formation of di- or tri-chlorinated aniline derivatives.[1]

  • Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which can result in the formation of colored impurities.

Q2: What is the most effective primary purification method for this compound?

A2: The most effective primary purification method depends on the physical state of your crude product and the nature of the impurities.

  • For liquid crude products or to remove non-volatile impurities, vacuum distillation is highly effective. Given that anilines can decompose or oxidize at high temperatures, distillation under reduced pressure is crucial.[2]

  • If your crude product is a solid, recrystallization is an excellent choice for achieving high purity. This can be performed on the free base or, for enhanced purification from neutral impurities, by forming the hydrochloride salt.[3]

  • For complex mixtures or to remove closely related isomers, column chromatography is the most powerful technique.

Q3: How can I assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A reverse-phase HPLC (RP-HPLC) method using a C18 column provides excellent resolution for separating the main compound from potential impurities. A typical mobile phase consists of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[4]

Troubleshooting Guide

Vacuum Distillation

Q4: My this compound is dark, and the color carries over during distillation. How can I obtain a colorless distillate?

A4: The dark color is likely due to oxidation products. While vacuum distillation separates based on boiling points, some colored impurities might be volatile.

  • Pre-treatment: Before distillation, consider washing the crude product with a dilute aqueous solution of sodium bisulfite to remove some oxidation products.

  • Drying: Ensure the product is thoroughly dry before distillation. Water can affect the boiling point and carry over impurities. Drying over potassium hydroxide (KOH) or calcium hydride (CaH2) is effective for anilines.

  • Inert Atmosphere: Perform the distillation under an inert atmosphere (nitrogen or argon) to prevent oxidation at elevated temperatures.

Q5: During vacuum distillation, my compound bumps violently. What can I do to prevent this?

A5: Bumping is a common issue in vacuum distillation due to the large temperature gradient in the liquid.

  • Magnetic Stirring: The most effective way to prevent bumping is to use vigorous magnetic stirring. Ensure your stir bar is appropriately sized for the flask.

  • Capillary Bubbler: If magnetic stirring is not possible, a fine capillary tube that releases a slow stream of air or inert gas into the bottom of the flask can provide nucleation sites and prevent bumping.

  • Avoid Boiling Chips: Standard boiling chips are often ineffective under vacuum as the trapped air is quickly removed.

Recrystallization

Q6: I'm having trouble finding a suitable recrystallization solvent for this compound. What's a good approach?

A6: A systematic solvent screening is key. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating. Good starting points for anilines include hexane, ethanol, toluene, and mixtures like hexane/ethyl acetate.[3]

  • "Like Dissolves Like": Since this compound has both non-polar (chlorophenyl) and moderately polar (secondary amine) features, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

  • Recrystallization as a Salt: A highly effective method for purifying amines is to recrystallize them as their hydrochloride salt. Dissolve the crude base in a suitable solvent (like isopropanol or ethanol), and add a solution of HCl in the same solvent. The salt will precipitate, often with high purity, leaving many organic impurities behind. The pure free base can then be regenerated by neutralization.

Q7: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A7: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

  • Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool more slowly.

  • Slower Cooling: Insulate the flask to slow down the cooling rate. This gives the molecules more time to arrange into a crystal lattice.

  • Change Solvent System: The solubility profile of your compound in the chosen solvent may be too steep. Try a different solvent or a mixed solvent system. Adding a small amount of a solvent in which the compound is more soluble can sometimes prevent oiling out.

Column Chromatography

Q8: My this compound is streaking or "tailing" on the silica gel column. What is causing this?

A8: The basic amine group of your compound is likely interacting with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and difficult elution.

  • Add a Basic Modifier: To counteract this, add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) is commonly used at a concentration of 0.1-1%. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use Deactivated Silica: Alternatively, you can use silica gel that has been deactivated, for example, with water. However, adding a basic modifier is generally more effective and reproducible.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying liquid crude this compound or removing non-volatile impurities.

  • Drying: In a round-bottom flask, add a few pellets of potassium hydroxide (KOH) to the crude this compound. Let it stand for several hours with occasional swirling to remove any residual water.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a Claisen adapter to minimize bumping. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Distillation:

    • Add a magnetic stir bar to the flask containing the dried crude product.

    • Begin vigorous stirring.

    • Slowly apply vacuum. A pressure of 0.4 mmHg is a good starting point, which should result in a boiling point around 90°C for similar compounds.[2]

    • Once the pressure is stable, begin heating the distillation flask.

    • Collect the fraction that distills at a constant temperature. The pure compound should be a colorless to pale yellow liquid.[5]

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) and protected from light to prevent oxidation.

Protocol 2: Recrystallization as the Hydrochloride Salt

This method is highly effective for removing non-basic impurities.

  • Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or ethanol at room temperature.

  • Precipitation: Slowly add a solution of concentrated hydrochloric acid dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

  • Cooling: Cool the mixture in an ice bath to maximize the yield of the precipitated salt.

  • Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Regeneration of Free Base (Optional): To obtain the purified free base, dissolve the hydrochloride salt in water and add a base (e.g., 10% NaOH solution) until the solution is basic. The free amine will separate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether), dry the organic extracts over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Protocol 3: Silica Gel Column Chromatography

This protocol is ideal for separating closely related impurities.

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Crucially, add ~0.5% triethylamine to the mobile phase to prevent tailing.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary

PropertyValueSource
CAS Number 770-40-1[6]
Molecular Formula C9H12ClN[6]
Molecular Weight 169.65 g/mol [6]
Appearance Colorless to pale yellow liquid or solid[5][7]
Boiling Point 225-227 °C at 760 mmHg[5]
Melting Point -6 to -3 °C[5]

Visualizations

Purification Workflow Decision Tree

G start Crude this compound state What is the physical state? start->state liquid Liquid state->liquid solid Solid state->solid impurities What is the nature of impurities? non_volatile Non-volatile or colored impurities->non_volatile isomers Isomers or closely related impurities->isomers liquid->impurities solid->impurities recrystallization Recrystallization (Free base or HCl salt) solid->recrystallization distillation Vacuum Distillation non_volatile->distillation chromatography Column Chromatography isomers->chromatography pure_product Pure Product distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Logic for Recrystallization

G start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals solution1 Add more hot solvent & cool slowly oiling_out->solution1 solution2 Change solvent system oiling_out->solution2 solution3 Scratch flask inner wall no_crystals->solution3 solution4 Add a seed crystal no_crystals->solution4 solution5 Concentrate the solution no_crystals->solution5 If too much solvent was used

Caption: Troubleshooting common issues in recrystallization.

References

  • ChemBK. (2024, April 10). N-Isopropyl-4-chloroaniline. Retrieved January 7, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-chloro-N-isopropylaniline. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). N-Isopropylaniline. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved January 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). US2734911A - Reaction of chloroaniline and isopropyl.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved January 7, 2026, from [Link]

  • International Journal of Current Pharmaceutical & Clinical Research. (2014, June 21). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. Retrieved January 7, 2026, from [Link]

  • GL Sciences. (n.d.). Preparative HPLC Columns. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103553934A - N-isopropyl-4-fluoroaniline preparation method.
  • ChemConnections. (n.d.). Extraction: Isolation / Separation of 4-Chloroaniline (p-chloroaniline), Benzoic acid, and 4-Dibromobenzene (p-dibromobenzene). Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Identification of Side Products in 4-Chloro-N-isopropylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-N-isopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of process-related impurities. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and how do they influence the potential side product profile?

A1: The choice of synthetic strategy is the most critical factor determining the impurity profile of your final product. Three routes are predominantly employed, each with a distinct mechanistic pathway and, consequently, a unique set of potential side products.

  • Direct N-Alkylation: This classic SN2 reaction involves treating 4-chloroaniline with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.[1] While straightforward, it is often plagued by over-alkylation.

  • Reductive Amination: A greener approach that couples 4-chloroaniline with acetone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2] The main challenges here are achieving complete conversion of the imine intermediate and preventing reduction of the starting ketone.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction between an aryl halide (such as 1-chloro-4-iodobenzene) and isopropylamine.[3][4] This method offers excellent functional group tolerance but can introduce catalyst-related side reactions like hydrodehalogenation.

cluster_0 Synthetic Strategies Start 4-Chloroaniline N_Alkylation Direct N-Alkylation (+ Isopropyl Halide) Start->N_Alkylation Reductive_Amination Reductive Amination (+ Acetone, Reducing Agent) Start->Reductive_Amination Product This compound N_Alkylation->Product Reductive_Amination->Product Buchwald_Hartwig Buchwald-Hartwig Amination (from Aryl Halide + Isopropylamine) Buchwald_Hartwig->Product Aryl_Halide 1-Chloro-4-iodobenzene + Isopropylamine Aryl_Halide->Buchwald_Hartwig

Caption: Primary synthetic routes to this compound.
Q2: I'm performing an N-alkylation of 4-chloroaniline with 2-bromopropane and see a major, less polar impurity by TLC and an unexpected peak in my GC-MS. What is it likely to be?

A2: The most probable side product in this synthesis is 4-Chloro-N,N-diisopropylaniline , resulting from over-alkylation.

Causality: The target product, this compound, is itself a secondary amine and remains nucleophilic. It can compete with the starting material, 4-chloroaniline, for the isopropyl halide, leading to the formation of a tertiary amine.[5][6] This side reaction is particularly favored if the alkylating agent is used in excess or if the reaction temperature is too high, increasing the rate of the second alkylation.

A less common, but possible, side product is from C-alkylation , where the isopropyl group attaches to the aromatic ring instead of the nitrogen. This is more prevalent under conditions that favor Friedel-Crafts-type reactions, such as the presence of a Lewis acid catalyst.[7][8]

Start 4-Chloroaniline (Reactant) Product This compound (Desired Product) Start->Product + Isopropyl Bromide (Desired Mono-alkylation) Alkyl_Halide {Isopropyl Bromide} Side_Product 4-Chloro-N,N-diisopropylaniline (Side Product) Product->Side_Product + Isopropyl Bromide (Undesired Di-alkylation)

Caption: Competing mono-alkylation and di-alkylation pathways.

Troubleshooting & Prevention:

  • Stoichiometry Control: Use a molar excess of 4-chloroaniline relative to the isopropyl halide. This statistically favors the alkylation of the more abundant primary amine.

  • Controlled Addition: Add the isopropyl halide slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing the chance for the product to react further.

  • Temperature Management: Conduct the reaction at the lowest feasible temperature to control the reaction rate. While this may increase reaction time, it significantly improves selectivity.

CompoundMolecular Weight ( g/mol )Expected Key Mass Fragments (m/z)
This compound169.65171/169 (M+), 156/154 ([M-CH₃]⁺)
4-Chloro-N,N-diisopropylaniline211.73213/211 (M+), 198/196 ([M-CH₃]⁺), 170/168 ([M-C₃H₇]⁺)
Q3: My synthesis via reductive amination with acetone is sluggish. The crude NMR shows multiple species, and the reaction doesn't go to completion. What are the likely impurities?

A3: Incomplete reductive amination reactions are typically characterized by the presence of two main impurities: unreacted 4-chloroaniline and the intermediate N-(4-chlorophenyl)propan-2-imine .[9]

Causality: The reaction proceeds in two distinct steps: (1) formation of the imine from 4-chloroaniline and acetone, which is an equilibrium process, and (2) reduction of the imine to the final amine.[10]

  • Imine Intermediate: If the equilibrium of the first step does not favor the imine, or if water produced during imine formation is not removed, the concentration of the imine will be low, slowing the overall reaction.[10]

  • Ineffective Reduction: The choice of reducing agent is critical. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is required to selectively reduce the protonated imine (iminium ion) without reducing the acetone starting material. If the reducing agent is weak, degraded, or added under suboptimal pH conditions, the imine will persist in the reaction mixture.

cluster_workflow Reductive Amination Workflow & Impurity Formation cluster_impurities Potential Issues A 1. Mix 4-Chloroaniline + Acetone B 2. Imine Formation (Equilibrium) A->B C 3. Add Reducing Agent (e.g., NaBH(OAc)₃) B->C I1 Impurity: Unreacted 4-Chloroaniline B->I1 Equilibrium favors reactants D 4. Reduction of Imine C->D E 5. Work-up & Purification D->E I2 Impurity: N-(4-chlorophenyl)propan-2-imine D->I2 Incomplete reduction F Final Product E->F

Caption: Workflow for reductive amination and points of impurity formation.

Troubleshooting & Prevention:

  • Drive Imine Formation: Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to remove the water formed during the reaction and shift the equilibrium toward the imine.

  • Optimize pH: The reaction is often catalyzed by mild acid (e.g., acetic acid), which promotes imine formation and subsequent protonation to the more reactive iminium ion. The optimal pH is typically between 4 and 6.

  • Select the Right Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is less toxic than cyanoborohydride and is effective under mildly acidic conditions. Ensure the reagent is fresh and active.

Q4: How can I establish a reliable analytical workflow to identify and quantify these potential side products?

A4: A robust analytical workflow is essential for process control and quality assurance. For a semi-volatile compound like this compound and its likely impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[11][12]

Analytical Workflow:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the sample into the GC-MS system. The gas chromatograph will separate the components based on their boiling points and polarity, and the mass spectrometer will provide mass-to-charge ratio data for identification.

  • Data Interpretation:

    • Identify Peaks: Compare the retention times of the peaks in your sample to those of authentic standards of 4-chloroaniline and the final product, if available.

    • Analyze Mass Spectra: For unknown peaks, analyze the mass spectrum. Look for the molecular ion (M+) peak and characteristic fragmentation patterns. For chlorinated compounds, look for the distinctive isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

cluster_workflow GC-MS Analytical Workflow Sample Crude Reaction Mixture Prep Sample Prep (Dilute in Solvent) Sample->Prep Inject GC Injection (Separation by BP/Polarity) Prep->Inject Detect MS Detection (Mass Analysis) Inject->Detect Data Data Interpretation Detect->Data Report Impurity Profile Report Data->Report Lib Library Match Data->Lib Compare to Spectral Library Std Retention Time Match Data->Std Compare to Standards

Caption: A standard analytical workflow for impurity identification via GC-MS.

Protocol 1: GC-MS Method for Impurity Profiling

  • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector: Scan mode from m/z 40 to 450.

This method should provide good separation of the starting material, product, and the common di-isopropyl and imine side products. For confirmation, analysis of a known standard under identical conditions is highly recommended.

References

  • TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available from: [Link]

  • ResearchGate. Aniline Alkylation over Solid Acid Catalysts. Available from: [Link]

  • ACS Publications. One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Google Patents. US4436937A - Process for the ring alkylation of an aniline.
  • Google Patents. EP0079093A1 - Process for the selective alkylation of an aniline.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Wordpress. Reductive Amination. Available from: [Link]

  • PubChem. 4-Chloroaniline, N-isopropylidene. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Available from: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of Chloroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of chloroaniline isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the separation of these positional isomers. The content is structured in a practical question-and-answer format, providing not only solutions but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

Question 1: My chloroaniline isomer peaks are tailing significantly. What are the likely causes and how can I fix this?

Answer:

Peak tailing for chloroaniline isomers, which are basic compounds, is a frequent issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the basic amine group of the analytes and acidic silanol groups on the surface of silica-based stationary phases (e.g., C18).[3] These interactions lead to a non-ideal chromatographic process where a portion of the analyte is retained longer than the bulk, resulting in an asymmetrical peak shape.[2] A tailing factor (Tf) greater than 1.2 is generally considered significant.[1]

Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Mobile Phase pH Adjustment: The ionization state of both your chloroaniline isomers and the stationary phase's silanol groups is pH-dependent.[4][5]

    • Lowering the pH: By reducing the mobile phase pH to a range of 2-4, you protonate the silanol groups, minimizing their ability to interact with the protonated amine groups of the chloroaniline isomers.[1][6] This is a highly effective strategy for improving peak shape for basic compounds.[7]

    • Buffer Selection: It is crucial to use a buffer to maintain a stable pH throughout the analysis.[3] Phosphate and acetate buffers are common choices. Ensure the buffer concentration is adequate, typically between 10-50 mM, as a low concentration can lead to poor peak shape.[1]

  • Column Chemistry and Condition:

    • Column Degradation: An old or contaminated column can exhibit increased tailing due to the loss of bonded phase and exposure of active silanol sites.[1] If tailing has appeared suddenly, consider flushing the column with a strong solvent like 100% acetonitrile or methanol.[1] If performance doesn't improve, the column may need replacement.

    • Stationary Phase Choice: For persistent tailing with basic compounds, consider using a column with a more inert stationary phase.[1] Options include:

      • End-capped columns: These have been treated to reduce the number of accessible silanol groups.[3]

      • Polar-embedded or charged surface hybrid (CSH) columns: These are designed to provide a protective layer that shields the analytes from silanol interactions.[1]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion that can manifest as tailing.[1] To check for this, dilute your sample or reduce the injection volume.[8][9]

  • Extra-Column Effects: Broadening can occur outside of the column in the HPLC system itself.[1][3] This can be caused by long or wide-bore tubing, or poorly made connections. Minimize dead volume by using appropriate tubing and ensuring fittings are secure.[3]

Question 2: My peaks are broad, and the resolution between the isomers is poor. What should I investigate?

Answer:

Poor resolution is a critical issue as it prevents accurate quantification of the individual isomers.[10][11] Resolution is influenced by column efficiency, selectivity, and retention.[12] Here are the key areas to troubleshoot:

  • Mobile Phase Composition:

    • Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile vs. methanol) significantly impacts selectivity.[13][14] Acetonitrile and methanol interact differently with analytes and the stationary phase, which can alter the elution order and improve separation.[15][16] Experiment with different ratios of organic solvent to the aqueous buffer. Reducing the organic content will generally increase retention and may improve resolution, but it will also lengthen the run time.[17]

    • Incorrect Preparation: An incorrectly prepared mobile phase is a common source of resolution problems.[12][18] Always ensure accurate measurements and fresh preparation of your mobile phase.

  • Column-Related Issues:

    • Inappropriate Stationary Phase: Separating positional isomers like chloroanilines often requires specific stationary phase chemistries.[19][20] Phenyl and Pentafluorophenyl (PFP) columns are often recommended for aromatic positional isomers due to their ability to provide π-π interactions in addition to hydrophobic interactions.[20][21]

    • Column Aging: A degraded column loses its efficiency, leading to broader peaks and reduced resolution.[9][12]

  • Operating Conditions:

    • Flow Rate: A flow rate that is too high can lead to poor separation.[10] Try reducing the flow rate to see if resolution improves.

    • Temperature: Inconsistent temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, leading to retention time shifts and potential loss of resolution.[10][18] Using a column oven is highly recommended for stable and reproducible results.[18]

  • Sample-Related Factors:

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band broadening and distorted peak shapes.[1] Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.

Separation and Selectivity

Question 3: I am struggling to achieve baseline separation of the ortho-, meta-, and para-chloroaniline isomers. What strategies can I employ to improve selectivity?

Answer:

Achieving baseline separation of positional isomers is a common challenge due to their similar physical and chemical properties. The key is to exploit the subtle differences between them.

  • Optimize the Stationary Phase: This is often the most impactful parameter for isomer separations.

    • Phenyl and PFP Columns: As mentioned, these are excellent choices for aromatic positional isomers.[21] They offer unique selectivity through π-π and dipole-dipole interactions with the aromatic rings of the chloroanilines.[20][21]

    • C18 Columns: While standard C18 columns can work, their selectivity is primarily based on hydrophobicity. A study on a Waters X-Bridge C18 column demonstrated successful separation of chloroaniline isomers, indicating that with careful method optimization, a C18 can be effective.[22]

  • Fine-Tune the Mobile Phase:

    • Organic Modifier Type: The choice between acetonitrile and methanol can significantly alter selectivity.[13][16] In one study, switching from methanol to acetonitrile as the organic modifier changed the elution order of chloroaniline isomers and achieved baseline separation.[15]

    • Mobile Phase pH: Adjusting the pH can subtly alter the polarity and interaction of each isomer with the stationary phase, potentially improving separation.[4][5] A pH between 2 and 4 is a good starting point for these basic compounds.[6]

  • Temperature Optimization: Temperature can influence the selectivity of a separation. Experimenting with different column temperatures (e.g., in 5°C increments) may reveal an optimal condition where resolution is enhanced. Lowering the temperature can sometimes improve resolution between closely eluting peaks.[22]

Physicochemical Properties of Chloroaniline Isomers

IsomerMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Chloroaniline127.57-2 to 0208.8
3-Chloroaniline127.57-10.6230.5
4-Chloroaniline127.5769.5 - 72.5232

Note: The physical properties are sourced from various chemical databases and can have slight variations.[23][24][25]

System and Method Stability

Question 4: My retention times are drifting from one injection to the next. What could be causing this instability?

Answer:

Retention time drift is a sign of an unstable HPLC system or method.[18] Here are the most common culprits:

  • Poor Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections.[18] If equilibration is insufficient, you will observe drifting retention times, especially at the beginning of a run. Increase the equilibration time to ensure a stable baseline.

  • Mobile Phase Issues:

    • Inconsistent Composition: If you are using a gradient, ensure the pump is mixing the solvents accurately.[18] For isocratic methods, make sure the mobile phase is well-mixed.

    • Mobile Phase Instability: Some mobile phases can change composition over time due to the evaporation of the more volatile component.[26] It is good practice to prepare fresh mobile phase daily.[18][27]

  • Temperature Fluctuations: As mentioned, temperature affects retention time.[10] The use of a column oven is critical for stable retention times.[18]

  • Leaks: A leak in the system will cause a drop in pressure and can lead to fluctuating flow rates, which directly impacts retention times.[18] Carefully inspect all fittings and connections for any signs of leakage.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for Chloroaniline Isomer Separation

Objective: To systematically evaluate the effect of organic modifier type and concentration on the resolution of chloroaniline isomers.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl column

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid

  • 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline standards

Procedure:

  • Prepare Stock Solutions: Prepare a mixed stock solution containing all three chloroaniline isomers at a suitable concentration (e.g., 100 µg/mL) in a 50:50 mixture of water and methanol.

  • Initial Mobile Phase: Prepare an aqueous mobile phase (Solvent A) of water with 0.1% phosphoric acid, adjusting the pH to approximately 3.0.[28] The organic mobile phase (Solvent B) will be acetonitrile.

  • Scouting Gradient: Run a scouting gradient from 10% to 90% B over 20 minutes to determine the approximate elution conditions for the isomers.

  • Isocratic Optimization with Acetonitrile: Based on the scouting gradient, determine an appropriate isocratic mobile phase composition. For example, if the isomers elute at an average of 40% B in the gradient, start with an isocratic run at 30:70 acetonitrile:aqueous buffer.[17]

  • Adjust Organic Content: Adjust the percentage of acetonitrile in 2-5% increments to optimize resolution and run time.

  • Switch Organic Modifier: Replace acetonitrile with methanol as Solvent B.

  • Isocratic Optimization with Methanol: Repeat steps 4 and 5 using methanol. Note that methanol is a weaker solvent than acetonitrile in reversed-phase HPLC, so you will likely need a higher percentage to achieve similar retention times.[14]

  • Compare Chromatograms: Compare the selectivity and resolution obtained with both acetonitrile and methanol to determine the optimal organic modifier for your specific column and conditions.

Visual Troubleshooting Guide

// Nodes Start [label="Problem: Poor Separation of\nChloroaniline Isomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPeakShape [label="1. Check Peak Shape", fillcolor="#FBBC05", fontcolor="#202124"]; Tailing [label="Tailing Peaks?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Broad [label="Broad Peaks?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

// Tailing Branch AdjustpH [label="Lower Mobile Phase pH\n(e.g., pH 2-4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckColumn [label="Check Column Condition\n(Flush/Replace)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReduceLoad [label="Reduce Sample Load", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Broadening Branch OptimizeMobilePhase [label="Optimize Mobile Phase\n(Organic Modifier %)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeModifier [label="Change Organic Modifier\n(ACN vs. MeOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeColumn [label="Select Appropriate Column\n(e.g., Phenyl, PFP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckSystem [label="Check for Extra-Column\nVolume & Leaks", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckPeakShape; CheckPeakShape -> Tailing [label="Asymmetry"]; CheckPeakShape -> Broad [label="Width/Resolution"];

Tailing -> AdjustpH [label="Yes"]; AdjustpH -> CheckColumn; CheckColumn -> ReduceLoad; Tailing -> Broad [label="No"];

Broad -> OptimizeMobilePhase [label="Yes"]; OptimizeMobilePhase -> ChangeModifier; ChangeModifier -> ChangeColumn; ChangeColumn -> CheckSystem; } dot Caption: Troubleshooting workflow for poor separation.

References

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • MicroSolv. (2025, June 19).
  • Welch Materials. (2024, November 18).
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Chrom Tech, Inc. (2025, October 28).
  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
  • MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan J. Chem., 17(4), 1924-1933.
  • Benchchem. (n.d.). Addressing co-elution issues with 4-chloroaniline-d4 in HPLC.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Benchchem. (n.d.). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
  • ResearchGate. (n.d.). The effect of pH. (1) p-Chloroaniline; (2) 2,4,5-trimethylaniline; (3) 4-aminobiphenyl.
  • ResearchGate. (n.d.). HPLC chromatograms of chloroaniline isomers (1.12 mmol L − 1).
  • Cardoso, M. A., et al. (2011). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • uHPLCs. (2025, September 11). How to Prevent and Solve Resolution Loss in HPLC Workflows.
  • Chromatography Today. (2023, March 7). What are the Reasons for Resolution Failure in HPLC?
  • ALWSCI. (2025, November 18).
  • PubChem. (n.d.). 4-Chloroaniline.
  • Moravek. (n.d.).
  • Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties.
  • RotaChrom. (2025, May 15).
  • ResearchGate. (n.d.). Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used....
  • Merck Millipore. (n.d.). HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns.
  • Kumar, A., et al. (2012). Method Development and Validation for Quantitative Determination of Para Chloroaniline, an Impurity, in Efavirenz Active Pharmaceutical Ingredient. Journal of Pharmaceutical Analysis, 2(5), 385-389.
  • Agilent. (n.d.).
  • Wikipedia. (n.d.). 4-Chloroaniline.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Analyst (RSC Publishing). (n.d.).
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Today. (2023, July 18).
  • Scribd. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (n.d.).
  • Nicolay, A., et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. Journal of Analytical & Bioanalytical Techniques, 2(4).
  • Restek. (n.d.).
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).

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Technical Support Center: Minimizing Byproduct Formation in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize N-alkylation protocols, ensuring high yield and purity of the target amine. N-alkylation is a cornerstone of organic synthesis, yet it is often plagued by side reactions that complicate purification and reduce yields. This resource provides in-depth, mechanistically grounded solutions to common challenges.

Over-alkylation: The "Runaway Train" Reaction

Over-alkylation is arguably the most frequent challenge in N-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts when a mono-alkylated product is desired.[1][2]

Q1: I'm trying to synthesize a primary amine from ammonia and an alkyl halide, but I'm getting a complex mixture of products. Why is this happening and how can I fix it?

A1: This is a classic case of over-alkylation. The root cause is that the product of the initial alkylation is often more nucleophilic than the starting amine.[1] For instance, a primary amine is more nucleophilic than ammonia, and a secondary amine is more nucleophilic than a primary amine.[1][3] This increased nucleophilicity makes the newly formed amine more reactive towards the remaining alkyl halide, creating a cascade of reactions that is difficult to control.[3][4] Even using a large excess of ammonia often results in low yields of the desired primary amine.[1]

Troubleshooting & Optimization Strategies:
  • Gabriel Synthesis: For a clean and controlled synthesis of primary amines, the Gabriel Synthesis is a highly recommended alternative.[1] This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion acts as the nucleophile, and the resulting N-alkylated phthalimide is not nucleophilic, thus preventing over-alkylation.[1] The primary amine is then liberated in a subsequent hydrolysis or hydrazinolysis step.[1]

  • Reductive Amination: This is one of the most reliable methods for controlled N-alkylation.[3][5] It involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired alkylated amine.[3][5] This two-step, one-pot process circumvents the issue of increasing nucleophilicity.[3]

  • Use of a Large Excess of the Starting Amine: By using a significant excess (5-10 fold) of the initial amine, you can statistically favor the reaction of the alkyl halide with the starting amine over the alkylated product.[3] This approach is most practical when the starting amine is inexpensive and readily available.[3]

  • Protecting Groups: Temporarily protecting the amine can prevent over-alkylation.[6] For example, a primary amine can be protected with a Boc group. After the initial alkylation, the protecting group is removed to yield the mono-alkylated product.

Visualizing the Over-alkylation Cascade

OverAlkylation cluster_nucleophilicity Increasing Nucleophilicity NH3 Ammonia (NH₃) RNH2 Primary Amine (RNH₂) NH3->RNH2 + R-X R2NH Secondary Amine (R₂NH) RNH2->R2NH + R-X R3N Tertiary Amine (R₃N) R2NH->R3N + R-X R4N Quaternary Salt (R₄N⁺X⁻) R3N->R4N + R-X N_vs_O_Alkylation Substrate Substrate with -NH and -OH groups N_Alkylation N-Alkylated Product Substrate->N_Alkylation Soft Electrophile (e.g., R-I) Polar Aprotic Solvent O_Alkylation O-Alkylated Product Substrate->O_Alkylation Hard Electrophile (e.g., R-OTf) Conditions favoring alkoxide formation

Sources

Technical Support Center: Stability and Degradation Studies of 4-Chloro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Chloro-N-isopropylaniline. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for stability and degradation studies. Our goal is to equip you with the knowledge to anticipate challenges, interpret results accurately, and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 770-40-1) is an organic compound belonging to the substituted aniline family.[1] Structurally, it is an aniline molecule with a chlorine atom at the para-position (position 4) of the benzene ring and an isopropyl group attached to the nitrogen atom.[2] It is typically a colorless to pale yellow liquid or solid, soluble in most organic solvents but with limited solubility in water.[3][4] This compound serves as a valuable chemical intermediate in the synthesis of various products, including dyes, pharmaceuticals, and agrochemicals.[4][5]

Q2: What are the official recommended storage conditions for this compound?

To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5] It is crucial to protect the compound from heat, sparks, open flames, and direct sunlight.[6] For long-term stability, storage under an inert atmosphere is recommended to prevent oxidation.[6] Arylamines can be sensitive, and improper storage can lead to degradation, manifesting as discoloration and the formation of impurities.

Q3: What are the most likely degradation pathways for this compound?

Based on its chemical structure—a secondary aromatic amine with a halogen substituent—this compound is susceptible to several degradation pathways:

  • Oxidation: The amine functional group is prone to oxidation, which can be initiated by atmospheric oxygen (auto-oxidation), peroxide impurities, or metal ions.[7] This can lead to the formation of N-oxides, hydroxylamines, or more complex colored polymeric impurities.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, often through free-radical mechanisms.[8][9] This is a common issue for aromatic amines.

  • Hydrolysis: While generally stable, under significant acidic or basic conditions, forced hydrolysis can occur, potentially targeting the C-N or C-Cl bonds, although the latter is less likely under typical conditions.

  • Thermal Degradation: High temperatures can induce decomposition.[7] The specific degradation products will depend on the temperature and the presence of oxygen or other reactive species.

Q4: What are the expected degradation products I should look for?

While specific degradation products for this compound are not extensively documented in the provided search results, we can predict likely candidates based on the degradation of similar compounds like 4-chloroaniline.[10] Potential degradants include:

  • Oxidation Products: N-oxide derivatives, and potentially products of N-dealkylation (4-chloroaniline) or dimerization/polymerization.

  • Hydrolytic Products: Under harsh conditions, hydrolysis could potentially yield 4-chlorophenol (from cleavage of the C-N bond and subsequent reaction) or isopropylamine.

  • Photolytic Products: Photodegradation can lead to radical-mediated reactions, potentially causing dehalogenation to form N-isopropylaniline or dimerization, such as the formation of 4,4'-dichloroazobenzene.[10]

Q5: What is a suitable analytical technique to monitor the stability of this compound?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for monitoring the stability of this compound and its potential degradation products.[11] A typical method would use a C18 column with a mobile phase consisting of acetonitrile and water (or a buffer).[11][12] For mass spectrometry (MS) compatible methods, volatile buffers like formic acid should be used instead of phosphoric acid.[11] This technique allows for the separation of the parent compound from its impurities, enabling quantification and the development of a stability-indicating method.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems encountered during the analysis and handling of this compound.

Q: I'm seeing unexpected peaks in my HPLC chromatogram of a this compound sample. What could they be and how do I identify them?

A: Unexpected peaks are a common issue stemming from several sources. A systematic approach is key to identification.

Probable Causes:

  • Degradation Products: Your sample may have degraded due to improper storage or handling (exposure to air, light, or heat). The new peaks could be oxides, dimers, or hydrolytic products.

  • Synthesis Impurities: The peak could be a residual starting material, reagent, or a byproduct from the synthesis of this compound.

  • Contamination: Impurities could originate from contaminated solvents, glassware, or the HPLC system itself.

Step-by-Step Troubleshooting Protocol:

  • System Blank Analysis: Inject the mobile phase and sample diluent to ensure no peaks are coming from your solvents or the HPLC system (ghost peaks).

  • Review Sample History: Check the age of the sample and its storage conditions. Has it been exposed to light or elevated temperatures? Was it stored under an inert atmosphere?[6]

  • Perform a Forced Degradation Study: Intentionally stress a pure sample of this compound under various conditions (acid, base, peroxide, heat, light) as detailed in Section 3.[9] Compare the chromatograms from the stressed samples to your sample . If a peak in your sample matches the retention time of a peak generated under a specific stress condition, it is likely that degradation product.

  • Use a High-Resolution Mass Spectrometer (LC-MS): If available, LC-MS is the most powerful tool for identifying unknown peaks. By obtaining the exact mass of the unknown peak, you can predict its elemental formula and propose a likely structure. This is especially useful for confirming the identity of predicted degradation products.

  • Spiking Study: If you have a reference standard for a suspected impurity (e.g., 4-chloroaniline), "spike" your sample by adding a small amount of the standard. If the peak area of the unknown peak increases, you have confirmed its identity.

Troubleshooting_Workflow start Unexpected Peak Observed in Chromatogram blank Run System Blank (Mobile Phase/Diluent) start->blank decision_blank Peak in Blank? blank->decision_blank check_history Review Sample History & Storage Conditions forced_degradation Perform Forced Degradation Study check_history->forced_degradation decision_match Peak Matches Degradant? forced_degradation->decision_match lcms Analyze via LC-MS for Mass Identification synthesis_impurity Peak is Likely a Synthesis Impurity or Other Contaminant. lcms->synthesis_impurity decision_blank->check_history No system_issue Source is System/Solvent Contamination. Troubleshoot HPLC. decision_blank->system_issue Yes decision_match->lcms No degradation_product Peak is a Degradation Product. decision_match->degradation_product Yes

Caption: Workflow for identifying unknown chromatographic peaks.

Q: My this compound sample, which was initially a pale-yellow liquid, has turned dark brown. Has it degraded?

A: Yes, a significant color change, especially to brown or black, is a strong visual indicator of degradation in anilines.

Causality: Aromatic amines are notoriously susceptible to air oxidation. The initial oxidation products can undergo further reactions, including polymerization, to form highly colored, complex mixtures. This process is often accelerated by exposure to light and heat. While the compound may still be largely intact, the presence of these colored impurities indicates that a degradation process has begun and the purity of the material is compromised.

Recommended Actions:

  • Do Not Assume Purity: Do not use the discolored material for any experiment where high purity is required without re-analyzing it.

  • Re-analyze the Sample: Use a stability-indicating method (like the HPLC method in Section 3) to quantify the remaining this compound and characterize the impurity profile.

  • Purify if Necessary: If the degradation is minor, you may be able to purify the material (e.g., by column chromatography or distillation), but this is often impractical.

  • Procure a New Sample: For critical applications, it is always best to use a fresh, uncompromised sample. Ensure the new sample is stored correctly under an inert gas like nitrogen or argon to prevent recurrence.[6]

Section 3: Protocols for Stability and Degradation Studies

These protocols provide a framework for conducting forced degradation studies to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Protocol 3.1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][13] The goal is to achieve 5-20% degradation of the active substance.[9]

Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours).[7]

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Heat at 60-80°C for a specified time.[7]

    • Cool the solution and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for a specified time, protected from light.[7]

    • Analyze directly.

  • Thermal Degradation:

    • Store the solid compound in an oven at a temperature below its melting point (e.g., 70°C) for a set period.[7]

    • Also, store the stock solution at the same temperature.

    • Analyze after cooling.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • Analyze both the exposed and control samples.

Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 3.2).

  • Assess the chromatograms for new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Ensure the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector to confirm the method is stability-indicating.

Protocol 3.2: Example Stability-Indicating HPLC Method

This method is a starting point based on methods for similar compounds and should be optimized and validated for your specific application.[11][12]

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25-30°C

  • Detection: UV at 220 nm or as determined by UV scan of the parent compound.

Section 4: Data Interpretation & Visualization
Table 1: Summary of Forced Degradation Conditions and Expected Observations
Stress ConditionReagents & ConditionsPotential Degradation PathwayExpected Primary Degradants (Postulated)
Acid Hydrolysis 0.1 M HCl, 60-80°CCleavage of C-N bond4-Chloroaniline, Isopropylamine
Base Hydrolysis 0.1 M NaOH, 60-80°CGenerally more stable than in acidMinimal degradation expected, possible hydrolysis
Oxidation 3% H₂O₂, Room TempOxidation of the amine nitrogenN-Oxide of parent, 4-Chloroaniline
Thermal 70°C (Solid & Solution)Thermally induced decompositionComplex mixture, potential polymerization
Photolysis ICH Q1B Light SourceRadical-mediated reactionsDehalogenated products, dimers (azo compounds)
Postulated Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Degradation_Pathways cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Acid Hydrolysis (H⁺, Δ) cluster_photolysis Photolysis (hν) Parent This compound N_Oxide This compound N-Oxide Parent->N_Oxide Oxidation Dealkylated 4-Chloroaniline Parent->Dealkylated Oxidative N-dealkylation Hydrolyzed_amine 4-Chloroaniline Parent->Hydrolyzed_amine Hydrolysis Isopropylamine Isopropylamine Parent->Isopropylamine Hydrolysis Dimer 4,4'-dichloroazobenzene Parent->Dimer Dimerization Dehalogenated N-Isopropylaniline Parent->Dehalogenated Reductive Dehalogenation

Caption: Postulated degradation pathways for this compound.

Section 5: References
  • This compound - SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • N-Isopropyl-4-chloroaniline - ChemBK. (2024, April 10). Retrieved from [Link]

  • Forced degradation | 1743 Publications | 7250 Citations. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Forced degradation study: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • 4-Chloroaniline | SIELC Technologies. (2018, May 16). Retrieved from [Link]

  • Khushbu, A. T., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 243-252.

  • Martin, M., et al. (1999). Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. Applied and Environmental Microbiology, 65(2), 802-807.

  • This compound | C9H12ClN | CID 69864 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Nitoi, I., et al. (2015). Advanced degradation of 4-chloroaniline from water in UV/TiO2/H2O2 system. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 77(1), 169-180.

Sources

Technical Support Center: Phase-Transfer Catalysis in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing phase-transfer catalysis (PTC) for aniline synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose and resolve common (and uncommon) issues encountered during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of phase-transfer catalysis in the context of aniline synthesis?

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically an aqueous phase and an organic phase).[1][2] In aniline synthesis, this often involves the N-alkylation of aniline or the synthesis of aniline derivatives through nucleophilic substitution.[3][4] The PTC catalyst, commonly a quaternary ammonium or phosphonium salt, acts as a shuttle.[1] It transports a reactant, such as an anion from the aqueous phase, into the organic phase where the aniline substrate resides.[5][6] This transfer overcomes the insolubility barrier, allowing the reaction to proceed at a much faster rate than it would otherwise.[1][7]

Q2: How do I select the appropriate phase-transfer catalyst for my aniline synthesis?

The choice of catalyst is critical and depends on several factors. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride are common choices.[1] The structure of the catalyst, specifically the length of the alkyl chains, influences its solubility in the organic phase (organophilicity).[5][8] For reactions where the rate-determining step is the reaction in the organic phase, a more organophilic catalyst (higher total number of carbons, C# between 16 and 32) is often preferred.[8] Conversely, for reactions limited by the transfer of the reactant across the phase boundary, a catalyst with a balance of hydrophilic and lipophilic properties is more effective.[8] Phosphonium salts can be used at higher temperatures but may be unstable in the presence of a strong base.[1]

Q3: What are the key advantages of using PTC for aniline synthesis compared to traditional methods?

PTC offers several significant advantages, aligning well with the principles of green chemistry:

  • Milder Reaction Conditions: PTC often allows for the use of less harsh bases and lower reaction temperatures.[8]

  • Increased Reaction Rates and Yields: By facilitating reactant interaction, PTC can dramatically increase reaction speed and product yield.[1]

  • Reduced Use of Organic Solvents: PTC can reduce or eliminate the need for expensive and hazardous organic solvents that are required to dissolve all reactants in a single phase.[1][8]

  • Fewer Byproducts: The enhanced selectivity of PTC reactions can lead to cleaner reaction profiles with fewer unwanted side products.[1]

  • Simplified Workup: As the catalyst is used in small amounts, and the phases are easily separated, product isolation is often more straightforward.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established principles and practical experience in the field.

Issue 1: Low or No Conversion of Starting Material

Symptom: Your reaction has run for the designated time, but analysis (e.g., TLC, GC, HPLC) shows a significant amount of unreacted aniline or other starting material.[9]

Potential Causes & Solutions:

  • Inefficient Catalyst:

    • Cause: The chosen catalyst may not be effectively transporting the nucleophile into the organic phase.

    • Solution: Screen different PTC catalysts. If you are using a catalyst with short alkyl chains, try one with longer chains to increase its organophilicity.[5] Consider a phosphonium salt if higher temperatures are required.

  • Poor Mass Transfer:

    • Cause: Inadequate mixing can limit the interfacial area between the aqueous and organic phases, hindering the catalyst's ability to shuttle reactants.[7]

    • Solution: Increase the stirring speed. The reaction rate is often dependent on the agitation speed up to a certain point.[7] Ensure the stirring is vigorous enough to create a good emulsion.

  • Catalyst Poisoning:

    • Cause: Certain anions, particularly highly polarizable ones like iodide or tosylate, can bind very strongly to the quaternary ammonium cation, preventing it from transporting the desired reactant.[8]

    • Solution: If possible, switch to a leaving group that is less likely to poison the catalyst, such as bromide or mesylate instead of iodide or tosylate.[8]

  • Incorrect Solvent Choice:

    • Cause: The solvent plays a crucial role in PTC. An inappropriate solvent can lead to poor solubility of the catalyst-reactant ion pair or hinder the reaction itself.

    • Solution: While polar aprotic solvents can be effective, PTC allows for the use of less polar solvents like toluene or hexane.[8] Experiment with different solvents to find the optimal one for your specific reaction.

Issue 2: Formation of a Stable Emulsion

Symptom: After the reaction, the aqueous and organic layers fail to separate, forming a stable emulsion that complicates product extraction.

Potential Causes & Solutions:

  • High Catalyst Concentration:

    • Cause: Phase-transfer catalysts have surfactant-like properties. At high concentrations, they can effectively stabilize emulsions.[10]

    • Solution: Reduce the catalyst concentration to the minimum effective amount, typically 1-5 mol%.[10]

  • Intense Agitation:

    • Cause: While vigorous stirring is necessary for good mass transfer, excessive agitation can create very fine droplets that are difficult to coalesce.[7][10]

    • Solution: Use a moderate stirring speed (e.g., 300-500 rpm) that creates sufficient interfacial area without excessive shear forces.[10]

  • Unfavorable Phase Volume Ratio:

    • Cause: The relative volumes of the aqueous and organic phases can influence emulsion stability.[10]

    • Solution: Adjust the phase volume ratio. Sometimes, a simple change in the amount of water or organic solvent can break the emulsion.

  • Breaking a Formed Emulsion:

    • Add Brine: Introduce a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[10]

    • Change Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[10]

    • Filtration: Passing the emulsion through a bed of Celite or glass wool can sometimes help to coalesce the droplets.

Issue 3: Significant Byproduct Formation

Symptom: Your reaction produces a complex mixture of products, including over-alkylated anilines or other undesired side products.[11]

Potential Causes & Solutions:

  • Over-Alkylation:

    • Cause: The mono-alkylated aniline product can be more nucleophilic than the starting aniline, leading to further reaction to form di- and tri-alkylated products.[4]

    • Solution:

      • Control Stoichiometry: Use a large excess of aniline relative to the alkylating agent to favor mono-alkylation.[4]

      • Lower Reaction Temperature: Reducing the temperature can decrease the rate of subsequent alkylations.[4]

  • Side Reactions of the Base:

    • Cause: The base used in the reaction can sometimes participate in side reactions, especially at elevated temperatures.

    • Solution: PTC allows for the use of milder inorganic bases like potassium carbonate.[12] If you are using a strong base like sodium hydroxide, consider switching to a weaker one.

  • Reaction with Solvent:

    • Cause: Some solvents can react under the reaction conditions. For example, dichloromethane can be susceptible to nucleophilic attack.

    • Solution: Choose a more inert solvent for your reaction. Toluene and hexane are often good choices for PTC reactions.[8]

III. Experimental Protocols & Data

Protocol 1: General Procedure for N-Alkylation of Aniline using PTC

This protocol provides a general starting point for the N-alkylation of aniline. Optimization of specific parameters will be necessary for different substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add aniline (1.0 eq), the alkylating agent (1.1 eq), and the chosen organic solvent (e.g., toluene).

  • Aqueous Phase: In a separate beaker, prepare an aqueous solution of the base (e.g., 2.0 eq of K₂CO₃).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., 0.05 eq of TBAB) to the reaction flask.

  • Reaction: Add the aqueous base solution to the reaction flask. Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Action
Low Conversion Inefficient CatalystScreen different PTC catalysts (e.g., vary alkyl chain length).
Poor Mass TransferIncrease stirring speed.
Catalyst PoisoningUse a leaving group less prone to poisoning (e.g., Br⁻ instead of I⁻).[8]
Emulsion Formation High Catalyst ConcentrationReduce catalyst loading to 1-5 mol%.[10]
Intense AgitationUse moderate stirring speed (300-500 rpm).[10]
-Add brine to break the emulsion.[10]
Byproduct Formation Over-alkylationUse an excess of aniline; lower the reaction temperature.[4]
Base-Induced Side ReactionsUse a milder base (e.g., K₂CO₃).

IV. Visualizations

Diagram 1: The Phase-Transfer Catalysis Cycle for Aniline N-Alkylation

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Aniline Aniline (R-NH2) Product N-Alkylated Aniline (R-NHR') Aniline->Product Alkylation AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Product QX Catalyst-Halide Ion Pair (Q+X-) Product->QX QNu Catalyst-Nucleophile Ion Pair (Q+Nu-) QX->QNu Ion Exchange at Interface Xminus Halide Anion (X-) QX->Xminus Release of X- QNu->Aniline Reaction QNu->QX Ion Exchange at Interface Mplus Metal Cation (M+) NuMinus Nucleophile (Nu-) Mplus->NuMinus NuMinus->QNu Uptake of Nu- MNu Nucleophilic Salt (M+Nu-) MNu->NuMinus Dissociation

Caption: The catalytic cycle in PTC for aniline N-alkylation.

Diagram 2: Troubleshooting Logic for Low Conversion

LowConversionTroubleshooting Start Low Conversion Observed CheckStirring Is stirring vigorous? Start->CheckStirring IncreaseStirring Increase Stirring Speed CheckStirring->IncreaseStirring No CheckCatalyst Is the catalyst appropriate? CheckStirring->CheckCatalyst Yes IncreaseStirring->CheckCatalyst ChangeCatalyst Screen different catalysts (e.g., longer alkyl chains) CheckCatalyst->ChangeCatalyst No CheckLeavingGroup Is catalyst poisoning possible? CheckCatalyst->CheckLeavingGroup Yes ChangeCatalyst->CheckLeavingGroup ChangeLeavingGroup Switch to a less poisoning leaving group (e.g., Br- for I-) CheckLeavingGroup->ChangeLeavingGroup Yes OptimizeConditions Optimize other conditions (Temperature, Solvent) CheckLeavingGroup->OptimizeConditions No ChangeLeavingGroup->OptimizeConditions

Caption: Decision tree for troubleshooting low reaction conversion.

V. References

  • Google Patents. (n.d.). A kind of synthetic method and application of N,N-di(octadecyl)aniline. Retrieved from

  • Morisse, C. G. A., McCullagh, A. M., & Whiston, K. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of Catalytic Vapor-Phase Hydrogenation of Nitrobenzene to Aniline. Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link]

  • AIChE Proceedings. (n.d.). (180k) Phase Transfer Catalyst -Functionalized Nanosheets for Emulsion Formation and Stabilization. Retrieved from [Link]

  • MacMillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Publications of the IAS Fellows. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • PubMed Central. (2016). Controlling Pickering Emulsion Destabilisation: A Route to Fabricating New Materials by Phase Inversion. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • MDPI. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Retrieved from [Link]

  • Request PDF. (n.d.). Sustainable Oxidations under Phase-Transfer Catalysis Conditions. Retrieved from [Link]

  • RSC Publishing. (2021). Recent developments in catalysis with Pickering Emulsions. Retrieved from [Link]

  • Science Info. (2023). Aniline: Structures, Preparation, Reactions, Properties, Uses. Retrieved from [Link]

  • Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. Retrieved from [Link]

  • Britannica. (2025). Aniline. Retrieved from [Link]

  • ACS Publications. (n.d.). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • JACS Au. (n.d.). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. Retrieved from [Link]

  • PMC. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Retrieved from [Link]

  • ResearchGate. (2024). Simulation and conceptual design of an aniline production process from catalytic hydrogenation of nitrobenzene in ChemCAD. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (n.d.). Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating a. Retrieved from [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • PubMed. (n.d.). Validation of a real-time monitoring method for aniline in freshwater by high-performance liquid chromatography on porous graphitic carbon/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The hydrogenation of nitrobenzene to aniline: A new mechanism. Retrieved from [Link]

  • PubMed Central. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • Queen's University Belfast. (2016). Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Retrieved from [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Retrieved from [Link]

  • PMC. (n.d.). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. Retrieved from [Link]

  • University of Windsor. (n.d.). Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. Retrieved from [Link]

  • SciSpace. (n.d.). Single Electron Transfer (SET) Pathway: Nucleophilic Substitution Reaction of 4-Chloro-7-nitrobenzofurazan with Anilines in. Retrieved from [Link]

  • ResearchGate. (n.d.). Data showing conversions attained at different reaction conditions. Retrieved from [Link]

Sources

Challenges in scaling up 4-Chloro-N-isopropylaniline production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-N-isopropylaniline (CIPAN). This guide is structured to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during production. Our focus is on the prevalent and industrially relevant synthetic route: the reductive amination of 4-chloroaniline with acetone.

This resource is designed to be a dynamic troubleshooting tool. We will move from frequently asked questions for rapid problem-solving to deep dives into complex scale-up issues, complete with detailed protocols and safety directives.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries.

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most widely adopted method for industrial-scale production is the direct reductive amination of 4-chloroaniline with acetone.[1] This one-pot approach is favored for its high atom economy and avoidance of alkyl halides, which can be problematic to handle and produce salt waste.[2][3] The reaction proceeds via an intermediate imine, which is then reduced to the final secondary amine product.[1]

Q2: My small-scale (lab) reaction works perfectly, but the yield drops significantly upon scale-up. What's the most likely reason?

A2: The most common culprit in scale-up is inefficient water removal. The initial condensation of 4-chloroaniline and acetone to form the N-isopropylidene-4-chloroaniline imine is an equilibrium-limited reaction that produces water.[1][4] In a lab flask, the high surface-area-to-volume ratio may allow for sufficient evaporation. On a larger scale, water accumulates, pushing the equilibrium back towards the starting materials. For scale-up, an engineered solution like a Dean-Stark trap for azeotropic water removal is critical.[5]

Q3: What are the primary safety concerns when working with the starting materials?

A3: The primary hazard is the starting material, 4-chloroaniline. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[6][7] It is readily absorbed through the skin.[8] Always handle 4-chloroaniline in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended for prolonged handling), safety goggles, and a lab coat.[9] Acetone is highly flammable, and reducing agents like sodium borohydride can release flammable hydrogen gas upon contact with acidic or aqueous media.[10]

Q4: Is product discoloration normal, and how can I prevent it?

A4: Yes, discoloration to a pale yellow or brown is a common issue with anilines, including this compound.[11] This is typically due to air oxidation, which can be accelerated by heat and light. To minimize this, conduct the reaction work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon).[5] Storing the final product under inert gas and in an amber or opaque container can also significantly prolong its shelf life and maintain purity.

Part 2: In-Depth Troubleshooting Guide

This section addresses more complex issues encountered during process optimization and scale-up.

Issue 1: Low Yield and Incomplete Conversion

Q: My reaction has stalled, and analysis (GC/HPLC) shows significant unreacted 4-chloroaniline and/or the intermediate imine. How do I drive the reaction to completion?

A: This multi-faceted problem requires a systematic approach to identify the bottleneck, which could be in the initial imine formation or the subsequent reduction step.

G start Low Yield / Stalled Reaction gc_hplc Analyze Crude Reaction Mixture (GC/HPLC) start->gc_hplc check_sm High Starting Material (4-Chloroaniline)? gc_hplc->check_sm check_imine High Imine Intermediate? gc_hplc->check_imine check_sm->check_imine No imine_formation Issue: Inefficient Imine Formation check_sm->imine_formation Yes reduction_step Issue: Inefficient Reduction check_imine->reduction_step Yes sol_water Action: Improve Water Removal (e.g., Dean-Stark, Molecular Sieves) imine_formation->sol_water sol_catalyst Action: Add Acid Catalyst (e.g., Acetic Acid, p-TSA) imine_formation->sol_catalyst sol_reductant Action: Check Reductant Activity / Stoichiometry reduction_step->sol_reductant sol_catalyst_h2 Action: Check Hydrogenation Catalyst (Activity, Poisoning, Pressure) reduction_step->sol_catalyst_h2

Caption: Decision tree for troubleshooting low reaction yield.

Causality & Solutions:

  • Inefficient Imine Formation (High Unreacted 4-Chloroaniline):

    • Cause: As discussed in the FAQ, this is an equilibrium process. Water, a byproduct, inhibits the forward reaction.[1] The nucleophilicity of the aniline nitrogen is also a factor.

    • Solution (Scale-Up): Implement azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. This continuously removes water, effectively pulling the equilibrium towards the imine product.

    • Solution (Catalysis): The reaction can be catalyzed by a protic or Lewis acid. A catalytic amount of acetic acid is often sufficient.[12] The acid protonates the carbonyl oxygen of acetone, making it more electrophilic and susceptible to attack by the aniline.[13]

  • Inefficient Reduction (High Imine Intermediate):

    • Cause: The reducing agent may be inactive, added in insufficient quantity, or incompatible with the reaction conditions. For catalytic hydrogenation, the catalyst may be poisoned or inactive.

    • Solution (Hydride Reductants): If using sodium borohydride (NaBH₄), ensure it is fresh and dry. NaBH₄ can also reduce acetone, so it's often added after imine formation is confirmed to be well underway.[10] Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are milder and more selective for the imine in the presence of a ketone, making them excellent, albeit more expensive, alternatives.[12][13]

    • Solution (Catalytic Hydrogenation): Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are effective.[1] Ensure the catalyst has not been exposed to air for prolonged periods. Catalyst poisoning by sulfur or other impurities in the starting materials can halt the reaction. Ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.

Issue 2: Byproduct Formation and Purification Headaches

Q: My final product is difficult to purify. I'm seeing several close-boiling impurities in the GC analysis. What are they and how can I avoid them?

A: Byproduct formation is a major challenge in scaling up aniline chemistry. The key is to optimize conditions to suppress side reactions and to understand the physical properties of potential impurities for effective separation.

ImpurityProbable CauseMitigation StrategySeparation Challenge
Unreacted 4-Chloroaniline Incomplete reaction.Drive reaction to completion (see Issue 1).Close boiling point (232 °C) to product (265.2 °C).[8][14] Requires efficient fractional vacuum distillation.
N,N-diisopropylaniline Over-alkylation of the product.Generally low probability due to steric hindrance. Use stoichiometric control of acetone.Higher boiling point than the desired product.
4-Aniline (Dehalogenation) Reduction of the C-Cl bond.A known side reaction with Pd/C catalysts, especially at higher temperatures or prolonged reaction times.[1] Use a milder catalyst or conditions. STAB or NaBH₄ reduction avoids this.Difficult to separate due to similar structure.
Acetone Self-Condensation Products Acid or base-catalyzed aldol condensation of acetone.Maintain controlled temperature. Avoid excessively strong acid/base catalysts.Varies depending on the specific aldol adduct formed.

Purification Strategy:

The primary method for purifying this compound on a large scale is fractional vacuum distillation .[15] Given the relatively small difference in boiling points between the product and the key impurity (4-chloroaniline), a packed distillation column with a high number of theoretical plates is essential for achieving high purity (>99%).

Issue 3: Catalyst Selection for Hydrogenation

Q: I want to use catalytic hydrogenation for a cleaner, more cost-effective process. What are the trade-offs between different catalysts like Pd/C, PtO₂, and Raney Nickel?

A: Catalytic hydrogenation is an excellent choice for large-scale, green synthesis.[16] The choice of catalyst is critical and depends on balancing activity, selectivity, and cost.

G start Goal: Catalytic Hydrogenation pdc Palladium on Carbon (Pd/C) start->pdc pto2 Platinum Dioxide (PtO₂) start->pto2 raney_ni Raney Nickel (Ra-Ni) start->raney_ni pdc_pros Pros: - High activity - Common, well-understood pdc->pdc_pros pdc_cons Cons: - Risk of dehalogenation (C-Cl reduction) - Higher cost pdc->pdc_cons pto2_pros Pros: - Very active - Lower risk of dehalogenation than Pd/C pto2->pto2_pros pto2_cons Cons: - High cost pto2->pto2_cons raney_ni_pros Pros: - Low cost - Good activity raney_ni->raney_ni_pros raney_ni_cons Cons: - Pyrophoric when dry - Requires careful handling - Potential for nickel leaching raney_ni->raney_ni_cons

Caption: Comparison of common hydrogenation catalysts.

Expert Recommendation: For initial scale-up, Raney Nickel often presents the best balance of cost and activity.[1] However, its pyrophoric nature demands strict safety protocols. If dehalogenation is a significant issue and budget allows, a more selective platinum-based catalyst could be investigated. Always perform small-scale trials to screen catalysts before committing to a large-scale run.

Part 3: Experimental Protocols

These protocols provide a starting point for lab synthesis and scale-up. Warning: These procedures involve hazardous materials and should only be performed by trained personnel with appropriate safety measures in place.

Protocol 1: Lab-Scale Synthesis via Reductive Amination (NaBH₄)
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (12.75 g, 0.1 mol) and methanol (200 mL).

  • Imine Formation: Add acetone (8.7 mL, 0.12 mol, 1.2 equiv) to the solution. Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Self-Validation: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes) to observe the consumption of 4-chloroaniline and the appearance of a new, less polar imine spot.

  • Reduction: Cool the flask in an ice-water bath to 0-5 °C. Cautiously add sodium borohydride (NaBH₄) (3.78 g, 0.1 mol, 1.0 equiv) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation away from ignition sources.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until TLC/GC analysis indicates complete consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by slowly adding water (100 mL). Reduce the volume of the solvent on a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • Purification: Purify the crude product by vacuum distillation if necessary.

Protocol 2: Scale-Up Considerations for Purification
  • Apparatus: Assemble a fractional vacuum distillation apparatus with a short, insulated packed column (e.g., Vigreux or packed with Raschig rings). Ensure all glass joints are properly sealed for high vacuum.

  • Crude Product Transfer: Transfer the crude oil from the reaction work-up into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Vacuum Application: Gradually apply vacuum from a vacuum pump, protected by a cold trap. Aim for a pressure of 10-15 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect any low-boiling solvent or impurity fractions.

    • Pre-cut (Starting Material): Carefully collect the fraction boiling around the literature value for 4-chloroaniline at your working pressure.

    • Product Fraction: Collect the main fraction corresponding to this compound. The boiling point at 13 mmHg is reported to be between 133-138 °C.[15] The product should be a colorless to pale yellow liquid.[11]

    • Residue: A tarry residue may remain in the distillation flask.[15] Do not distill to dryness to avoid potential decomposition.

  • Product Handling: Collect the purified product under a nitrogen atmosphere to prevent oxidation and discoloration.

References

  • Badcock, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-chloro-N-isopropylaniline. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (n.d.). Reductive aminations of ketones with aniline. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. [Link]

  • PubChem - NIH. (n.d.). This compound. [Link]

  • ChemistryViews. (2021). Iron-Catalyzed Synthesis of N-Alkyl Anilines. [Link]

  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • PubMed Central - NIH. (n.d.). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • RSC Publishing. (n.d.). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. [Link]

  • ACS Publications. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. [Link]

  • PubChem - NIH. (n.d.). 4-Chloroaniline. [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Market Publishers. (2025). N-(Chloroacetyl)-4-isopropylaniline (CAS 1527-61-3) Market Research Report 2025. [Link]

  • Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.
  • Google Patents. (n.d.). US2734911A - Reaction of chloroaniline and isopropyl.
  • Organic Syntheses. (n.d.). Procedure for "Acetone-anil". [Link]

  • Wikipedia. (n.d.). 4-Chloroaniline. [Link]

  • ResearchGate. (2015). Reaction of N-[chloro(diorganyl)silyl]anilines with isopropanol and isopropylamine. [Link]

  • PubChem - NIH. (n.d.). 4-Chloroaniline, N-isopropylidene. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

Sources

Reaction condition refinement for Chan-Lam coupling of anilines

Author: BenchChem Technical Support Team. Date: January 2026

Chan-Lam Coupling of Anilines: A Technical Support Guide

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Chan-Lam C-N cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful reaction to synthesize arylamines. Anilines, particularly those with varied electronic and steric properties, can present unique challenges. This resource provides in-depth, experience-driven answers to common problems, helping you refine your reaction conditions for optimal success.

Frequently Asked Questions (FAQs)

Q1: What is the Chan-Lam coupling and why is it advantageous for synthesizing N-arylated anilines?

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, in this case, a C-N bond, between an arylboronic acid and an aniline.[1][2][3][4] Its primary advantage over palladium-catalyzed methods like the Buchwald-Hartwig amination lies in its operational simplicity.[2][5][6] Chan-Lam reactions are often conducted at room temperature, are tolerant of air and moisture, and utilize an inexpensive and abundant copper catalyst.[2][3][5] This makes the reaction highly practical for both small-scale discovery and larger-scale process development.

Q2: What are the essential components of a Chan-Lam reaction?

A typical Chan-Lam coupling reaction involves the following key components:

  • Aniline: The nitrogen nucleophile.

  • Arylboronic Acid (or ester/trifluoroborate salt): The electrophilic aryl source.

  • Copper Source: Usually a Cu(II) salt like copper(II) acetate (Cu(OAc)₂).[1]

  • Base: Often a mild organic base like pyridine or an inorganic base. Its role can be complex, sometimes facilitating nucleophile deprotonation or catalyst turnover.[7]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) are common.[1]

  • Oxidant: Molecular oxygen from the air is typically sufficient to regenerate the active Cu(II) catalyst from the Cu(I) species formed after reductive elimination.[1][2]

Q3: What is the currently accepted mechanism for the Chan-Lam coupling?

The catalytic cycle is generally understood to involve a Cu(II)/Cu(III) pathway, although Cu(I)/Cu(II) cycles have also been proposed and may be operative. A widely accepted mechanism involves:

  • Transmetalation: The aryl group from the boronic acid is transferred to the Cu(II) center.[1]

  • Coordination & Oxidation: The aniline coordinates to the copper center. The resulting complex is oxidized, often by O₂, to a key Cu(III) intermediate.[1][2]

  • Reductive Elimination: The C-N bond is formed from the Cu(III) complex, releasing the desired N-arylated aniline product and a Cu(I) species.[1][2]

  • Reoxidation: The Cu(I) species is reoxidized by an oxidant (typically O₂ from the air) back to the active Cu(II) catalyst to complete the cycle.[1]

chan_lam_cycle cluster_main Chan-Lam Catalytic Cycle (Cu(II)/Cu(III)) CuII Cu(II)L₂ CuII_Ar Ar-Cu(II)L(Nuc) CuII->CuII_Ar  Transmetalation + ArB(OH)₂ + Aniline (Nuc) CuIII Ar-Cu(III)L₂(Nuc) CuII_Ar->CuIII Oxidation CuI Cu(I)L CuIII->CuI Reductive Elimination (C-N Bond Formation) product Ar-Aniline (Product) CuIII->product CuI->CuII Reoxidation (O₂ from air)

Caption: A simplified representation of the Chan-Lam catalytic cycle.

Troubleshooting Guide for Anilines

Anilines can be challenging substrates due to their relatively low nucleophilicity, especially when substituted with electron-withdrawing groups.[8][9][10] This section addresses common issues in a problem-cause-solution format.

Problem 1: No Reaction or Very Low Conversion

Possible Cause A: Inactive Catalyst or Reagents

  • The "Why": Copper(II) acetate can degrade over time. Boronic acids can dehydrate to form boroxines, which may be less reactive in some systems.[11]

  • Solution:

    • Use a fresh, high-purity bottle of Cu(OAc)₂.

    • Check the quality of your boronic acid. If it's old, consider purchasing a new batch or recrystallizing it.

    • Ensure your aniline is pure and free of contaminants.

Possible Cause B: Poorly Nucleophilic Aniline

  • The "Why": Electron-deficient anilines (e.g., those with nitro or cyano groups) are poor nucleophiles and may react sluggishly. This can slow down the nucleophile coordination and subsequent steps in the catalytic cycle.[8][12]

  • Solution:

    • Increase Temperature: While many Chan-Lam reactions are run at room temperature, heating can significantly accelerate the reaction for sluggish substrates.[13] Try running the reaction at 50-80 °C.

    • Screen Bases: A stronger base can sometimes help deprotonate the aniline, increasing its effective nucleophilicity. However, very strong bases can lead to side reactions. Consider screening bases like K₂CO₃, K₃PO₄, or pyridine derivatives like 2,6-lutidine.[14][15]

    • Use Additives/Ligands: The addition of a ligand, such as a bidentate phenanthroline or pyridine, can modulate the electronic properties of the copper center and facilitate catalysis.[14][16] Myristic acid has also been shown to improve rates, possibly by increasing catalyst solubility.[15]

Possible Cause C: Insufficient Oxidant

  • The "Why": The reoxidation of Cu(I) to Cu(II) is crucial for catalytic turnover.[2] In a sealed system or with deoxygenated solvents, this step can become rate-limiting.

  • Solution:

    • Ensure Air Access: Run the reaction in a flask open to the air (e.g., with a needle in the septum) or under a positive pressure of air or oxygen.[11]

    • Solvent Choice: Some solvents have better oxygen solubility than others. If you suspect an oxidation issue, consider switching solvents.

Problem 2: Significant Side Product Formation

Possible Cause A: Homocoupling of Boronic Acid (Ar-Ar)

  • The "Why": This side reaction can compete with the desired C-N coupling, especially under conditions that favor the boronic acid's reactivity over the aniline's.[1][7]

  • Solution:

    • Stoichiometry: Use a slight excess of the aniline (e.g., 1.2-1.5 equivalents) relative to the boronic acid.

    • Add a Ligand: Pyridine is known to coordinate to the copper center and can often suppress boronic acid homocoupling by tempering the catalyst's reactivity.

    • Milder Base: A very strong base can sometimes promote unwanted side reactions. Switch to a milder base like triethylamine or pyridine.

Possible Cause B: Formation of Phenol (Ar-OH)

  • The "Why": This occurs when the arylboronic acid couples with water instead of the aniline.[7] Isotope labeling studies have confirmed water as the oxygen source.[7]

  • Solution:

    • Anhydrous Conditions: While the reaction is generally air-tolerant, it is not always water-tolerant. Use anhydrous solvents and consider adding molecular sieves (3Å or 4Å) to scavenge trace amounts of water, especially if phenol formation is a major issue.[1][13] Caution: Excess molecular sieves can sometimes inhibit the reaction by binding the copper catalyst.[13]

troubleshooting_flowchart start Reaction Issue? low_yield Low/No Conversion start->low_yield side_products Side Products Observed start->side_products cause_reagents Cause: Inactive Reagents? low_yield->cause_reagents type_homocoupling Type: Ar-Ar Homocoupling? side_products->type_homocoupling sol_reagents Solution: Use fresh Cu(OAc)₂ and boronic acid. cause_reagents->sol_reagents Yes cause_aniline Cause: Poorly Nucleophilic Aniline? cause_reagents->cause_aniline No sol_aniline Solution: Increase Temp. Screen bases/ligands. cause_aniline->sol_aniline Yes cause_oxidant Cause: Insufficient Oxidant? cause_aniline->cause_oxidant No sol_oxidant Solution: Ensure air access (open flask). cause_oxidant->sol_oxidant Yes sol_homocoupling Solution: Adjust stoichiometry. Add pyridine. type_homocoupling->sol_homocoupling Yes type_phenol Type: Phenol (Ar-OH)? type_homocoupling->type_phenol No sol_phenol Solution: Use anhydrous solvent. Add molecular sieves. type_phenol->sol_phenol Yes

Caption: A troubleshooting decision tree for the Chan-Lam coupling of anilines.

Optimized Protocols & Key Parameters

Table 1: Key Reaction Parameter Summary
ParameterRecommended Reagents/ConditionsRationale & Expert Notes
Copper Source Cu(OAc)₂ (Copper(II) acetate)Most common, inexpensive, and effective. Cu(OTf)₂ and other salts can be screened for difficult substrates.[1][14]
Boronic Acid Arylboronic Acid or Pinacol Ester (BPin)Typically 1.0 equivalent. BPin esters can be more challenging with anilines; specific protocols may be needed.[17]
Aniline Substrate1.2 - 2.0 equivalents. Using an excess can help drive the reaction and minimize boronic acid homocoupling.
Base Pyridine, 2,6-Lutidine, Et₃N, K₂CO₃The choice is substrate-dependent. Start with a mild amine base like pyridine. For very weak anilines, an inorganic base may be required. Some protocols are base-free.[2][7]
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (MeOH)DCM is a good starting point. A mixed MeCN/EtOH system has been reported to be effective for aryl amine couplings with BPin esters.[14][17]
Temperature Room Temperature to 80 °CStart at room temperature. Increase heat for electron-deficient or sterically hindered anilines.[13]
Atmosphere Open to AirCrucial for catalytic turnover via Cu(I) reoxidation. Do not run under an inert atmosphere unless an alternative oxidant is used.[2]
Protocol 1: General Procedure for Coupling of an Aniline with an Arylboronic Acid

This protocol is a robust starting point for a wide range of aniline and arylboronic acid substrates.

  • To an oven-dried vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol, 1.0 equiv.).

  • Add copper(II) acetate (0.1 mmol, 10 mol%).

  • Add the aniline (1.2 mmol, 1.2 equiv.).

  • Add the solvent (e.g., DCM, 5 mL) and the base (e.g., pyridine, 2.0 mmol, 2.0 equiv.).

  • Leave the vial open to the atmosphere and stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite® to remove the copper salts, and wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated aniline.

Protocol 2: Refined Conditions for Electron-Deficient Anilines

This protocol incorporates modifications to address the low nucleophilicity of challenging substrates.

  • To an oven-dried round-bottom flask equipped with a stir bar and reflux condenser, add the electron-deficient aniline (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.5 mmol, 1.5 equiv.).

  • Add Cu(OAc)₂ (0.2 mmol, 20 mol%) and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add anhydrous acetonitrile (10 mL).

  • Ensure the top of the condenser is open to the air.

  • Heat the mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Reaction times may extend up to 72 hours.

  • After cooling to room temperature, perform an aqueous workup by partitioning between ethyl acetate and saturated aq. NaHCO₃.

  • Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

References

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. Inorg. Chim. Acta, 2022. [Link]

  • COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS. [Link]

  • Possible mechanism of Cu‐catalyzed inter/intramolecular C−N bond formation. ResearchGate. [Link]

  • Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Org. Lett., 2001. [Link]

  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catal., 2018. [Link]

  • CHAN LAM COUPLING. Slideshare. [Link]

  • Chan–Lam coupling of aniline 50 with aryl boronate ester. ResearchGate. [Link]

  • A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction. ResearchGate. [Link]

  • Synthetic Methods for Primary Anilines. Royal Society of Chemistry. [Link]

  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Royal Society of Chemistry. [Link]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. ResearchGate. [Link]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Org. Lett., 2019. [Link]

  • Synthetic applications and methodology development of Chan–Lam coupling: a review. Mol Divers, 2019. [Link]

  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Publications. [Link]

  • Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. Angew. Chem. Int. Ed. Engl., 2015. [Link]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Scilit. [Link]

  • Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. J. Org. Chem., 2016. [Link]

  • Visible-Light-Mediated Chan-Lam Coupling Reactions of Aryl Boronic Acids and Aniline Derivatives. ResearchGate. [Link]

  • New finding of the Chan-Lam coupling. WordPress.com. [Link]

  • I desperately need help and I'm out of answers. Reddit. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

Sources

Validation & Comparative

A Guide to the Structural Validation of 4-Chloro-N-isopropylaniline using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the structural validation of 4-Chloro-N-isopropylaniline, a key intermediate in the synthesis of various organic molecules, including dyes, pharmaceuticals, and agrochemicals.[1][2] We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide a self-validating system for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of these analytical techniques and their application.

The Compound in Focus: this compound

This compound (CAS No. 770-40-1) is a substituted aniline with the molecular formula C₉H₁₂ClN and a molecular weight of 169.65 g/mol .[1][3][4] Its structure features a chlorine atom at the para-position of the aniline ring and an isopropyl group attached to the nitrogen atom.[2] This specific arrangement of functional groups dictates its chemical reactivity and makes it a valuable building block in organic synthesis.[3]

Identifier Details
Chemical Name 4-chloro-N-(propan-2-yl)aniline[4]
Synonyms (4-Chlorophenyl)isopropylamine, N-Isopropyl-4-chloroaniline[1][4]
CAS Number 770-40-1[1][2][3][4][5]
Molecular Formula C₉H₁₂ClN[1][3][4]
Molecular Weight 169.65 g/mol [1][3]
Appearance Colorless to pale yellow liquid or solid[2]

The Analytical Imperative: Why NMR and MS?

A multi-technique approach is essential for the unequivocal structural determination of organic molecules. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while mass spectrometry reveals the molecular weight and provides clues about the molecular formula and fragmentation patterns. The combined data from these two techniques offer a comprehensive and confirmatory analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interference from protonated solvent signals.

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum on the same instrument.

    • Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Utilize Electron Ionization (EI) for its ability to produce characteristic fragmentation patterns that aid in structural elucidation.

  • Mass Analysis:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-250 amu).

    • The mass analyzer separates the ions based on their m/z ratio.

Data Interpretation and Structural Validation

While a published spectrum for this compound is not widely available, we can predict the expected signals based on its known structure and by comparing it to analogous compounds such as 4-chloroaniline and 4-isopropylaniline.[3]

Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-H proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons (ortho to -NH)~6.6-6.8Doublet2HShielded by the electron-donating amino group.
Aromatic Protons (ortho to -Cl)~7.1-7.3Doublet2HDeshielded by the electron-withdrawing chlorine atom.
N-H ProtonVariable (broad singlet)Broad Singlet1HChemical shift is concentration and solvent dependent.
Isopropyl Methine (-CH)~3.6-3.8Septet1HSplit by the six adjacent methyl protons.
Isopropyl Methyls (-CH₃)~1.2-1.4Doublet6HSplit by the adjacent methine proton.

The characteristic AA'BB' splitting pattern of the para-substituted aromatic ring is a key diagnostic feature.[3]

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom in the molecule.

Carbon Environment Expected Chemical Shift (δ, ppm) Rationale
Isopropyl Methyls (-CH₃)~20-25Aliphatic carbons in a shielded environment.
Isopropyl Methine (-CH)~45-50Aliphatic carbon attached to nitrogen.
Aromatic C (ortho to -NH)~113-117Shielded by the electron-donating amino group.
Aromatic C (ortho to -Cl)~128-132Deshielded by the electron-withdrawing chlorine atom.
Aromatic C (ipso to -Cl)~120-125Carbon directly attached to chlorine.
Aromatic C (ipso to -NH)~145-150Carbon directly attached to the amino group.
Predicted Mass Spectrum of this compound

The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.

m/z Fragment Ion Interpretation
169/171[M]⁺Molecular ion peak. The isotopic pattern (approx. 3:1 ratio) is characteristic of a molecule containing one chlorine atom.
154/156[M-CH₃]⁺Loss of a methyl group from the isopropyl moiety.
127/129[M-C₃H₆]⁺Loss of propene via McLafferty rearrangement or direct cleavage.
111/113[C₆H₄Cl]⁺Fragmentation of the N-isopropyl bond.

The presence of the isotopic cluster for the molecular ion and chlorine-containing fragments is a definitive indicator of a chlorinated compound.

Workflow for Structural Validation

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structural Confirmation synthesis Synthesized Compound (this compound) nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Sample Prep ms Mass Spectrometry (EI-MS) synthesis->ms Sample Prep nmr_data ¹H: Chemical Shifts, Splitting, Integration ¹³C: Chemical Shifts nmr->nmr_data Data Acquisition ms_data Molecular Ion (m/z) Fragmentation Pattern Isotopic Distribution ms->ms_data Data Acquisition validation Validated Structure of This compound nmr_data->validation Correlate ms_data->validation Correlate

Sources

A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Chloroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and dyes, substituted anilines are foundational building blocks. Among them, the chloroaniline isomers—ortho (2-chloroaniline), meta (3-chloroaniline), and para (4-chloroaniline)—present a classic case study in how the seemingly minor change in a substituent's position can profoundly alter a molecule's chemical behavior. Understanding the nuanced differences in their reactivity is not merely an academic exercise; it is critical for predicting reaction outcomes, optimizing yields, and designing rational synthetic routes.

This guide provides an in-depth comparison of the reactivity of o-, m-, and p-chloroanilines. We will dissect the electronic and steric factors governing their behavior, present quantitative data to support these principles, and provide validated experimental protocols for key transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively utilize these versatile intermediates.

Pillar 1: The Foundation of Reactivity - Electronic and Steric Effects

The reactivity of any substituted benzene ring is dictated by the interplay of inductive and resonance effects of its substituents. In chloroanilines, we have the electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl).

  • Amino Group (-NH₂): This group exerts a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity, but a very strong electron-donating resonance effect (+R) by delocalizing its lone pair into the aromatic ring. The +R effect dominates, making the -NH₂ group a powerful activating and ortho, para-directing group for electrophilic aromatic substitution.[1]

  • Chloro Group (-Cl): Halogens are a unique case. They exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. They also have a weak electron-donating resonance effect (+R) via their lone pairs. For chlorine, the -I effect strongly outweighs the +R effect, making the chloro group deactivating overall, yet it still directs incoming electrophiles to the ortho and para positions.

The relative positioning of these two groups creates distinct electronic environments for each isomer, governing the electron density of both the aromatic ring and the nitrogen lone pair.

electronic_effects cluster_ortho ortho-Chloroaniline cluster_meta meta-Chloroaniline cluster_para para-Chloroaniline ortho ortho meta meta ortho:Ring->meta:Ring -I effect distance para para meta:Ring->para:Ring -I effect distance

Caption: Electronic and steric factors in chloroaniline isomers.

Pillar 2: Basicity as a Proxy for Nucleophilicity

The reactivity of the amino group itself, particularly its nucleophilicity, is directly related to its basicity. The more available the nitrogen's lone pair is to accept a proton, the more readily it will act as a nucleophile. The basicity is quantified by the pKa of the corresponding conjugate acid (anilinium ion); a higher pKa indicates a stronger base.[2]

The chlorine atom's electron-withdrawing -I effect decreases the electron density on the nitrogen, making all chloroanilines weaker bases than aniline itself.[3]

  • o-Chloroaniline: Is the weakest base. The strong -I effect of the adjacent chlorine atom significantly reduces the electron density on the nitrogen. Furthermore, steric hindrance from the ortho substituent (the "ortho effect") can interfere with the solvation of the anilinium ion, destabilizing it and further reducing basicity.[4]

  • m-Chloroaniline: The -I effect from the meta position is weaker than from the ortho position due to increased distance. There is no resonance interaction between the -Cl and -NH₂ groups, so the inductive effect is the primary deactivating influence.[4]

  • p-Chloroaniline: The -I effect is weakest at the para position. However, the weak +R effect of chlorine can donate some electron density to the ring, which slightly counteracts the deactivation. Consequently, p-chloroaniline is the strongest base among the three isomers.[3][4]

Table 1: Basicity of Chloroaniline Isomers

Compound pKa of Conjugate Acid (at 25 °C) Relative Basicity
Aniline 4.58 Strongest
p-Chloroaniline 3.98 Weak
m-Chloroaniline 3.34 Weaker
o-Chloroaniline 2.64 Weakest

(Source: Data compiled from various sources, including[5])

This trend in basicity (p- > m- > o-) is a reliable predictor for the relative nucleophilicity of the nitrogen atom in reactions like acylation and alkylation.

Pillar 3: Comparative Reactivity in Key Synthetic Transformations

A. Electrophilic Aromatic Substitution (EAS)

In EAS, the powerful activating, o,p-directing -NH₂ group dominates over the deactivating, o,p-directing -Cl group. Therefore, all three isomers are more reactive than chlorobenzene but less reactive than aniline.

  • p-Chloroaniline: Substitution is straightforward. The two positions ortho to the amino group are equivalent and activated, leading predominantly to 2-substituted-4-chloroaniline.

  • o-Chloroaniline: Substitution is more complex. The position para to the amino group (C4) is highly activated and sterically accessible. The position ortho to the amino group (C6) is also activated but sterically hindered. This typically leads to a mixture of products, with 4-substituted-2-chloroaniline being the major isomer.

  • m-Chloroaniline: The positions ortho (C2, C6) and para (C4) to the amino group are activated. The chloro group at C3 deactivates all positions through its -I effect, but most strongly at C2 and C4. This often results in a mixture of 2-, 4-, and 6-substituted products, making regiocontrol challenging.

Expert Insight - The Necessity of Protecting Groups: The high reactivity of the amino group can lead to undesirable side reactions, such as oxidation or N-substitution, especially in halogenation and nitration.[1][6] A standard and trustworthy protocol involves protecting the amino group as an acetanilide. This is achieved by reacting the aniline with acetic anhydride.[7] The resulting acetamido group is still an o,p-director but is less activating, allowing for more controlled substitution. The protecting group can be easily removed by acid or base hydrolysis.

B. Diazotization and the Sandmeyer Reaction

The conversion of the amino group to a diazonium salt (-N₂⁺) via diazotization is one of the most powerful transformations in aromatic chemistry.[8] The diazonium group is an exceptional leaving group (N₂) and can be subsequently displaced by a wide range of nucleophiles in the Sandmeyer reaction.[9][10]

The rate-determining step in diazotization is the attack of the amine on the nitrosating agent (e.g., nitrosylsulfuric acid).[11] Therefore, the reaction rate is directly proportional to the nucleophilicity (and basicity) of the aniline.

Relative Diazotization Rate: p-Chloroaniline > m-Chloroaniline > o-Chloroaniline

A kinetic study of the diazotization of chloroanilines in dilute sulfuric acid confirmed this relationship between base strength and reaction rate.[11] The subsequent Sandmeyer reaction, where the diazonium salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN), is a radical-nucleophilic substitution that is generally efficient for all three isomers.[9][12]

sandmeyer_workflow start Chloroaniline Isomer (o-, m-, or p-) diazotization Diazotization NaNO₂, aq. HCl 0-5 °C start->diazotization diazonium Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ diazotization->diazonium sandmeyer Sandmeyer Reaction CuX (X = Cl, Br, CN) diazonium->sandmeyer product Disubstituted Benzene (e.g., Dichlorobenzene) sandmeyer->product

Sources

A Senior Application Scientist's Comparative Guide to the Chromatographic Purity Assessment of 4-Chloro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Chloro-N-isopropylaniline

This compound (CAS No. 770-40-1) is a substituted aniline that serves as a pivotal intermediate in the synthesis of a diverse range of commercially significant molecules, including dyes, agrochemicals, and pharmaceutical active ingredients.[1][2] Given its role as a foundational building block, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final product. The presence of impurities—be they residual starting materials, by-products from synthesis, or subsequent degradation products—can have profound and often deleterious consequences.

This guide provides a comparative analysis of the three most ubiquitous chromatographic techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). As a senior application scientist, my objective is not to simply present protocols, but to delve into the causality behind methodological choices, enabling researchers and drug development professionals to select and implement the most appropriate strategy for their specific analytical challenge. Our exploration is grounded in the principles of scientific integrity, ensuring that each described method functions as a self-validating system for robust and reliable data generation.

The Chromatographic Toolkit: A Principle of Differential Partitioning

Chromatography, in all its forms, operates on a simple yet powerful principle: the separation of components in a mixture based on their differential partitioning between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it.[3][4] Components with a higher affinity for the stationary phase move slower, while those with a higher affinity for the mobile phase move faster, effecting a separation. The choice between HPLC, GC, and TLC hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

For a compound like this compound, which is a non-volatile and thermally stable liquid or low-melting solid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is unequivocally the gold standard for purity determination.[2][5] Its preeminence is due to its high resolution, exceptional sensitivity, and robust quantitative accuracy, making it the cornerstone of quality control (QC) release testing and stability studies in the pharmaceutical industry.[4][6]

Causality of Method Selection: Why RP-HPLC?

The "reverse-phase" modality, typically employing a non-polar stationary phase (like C18) and a polar mobile phase, is perfectly suited for this compound.[7] The molecule possesses sufficient hydrophobicity to be retained and separated from more polar or less polar impurities. The use of UV detection is logical, as the aromatic ring in the molecule provides a strong chromophore, enabling sensitive detection at wavelengths around 220-254 nm.[8][9] This approach allows for the precise quantification of the main component and any related impurities.

Experimental Protocol: RP-HPLC Purity Determination

This protocol is designed as a robust starting point for the purity analysis of this compound. Method validation according to ICH guidelines is mandatory for its use in a regulated environment.[10][11]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Standard and Sample Preparation:

    • Reference Standard Stock (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution (1.0 mg/mL): Prepare the sample to be analyzed in the same manner as the reference standard.

  • Chromatographic Conditions:

    Parameter Value Rationale
    Column Purospher® STAR RP-18 endcapped (5 µm, 250 x 4.6 mm) or equivalent C18 provides excellent hydrophobic retention for the analyte. Endcapping minimizes peak tailing from silanol interactions.[8][12]
    Mobile Phase Acetonitrile / Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) Acetonitrile is a common organic modifier. Phosphoric acid controls the pH to ensure consistent ionization state and sharp peak shape.[7][13]
    Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
    Detection UV at 220 nm Provides high sensitivity for the aromatic amine.[8]
    Injection Volume 10 µL A typical volume to avoid column overloading while ensuring good signal.

    | Column Temp. | 25 °C | Maintains consistent retention times and peak shapes.[8] |

  • Data Analysis:

    • Inject the sample solution and record the chromatogram for a sufficient time to elute all potential impurities.

    • The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks detected.

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Mobile Phase A->B C Inject into HPLC System B->C D Separate on RP-C18 Column C->D E Detect with UV Detector D->E F Integrate Peak Areas E->F G Calculate % Area Purity F->G H H G->H Final Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Gas Chromatography (GC): A Volatility-Based Alternative

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[3] While HPLC is generally preferred for this compound, GC, especially when coupled with a Mass Spectrometer (GC-MS), serves as an excellent confirmatory technique and is superior for identifying unknown volatile impurities.[14]

Causality of Method Selection: The Challenge of Polar Amines

Direct analysis of aniline derivatives by GC can be challenging. The polar amine group can interact with active sites (residual silanols) in the injector and column, leading to poor chromatographic performance, such as asymmetric peak tailing and reduced sensitivity.[14][15] This can be mitigated by:

  • Column Choice: Using a low-polarity, inert column (e.g., 5% phenyl-methylpolysiloxane) minimizes these interactions.

  • Derivatization: Chemically modifying the amine group (e.g., through acylation) to make it less polar and more volatile can dramatically improve peak shape and sensitivity.[16]

  • Detector Selection: While a Flame Ionization Detector (FID) is universal, a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity and sensitivity for nitrogen-containing compounds like anilines, reducing interference from the sample matrix.[17]

Experimental Protocol: GC-FID/NPD Purity Determination
  • Instrumentation: A GC system with a split/splitless injector, FID or NPD detector, and an appropriate capillary column.

  • Standard and Sample Preparation:

    • Prepare stock and sample solutions at approximately 1 mg/mL in a suitable solvent like Toluene or Methylene Chloride.

  • Chromatographic Conditions:

    Parameter Value Rationale
    Column 30 m x 0.25 mm ID, 0.25 µm film, DB-5 or equivalent A standard, low-polarity column that provides good separation for a wide range of semi-volatile compounds.[17]
    Carrier Gas Helium or Hydrogen, constant flow ~1 mL/min Inert carrier gases to transport the sample through the column.
    Injector Temp. 250 °C Ensures rapid volatilization of the sample without thermal degradation.
    Oven Program Start at 100 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min A temperature gradient is used to separate compounds with different boiling points.[9]

    | Detector Temp. | 280 °C (FID/NPD) | Prevents condensation of analytes in the detector. |

  • Data Analysis:

    • Purity is calculated by area percent from the resulting chromatogram, similar to HPLC.

    • If using GC-MS, unknown impurities can be tentatively identified by comparing their mass spectra to library databases (e.g., NIST).

Workflow for GC Purity Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent (e.g., Toluene) B Inject into GC System A->B C Volatilize in Heated Injector B->C D Separate on Capillary Column C->D E Detect with FID or NPD D->E F Integrate Peak Areas E->F G Calculate % Area Purity F->G H H G->H Final Report

Caption: Workflow for GC Purity Analysis of this compound.

Thin-Layer Chromatography (TLC): Rapid Qualitative Screening

TLC is a form of planar chromatography that serves as an invaluable tool for rapid, inexpensive, and parallel analysis.[18] While not a primary quantitative technique, it is exceptionally useful for:

  • Quickly assessing the purity of starting materials and final products.

  • Monitoring the progress of a chemical reaction.

  • Screening for optimal solvent systems for preparative column chromatography.[19]

Causality of Method Selection: Simplicity and Speed

TLC's strength lies in its simplicity. A silica gel plate acts as the stationary phase, and a solvent mixture as the mobile phase. For aromatic amines, a mobile phase of intermediate polarity, such as a mixture of a non-polar solvent (e.g., Toluene) and a more polar solvent (e.g., Ethyl Acetate), is often effective.[20] Visualization under UV light is possible due to the analyte's chromophore, and more sensitive visualization can be achieved with specific staining reagents.[21]

Experimental Protocol: TLC Purity Assessment
  • Plate: Silica gel 60 F254 TLC plate. (The F254 indicates a fluorescent indicator is included for visualization under 254 nm UV light).

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., Dichloromethane) to a concentration of ~1-2 mg/mL.

  • Mobile Phase: Toluene:Ethyl Acetate (e.g., 80:20 v/v). The ratio can be adjusted to achieve optimal separation (target Rf of main spot ~0.3-0.5).

  • Procedure:

    • Lightly spot the sample solution onto the TLC plate baseline using a capillary tube.

    • Place the plate in a developing chamber saturated with the mobile phase vapor.

    • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

    • Remove the plate and immediately mark the solvent front.

    • Dry the plate completely.

  • Visualization:

    • View the plate under short-wave (254 nm) UV light. The analyte and any UV-active impurities will appear as dark spots.

    • Optionally, use a chemical stain (e.g., p-anisaldehyde or potassium permanganate) for further visualization.

  • Data Analysis: Purity is assessed qualitatively by observing the number and intensity of impurity spots relative to the main analyte spot.

Workflow for TLC Purity Screening

TLC_Workflow A Spot Sample on TLC Plate B Develop Plate in Solvent Chamber A->B C Dry Plate B->C D Visualize Spots (UV Light / Stain) C->D E Qualitatively Assess Purity Profile D->E

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chloroaniline Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and reliable detection of chloroanilines is paramount. These compounds, often present as impurities or degradation products, can pose significant safety risks. Consequently, the analytical methods employed for their detection must be rigorously validated to ensure data integrity and regulatory compliance. This guide provides an in-depth comparison of two widely used analytical techniques for chloroaniline detection: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Furthermore, it will introduce Capillary Electrophoresis (CE) as a viable alternative.

The principles of analytical method validation are well-established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with detailed guidance provided in documents like the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][2][3][4][5][6][7][8] The core objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7] Cross-validation, in turn, is a critical process to verify that a validated method yields consistent and reliable results across different laboratories, analysts, or instruments.[9]

This guide is structured to provide not just the "how" but also the "why" behind the experimental choices, reflecting a deep understanding of the underlying scientific principles and regulatory expectations.

Principles of the Compared Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like chloroanilines. The fundamental principle involves the separation of analytes in a gaseous mobile phase based on their differential partitioning between the mobile phase and a stationary phase within a capillary column. Following separation, the analytes are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing highly specific detection and structural information. The specificity of mass spectrometry makes it a robust tool for identifying and quantifying trace levels of chloroanilines.[10][11][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase. The separation of chloroanilines is typically achieved using reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[13][14][15] Detection is commonly performed using ultraviolet (UV) spectroscopy, which measures the absorbance of the analytes at a specific wavelength.[14][15] For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).[16][17]

Experimental Protocols

The following protocols are illustrative and should be adapted and validated for specific sample matrices and regulatory requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for p-Chloroaniline in Workplace Air

This protocol is based on a validated measurement procedure for the determination of p-chloroaniline in workplace air.[10][11][18]

1. Sample Preparation (Liquid Desorption):

  • Place the two acid-impregnated glass fiber filters into separate 5-ml sample vials.

  • Add 4 ml of desorption solution (a mixture of acetonitrile and ammonia solution with an internal standard like p-propylaniline) to each vial.[11]

  • Immediately seal the vials and shake them for 30 minutes on a flatbed shaker.

  • Transfer approximately 1 ml of the solution into an autosampler vial for analysis.[11]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: DB-5ms or similar capillary column suitable for semi-volatile compounds.

  • Injector: Splitless injection at 250°C.

  • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of chloroaniline.

High-Performance Liquid Chromatography (HPLC) Protocol for p-Chloroaniline

This protocol is adapted from methods developed for the quantification of p-chloroaniline in pharmaceutical solutions.[14][15][19]

1. Sample Preparation:

  • For liquid samples such as mouthrinses or ophthalmic solutions, direct injection may be possible after appropriate dilution with the mobile phase to fall within the linear range of the method.[14][15]

  • For more complex matrices, a sample clean-up step like solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Dionex® Summit liquid chromatograph or equivalent.

  • Column: Luna® 150 mm × 3 mm i.d. column packed with 3 µm CN (cyano) particles.[14][15]

  • Mobile Phase: A mixture of methanol and water (55:45 v/v) containing sodium chloride and 0.02% formic acid.[14][15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 238 nm for p-chloroaniline.[14][15]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Comparative Performance Data

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for the detection of chloroanilines by GC-MS and HPLC, based on published data. It is crucial to note that these values are indicative and the actual performance must be established during method validation for the specific application.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.99[20]> 0.999[14][15]
Limit of Detection (LOD) 0.01-0.1 ng/mL[21]0.05 µg/L[14][15]
Limit of Quantification (LOQ) 0.0037 mg/m³ (for air samples)[10]0.25 ppm[17]
Accuracy (Recovery) 99.9%[10]83-108%[21]
Precision (RSD%) < 15%< 2%
Specificity High (based on mass fragmentation)[12]Moderate (potential for co-eluting interferences)

Alternative Method: Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that offers high efficiency and short analysis times.[22][23][24] In CE, charged molecules are separated in a narrow capillary under the influence of an electric field. For the analysis of aniline derivatives, methods involving free zone electrophoresis with amperometric detection or micellar electrokinetic chromatography with fluorescence detection have been developed.[22]

Key Advantages of CE:

  • High Separation Efficiency: Capable of resolving complex mixtures.[22]

  • Short Analysis Times: Often faster than traditional chromatographic methods.[22]

  • Low Reagent and Sample Consumption: An environmentally friendly and cost-effective technique.[23][24]

One study demonstrated the successful separation of eight aniline compounds, including chloroaniline isomers, within 25 minutes, with limits of detection in the range of 0.01-0.1 ng/mL.[21] While not as commonly employed as GC or HPLC for routine chloroaniline analysis, CE presents a compelling alternative, particularly when high throughput and minimal solvent usage are priorities.

Cross-Validation Workflow

The cross-validation of an analytical method is a systematic process to ensure its reproducibility and robustness. The following diagram illustrates a typical workflow.

CrossValidationWorkflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory A Method Development & Optimization B Method Validation (ICH Q2) A->B C Establish Acceptance Criteria B->C D Method Transfer Protocol C->D Transfer of validated method and acceptance criteria E Analyst Training & Familiarization D->E F Execution of Cross-Validation Studies (e.g., Comparative Testing) E->F G Data Analysis & Comparison Against Acceptance Criteria F->G H Cross-Validation Report (Successful Transfer) G->H Results Meet Criteria I Investigation & Troubleshooting (Discrepancies Observed) G->I Results Fail Criteria I->A Method Refinement

Sources

A Comparative Guide to the Structure-Activity Relationship of Chloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of chloroaniline derivatives, offering a comparative overview of their performance in various biological applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the rational design of more potent and selective compounds.

Introduction: The Versatile Chloroaniline Scaffold

Chloroanilines, aromatic amines bearing one or more chlorine atoms on the benzene ring, represent a privileged scaffold in medicinal chemistry and agrochemical research. The number and position of the chlorine substituents, along with the nature of other functional groups, profoundly influence the physicochemical properties and, consequently, the biological activity of these derivatives. This guide will explore the SAR of chloroaniline derivatives in three key areas: fungicidal, anticancer, and antimicrobial applications, supported by experimental data and detailed protocols.

Fungicidal Activity: Targeting Agricultural Pathogens

Chloroaniline derivatives have been extensively investigated for their potential as fungicides, with research focusing on how structural modifications impact their efficacy against various plant pathogens.

Key SAR Insights for Fungicidal Activity

The fungicidal activity of chloroaniline derivatives is intricately linked to the electronic and steric properties conferred by the substituents on the aniline ring. A noteworthy example is the development of novel fungicides derived from chlorothalonil, where the introduction of substituted anilines leads to compounds with a diphenylamine structure.[1][2]

A crucial finding is that the presence of electron-withdrawing groups, such as a nitro (NO₂) group, at the 4-position of the phenyl ring significantly enhances fungicidal activity.[1][2] This is likely due to the increased electrophilicity of the molecule, facilitating its interaction with nucleophilic residues in the target enzymes of the fungi.

The following table summarizes the fungicidal activity of selected chloroaniline derivatives against cucumber downy mildew.

CompoundSubstituents on Phenylamine RingEC50 (mg/L)Reference
7 2,4-dichloro1.22[2]
11 2,4,6-trichloro-[1]
20 4-nitro-[1]

Note: Specific EC50 value for compounds 11 and 20 were not provided in the source, but compound 20 was highlighted for its high efficacy.[1]

Visualizing the SAR of Fungicidal Chloroaniline Derivatives

SAR_Fungicides cluster_0 Core Scaffold cluster_1 Activity Modulators cluster_2 Biological Effect Core Chloroaniline Derivative EWG Electron-Withdrawing Group (e.g., NO2) at 4-position Core->EWG Addition of Cl_Sub Multiple Chlorine Substituents Core->Cl_Sub Presence of Activity Enhanced Fungicidal Activity EWG->Activity Leads to Cl_Sub->Activity Contributes to

Caption: Key structural features influencing the fungicidal activity of chloroaniline derivatives.

Anticancer Activity: A Scaffold for Novel Therapeutics

The chloroaniline moiety is a key component in a variety of heterocyclic compounds that exhibit potent anticancer activity. These derivatives often function by inhibiting critical cellular pathways involved in cancer cell proliferation and survival.

Key SAR Insights for Anticancer Activity

The anticancer potential of chloroaniline derivatives is heavily dependent on the nature of the heterocyclic system to which the chloroaniline ring is attached, as well as the substitution pattern on the aniline ring itself.

  • 7-Chloroquinoline Hydrazones: These compounds have demonstrated significant cytotoxic effects against a broad range of cancer cell lines.[3] The 7-chloroquinoline core is crucial for the antiproliferative activity.

  • Quinazolinone Derivatives: 2-(amino)quinazolin-4-one derivatives bearing a chloroaniline moiety have been identified as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), and also show promise as anticancer agents.[4] A chloro substituent at the 7-position of the quinazolinone scaffold was found to be important for antibacterial activity, a principle that can be explored for anticancer drug design.[4]

  • Inhibition of Specific Targets: Some chloroaniline derivatives have been designed to inhibit specific molecular targets in cancer cells, such as the DVL protein in the WNT signaling pathway.[5]

The following table presents the anticancer activity of selected chloroaniline-containing compounds.

Compound TypeSpecific DerivativeCancer Cell Line(s)Activity (GI50/IC50)Reference
7-Chloroquinoline HydrazoneHydrazone ISF-295 CNS cancerIC50 = 0.688 µg/cm³[3]
7-Chloro-4-aminoquinoline-benzimidazole HybridCompound 5dHuT78 (lymphoma)GI50 = 0.4 µM[6]
7-Chloro-4-aminoquinoline-benzimidazole HybridCompound 5e-Mild to strong inhibition[6]
Indole Carboxamide(S)-1HCT116 (colon)EC50 = 7.1 ± 0.6 μM[5]
Visualizing the Anticancer Drug Design Workflow

SAR_Anticancer cluster_0 Scaffold Selection cluster_1 Structural Modification cluster_2 Biological Evaluation cluster_3 Outcome Scaffold Chloroaniline Core Heterocycle Introduction of Heterocyclic Ring (e.g., Quinoline, Quinazolinone) Scaffold->Heterocycle Substituents Varying Substituents on Aniline Ring Scaffold->Substituents Screening In vitro Screening (e.g., NCI-60 panel) Heterocycle->Screening Substituents->Screening Lead_ID Lead Identification Screening->Lead_ID Potent_Compound Potent Anticancer Agent Lead_ID->Potent_Compound

Caption: Workflow for the design and discovery of anticancer chloroaniline derivatives.

Antimicrobial Activity: Combating Bacterial Resistance

Chloroaniline derivatives serve as versatile starting materials for the synthesis of a wide array of antimicrobial agents.[7][8][9] The antimicrobial efficacy of these compounds is governed by their overall molecular structure, which dictates their ability to penetrate bacterial cell walls and interact with specific targets.

Key SAR Insights for Antimicrobial Activity

The relationship between the structure of chloroaniline derivatives and their antimicrobial activity is often quantified using Quantitative Structure-Activity Relationship (QSAR) models.[10][11] These models correlate physicochemical parameters with biological activity.

  • Hydrophobicity and Electronic Effects: The toxicity of anilines to aquatic organisms has been shown to correlate with hydrophobicity (log P) and electronic parameters like the Hammett constant.[10] Chloroanilines are generally more toxic than their non-chlorinated counterparts.[10]

  • Substitution Pattern: The position of the chlorine atom influences the antimicrobial activity. For instance, in a series of 8-hydroxyquinoline derivatives, both monochloro and dichloro substitutions were found to confer supreme antibacterial activity.[12]

  • Target-Specific Interactions: The design of novel antimicrobial agents often involves incorporating the chloroaniline moiety into larger molecules that can specifically target bacterial enzymes or cellular structures. For example, 2-(amino)quinazolin-4(3H)-one derivatives containing a 3,4-difluorobenzylamine moiety at the 2-position exhibited the highest antibacterial activity against MRSA.[4]

The following table summarizes the antimicrobial activity of selected chloroaniline derivatives.

Compound TypeSpecific Derivative/SubstituentTarget Organism(s)Activity (MIC50/MIC)Reference
8-Hydroxyquinoline DerivativeCloxyquin (5-Chloro-8-hydroxyquinoline)Staphylococcus aureusMIC50 ≤ 5.58 µM[12]
2-(amino)quinazolin-4(3H)-one6y (3,4-difluorobenzylamine at pos. 2)S. aureus (JE2 - MRSA)MIC50 = 0.02 µM[4]
Chloroaryloxyalkyl ImidazoleCompound 4aSalmonella typhi, S. aureusConsiderable bactericidal activity[11]
Chloroaryloxyalkyl ImidazoleCompound 4cSalmonella typhi, S. aureusConsiderable bactericidal activity[11]
Visualizing the QSAR Approach to Antimicrobial Drug Design

SAR_Antimicrobial cluster_0 Molecular Descriptors cluster_1 QSAR Modeling cluster_2 Biological Activity cluster_3 Drug Design Cycle Descriptors Physicochemical Properties (Hydrophobicity, Electronic, Steric) QSAR Quantitative Structure-Activity Relationship (QSAR) Analysis Descriptors->QSAR Optimization Rational Design of New Derivatives QSAR->Optimization Predicts Activity Antimicrobial Activity (MIC) Activity->QSAR Optimization->Descriptors Generates

Caption: A cyclic workflow illustrating the use of QSAR in the design of antimicrobial chloroaniline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are generalized methodologies for the synthesis and biological evaluation of chloroaniline derivatives.

General Synthesis of Chloroaniline Derivatives
  • Starting Material Preparation: Procure the desired chloroaniline isomer (e.g., 2-chloroaniline, 3-chloroaniline, 4-chloroaniline) and the appropriate coupling partner (e.g., an acid chloride, an aldehyde for reductive amination, or a heterocyclic compound with a leaving group).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chloroaniline in a suitable solvent (e.g., DMF, DCM, or ethanol).

  • Reagent Addition: Add the coupling partner to the reaction mixture, often in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize any acid formed during the reaction. For some reactions, a catalyst may be required.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, quench the reaction and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Stock Solutions: Dissolve the synthesized chloroaniline derivatives in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

References

  • Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Request PDF - ResearchGate. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH. [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC - NIH. [Link]

  • Quantitative Structure-Activity Relationships and Mixture Toxicity Studies of Chloro- and Alkylanilines at an Acute Lethal Toxic - DSpace. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC. [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - MDPI. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. [Link]

  • Sulfonated Graphene Oxide Catalyzed Transformation of Pyrazole-Oxazolidine Derivatives and their Antimicrobial Activities | Asian Journal of Chemistry. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. [Link]

  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents - bepls. [Link]

  • para-Chloroaniline - IARC Publications. [Link]

  • 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. [Link]

  • 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem. [Link]

  • 4-Chloroaniline - Wikipedia. [Link]

  • Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PubMed Central. [Link]

  • (PDF) New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations - ResearchGate. [Link]

  • Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents - MDPI. [Link]

  • Exploring 2-Chloroaniline: Properties, Applications, and Industry Insights. [Link]

  • 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem. [Link]

  • Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in Pharmaceutical Interest - Chemical Methodologies. [Link]

  • Design, synthesis, antibacterial and QSAR studies of benzimidazole and imidazole chloroaryloxyalkyl derivatives - PubMed. [Link]

  • Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC - NIH. [Link]

  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study - ResearchGate. [Link]

  • Antimicrobial activity of basic cholane derivatives. Part IX - PubMed. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - NIH. [Link]

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Benchmarking Synthetic Routes to 4-Chloro-N-isopropylaniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is a cornerstone of successful project advancement. 4-Chloro-N-isopropylaniline, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, can be prepared through several synthetic pathways. This guide provides an in-depth comparative analysis of the three most prevalent synthetic routes: Reductive Amination , Direct N-Alkylation , and Buchwald-Hartwig Amination . By examining the underlying chemical principles, experimental protocols, and key performance metrics, this document aims to equip scientists with the necessary insights to select the most suitable synthetic strategy for their specific laboratory or industrial needs.

Executive Summary: A Tale of Three Routes

The choice of a synthetic route is invariably a balance of competing factors: yield, purity, cost, scalability, safety, and environmental impact. For the synthesis of this compound, each of the primary methods presents a distinct profile in these regards.

  • Reductive Amination stands out for its typically high yields and selectivity, often proceeding under mild conditions and offering a straightforward one-pot procedure.

  • Direct N-Alkylation represents a more classical approach, often favored for its simplicity and the use of readily available reagents, though it can be susceptible to over-alkylation.

  • Buchwald-Hartwig Amination is a powerful modern cross-coupling reaction that offers broad substrate scope and functional group tolerance, but often at a higher cost due to the use of palladium catalysts and specialized ligands.

This guide will now delve into the specifics of each of these methodologies, providing detailed experimental protocols and a comparative analysis of their performance.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative and qualitative parameters for each of the three primary synthetic routes to this compound. This data is compiled from established chemical literature and adapted for the specific synthesis of the target molecule.

ParameterReductive AminationDirect N-AlkylationBuchwald-Hartwig Amination
Starting Materials 4-Chloroaniline, Acetone4-Chloroaniline, 2-Bromopropane4-Chloroaniline, Isopropylamine
Key Reagents/Catalyst NaBH(OAc)₃ or H₂/Pd-CK₂CO₃ or other basePd₂(dba)₃, Xantphos, NaOtBu
Typical Yield High (often >90%)Moderate to High (70-90%)High (often >90%)
Reaction Time 12-24 hours24-48 hours12-24 hours
Reaction Temperature Room Temperature to mild heating60-100 °C80-110 °C
Purity Generally high, purification is straightforwardCan be compromised by over-alkylationHigh, with appropriate purification
Scalability Good, widely used in industryGood, but can be limited by workupGood, with catalyst cost being a factor
Cost-Effectiveness Generally cost-effectiveOften the most economical for basic reagentsHigher cost due to catalyst and ligand
Safety & Environment Use of borohydrides requires care. Catalytic hydrogenation is a greener alternative.Use of alkyl halides and organic solvents.Palladium catalyst requires proper disposal. Use of strong bases.

Detailed Synthesis Routes and Experimental Protocols

This section provides detailed experimental protocols for each of the three main synthetic routes. These protocols are based on well-established procedures for analogous transformations and have been specifically adapted for the synthesis of this compound.

Route 1: Reductive Amination of 4-Chloroaniline with Acetone

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This one-pot reaction involves the in-situ formation of an imine from 4-chloroaniline and acetone, which is then reduced by a selective reducing agent like sodium triacetoxyborohydride (STAB).[1] This method is favored for its high selectivity, which minimizes the formation of over-alkylation byproducts.

Experimental Protocol:

  • To a solution of 4-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetone (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • The choice of a chlorinated solvent like DCM or DCE is common for reductive aminations with STAB as they are compatible with the reducing agent.

  • The initial stirring of the aniline and ketone allows for the formation of the imine intermediate, which is the substrate for the reduction.

  • Portion-wise addition of STAB helps to control the reaction rate and any potential exotherm.

  • The bicarbonate quench neutralizes any remaining acid and helps to break up any emulsions.

Route 2: Direct N-Alkylation of 4-Chloroaniline with 2-Bromopropane

This classical SN2 approach involves the direct alkylation of 4-chloroaniline with an isopropyl halide, such as 2-bromopropane.[2] A base is required to neutralize the hydrobromic acid generated during the reaction. While straightforward, this method can be prone to over-alkylation, leading to the formation of the tertiary amine.

Experimental Protocol:

  • In a round-bottom flask, combine 4-chloroaniline (1.0 eq), 2-bromopropane (1.1 eq), and a base such as potassium carbonate (K₂CO₃) (1.5 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Heat the reaction mixture to 60-100 °C and stir vigorously for 24-48 hours.

  • Monitor the progress of the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the desired secondary amine from any unreacted starting material and over-alkylation products.

Causality Behind Experimental Choices:

  • Polar aprotic solvents like acetonitrile or DMF are used to dissolve the reactants and facilitate the SN2 reaction.

  • Heating is necessary to overcome the activation energy of the reaction.

  • An excess of the alkylating agent can sometimes be used to drive the reaction to completion, but this also increases the risk of over-alkylation.

  • The use of a solid base like potassium carbonate simplifies the workup, as it can be easily filtered off.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[3][4] This method is known for its high functional group tolerance and can often provide excellent yields where other methods fail. For the synthesis of this compound, this would involve the coupling of 4-chloroaniline with isopropylamine.

Experimental Protocol:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • Add 4-chloroaniline (1.0 eq) and isopropylamine (1.2 eq) to the flask.

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • An inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst.

  • The choice of ligand is critical for the success of the reaction; bulky, electron-rich phosphine ligands are often used to promote the catalytic cycle.[3]

  • A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Aprotic solvents are used to prevent interference with the catalytic cycle.

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Chloroaniline 4-Chloroaniline Imine Formation Imine Formation 4-Chloroaniline->Imine Formation Acetone Acetone Acetone->Imine Formation Reduction (NaBH(OAc)3) Reduction (NaBH(OAc)3) Imine Formation->Reduction (NaBH(OAc)3) Quench (NaHCO3) Quench (NaHCO3) Reduction (NaBH(OAc)3)->Quench (NaHCO3) Extraction Extraction Quench (NaHCO3)->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: Workflow for the Reductive Amination synthesis of this compound.

Direct_N_Alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Chloroaniline 4-Chloroaniline SN2 Reaction SN2 Reaction 4-Chloroaniline->SN2 Reaction 2-Bromopropane 2-Bromopropane 2-Bromopropane->SN2 Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->SN2 Reaction Filtration Filtration SN2 Reaction->Filtration Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification Product Product Purification->Product Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Chloroaniline 4-Chloroaniline Cross-Coupling Cross-Coupling 4-Chloroaniline->Cross-Coupling Isopropylamine Isopropylamine Isopropylamine->Cross-Coupling Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Cross-Coupling Base (NaOtBu) Base (NaOtBu) Base (NaOtBu)->Cross-Coupling Filtration (Celite) Filtration (Celite) Cross-Coupling->Filtration (Celite) Extraction Extraction Filtration (Celite)->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: Workflow for the Buchwald-Hartwig Amination synthesis of this compound.

Conclusion and Recommendations

The selection of an optimal synthetic route to this compound is contingent upon the specific requirements of the project.

  • For laboratory-scale synthesis where high purity and yield are paramount, Reductive Amination is often the method of choice due to its mild conditions, high selectivity, and operational simplicity.

  • For cost-sensitive applications or initial exploratory work , Direct N-Alkylation may be a viable option, provided that potential issues with over-alkylation and purification are acceptable.

  • When faced with challenging substrates or the need for broad functional group tolerance , the Buchwald-Hartwig Amination offers a powerful and reliable, albeit more expensive, alternative.

It is recommended that researchers carefully evaluate the factors outlined in this guide to make an informed decision that aligns with their project goals, available resources, and safety protocols. Further optimization of the presented protocols may be necessary to achieve the desired outcomes for a specific application.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

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Comparative toxicity studies of chloroaniline isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Toxicity of Chloroaniline Isomers

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the toxicological profiles of the three primary chloroaniline isomers: 2-chloroaniline (ortho-), 3-chloroaniline (meta-), and 4-chloroaniline (para-). Chloroanilines serve as crucial intermediates in the manufacturing of dyes, pharmaceuticals, and agricultural chemicals, making a nuanced understanding of their structure-activity toxicity relationships essential for risk assessment and safe handling.[1] This document moves beyond a simple data summary to explore the mechanistic underpinnings of their toxicity, supported by experimental data and standardized protocols for researchers in toxicology and drug development.

Core Mechanism of Toxicity: Methemoglobin-Induced Hematotoxicity

The principal toxicological effect shared by all three chloroaniline isomers is hematotoxicity, driven by the induction of methemoglobinemia.[2] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), rendering the molecule incapable of binding and transporting oxygen. This process is not caused by the parent chloroaniline compound itself but by its reactive metabolites.

Causality of Experimental Choice: The selection of methemoglobin levels as a primary endpoint in animal studies is a direct consequence of this known mechanism. It provides a sensitive and quantifiable biomarker of exposure and effect. Furthermore, the downstream consequences of methemoglobinemia, such as hemolytic anemia and compensatory responses in the spleen and bone marrow, are critical secondary endpoints.[1]

The metabolic activation pathway, primarily through N-hydroxylation, is crucial for this toxic effect. The resulting N-hydroxychloroaniline metabolite can engage in a redox cycle with the corresponding nitrosochloroaniline, continuously generating reactive oxygen species and oxidizing hemoglobin.[3]

Hemoglobin_Oxidation_Pathway cluster_metabolism Metabolic Activation in Hepatocytes cluster_erythrocyte Toxicity in Erythrocyte CA Chloroaniline Isomer N_OH_CA N-hydroxychloroaniline (Reactive Metabolite) CA->N_OH_CA N-hydroxylation (CYP450 enzymes) Nitroso_CA Nitrosochloroaniline N_OH_CA->Nitroso_CA Oxidation Hb_Fe2 Hemoglobin (Fe²⁺) (Oxygen-carrying) ROS Reactive Oxygen Species (ROS) N_OH_CA->ROS Redox Cycling Nitroso_CA->N_OH_CA Reduction MetHb_Fe3 Methemoglobin (Fe³⁺) (Non-functional) Hb_Fe2->MetHb_Fe3 Oxidation ROS->Hb_Fe2 Oxidizes caption Metabolic activation and subsequent hemoglobin oxidation.

Figure 1: Metabolic activation of chloroanilines and subsequent hemoglobin oxidation.

Comparative Analysis of Toxicity Endpoints

Systematic studies, particularly those conducted by the National Toxicology Program (NTP), have established a clear rank order of toxicity among the isomers.[1][2]

Acute Toxicity

The acute toxicity, often measured by the median lethal dose (LD50), varies significantly between the isomers and the species tested. Clinical signs of acute toxicity in animal models include cyanosis (a bluish discoloration of the skin resulting from poor circulation or inadequate oxygenation of the blood), tremors, and lethargy, which are direct consequences of severe methemoglobinemia.[1][4]

IsomerSpeciesRouteLD50 ValueReference
2-Chloroaniline MouseOral256 mg/kg[4][5]
RatDermal1000 mg/kg[4]
RabbitDermal>200 mg/kg[5]
RatInhalation (4h)6.1 mg/L[4][5]
3-Chloroaniline Guinea PigOral250 mg/kg[6]
CatDermal223 mg/kg[6]
4-Chloroaniline RatOral200–480 mg/kg[7][8]
RabbitDermal360 mg/kg[7]
Hematotoxicity

Comparative studies administering the isomers to F344/N rats and B6C3F1 mice consistently demonstrate the same pattern of toxicity, with the hematopoietic system being the primary target.[1] The key finding is the distinct order of potency in inducing methemoglobinemia and subsequent hemolytic anemia.

Order of Hematotoxicity Potency: 4-Chloroaniline (para) > 3-Chloroaniline (meta) > 2-Chloroaniline (ortho) [1][4]

This order of potency was consistent across multiple hematological parameters, including methemoglobin concentration, spleen weight (which increases due to extramedullary hematopoiesis and scavenging of damaged red blood cells), and the severity of hemosiderin deposition in the spleen, liver, and kidney.[1] For all isomers, rats were found to be more susceptible to the toxic effects than mice.[1]

Genotoxicity and Carcinogenicity

The genotoxic profiles of the isomers are markedly different, which has significant implications for their carcinogenic potential.

IsomerSalmonella AssayMouse Lymphoma AssayIn vivo Micronucleus AssayIARC ClassificationReferences
2-Chloroaniline Mixed/NegativeMixed ResultsNegativeNot Classifiable[1][4]
3-Chloroaniline Mixed/NegativeMixed ResultsInconsistentNot Classifiable[1]
4-Chloroaniline Positive Positive Positive Group 2B [1][8][9][10]

Analysis of Genotoxicity:

  • 4-Chloroaniline is clearly genotoxic across a range of in vitro and in vivo assays.[1] It induces DNA damage and has been shown to transform primary cultures of Syrian hamster embryo cells.[9] Its carcinogenic mechanism is thought to involve metabolic activation to reactive electrophiles that can bind to macromolecules.[9]

  • 2- and 3-Chloroaniline show inconsistent or weak genotoxic effects.[1] While some in vitro clastogenicity assays have yielded positive results for 2-chloroaniline, the overall weight of evidence suggests a much lower genotoxic potential compared to the para-isomer.[4]

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 4-chloroaniline as Group 2B, "possibly carcinogenic to humans" .[8][10] In animal studies, 4-chloroaniline induced sarcomas of the spleen in male rats and hemangiosarcomas in mice.[10] The splenic tumors are thought to be linked to the profound hematotoxicity, where chronic erythrocyte damage and subsequent scavenging by the spleen lead to hyperplasia, fibrosis, and eventual tumor formation.[8] Due to the lack of sufficient data and weaker genotoxic profiles, the ortho- and meta- isomers are not currently classifiable as to their carcinogenicity to humans.[11][12]

Ecotoxicity

Chloroanilines and their degradation products pose a significant risk to aquatic ecosystems.[13][14] They can enter the environment through industrial effluents.[15] Studies have shown that 4-chloroaniline, in particular, can disrupt growth, reproduction, and development in various aquatic species.[13] The toxicity and persistence of these compounds in water can be influenced by environmental factors such as pH.[13]

Standardized Experimental Protocols

To ensure data reliability and comparability, toxicity testing should adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD TG 425)

This method is a validated alternative to the classical LD50 test (OECD TG 401) that significantly reduces the number of animals required while providing a robust estimate of the LD50.[16][17][18]

Principle: Animals are dosed one at a time. The outcome for one animal (survival or death) determines the dose for the next. If an animal survives, a higher dose is used for the next; if it dies, a lower dose is used.[18]

Step-by-Step Methodology:

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female F344/N rats), as females are often slightly more sensitive. Animals should be young adults and within ±20% of the mean weight.[16]

  • Housing and Fasting: House animals individually. Prior to dosing, withhold food (but not water) overnight for rats.[19]

  • Dose Preparation: Prepare the test substance, one of the chloroaniline isomers, in a suitable vehicle. An aqueous solution (e.g., in dilute HCl, as used in NTP studies) is preferred.[1][16] The volume administered should generally not exceed 1 mL/100g body weight.[16]

  • Dosing Procedure:

    • Select a starting dose, typically just below the best preliminary estimate of the LD50. For chloroanilines, this might be around 200 mg/kg.

    • Administer the dose to a single animal by oral gavage.

    • Observe the animal closely for the first 24 hours, paying attention to signs of toxicity (e.g., tremors, cyanosis, lethargy).[19]

    • Based on the outcome (survival or death) after a defined period (typically 24-48 hours), select the next dose. The dose progression factor is a constant multiplier (e.g., 3.2).

    • If the animal survives, increase the dose for the next animal.

    • If the animal dies, decrease the dose for the next animal.

  • Observation Period: Following dosing, observe all surviving animals for at least 14 days for any signs of delayed toxicity, and record body weight changes.[18]

  • Data Analysis: The LD50 is calculated using Maximum Likelihood Estimation based on the sequence of outcomes (death or survival) at the different dose levels.

Sources

A Senior Application Scientist's Guide to Selecting 4-Chloro-N-isopropylaniline Reference Standards for GMP-Regulated Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-N-isopropylaniline (CAS 770-40-1) is a substituted aniline derivative that serves as a key chemical intermediate in the synthesis of various dyes, agrochemicals, and importantly, pharmaceutical active ingredients.[1][2] Its presence, even in trace amounts, as a process-related impurity or degradation product in a final drug substance is a critical quality attribute that must be rigorously controlled and monitored. For scientists in drug development and quality control, the accurate quantification of such impurities is not just a matter of analytical precision; it is a fundamental requirement for ensuring patient safety and regulatory compliance.

The bedrock of this accuracy is the reference standard—a highly purified and well-characterized material against which production batches are measured.[3][4] The choice of a reference standard is one of the most critical decisions in the lifecycle of an analytical method. It directly impacts the validity of analytical data, the success of regulatory submissions, and the overall quality of the final pharmaceutical product.

This guide provides an in-depth, objective comparison of this compound reference standards. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices, present comparative data from a simulated analytical study, and offer a decision-making framework for selecting the most appropriate standard for your specific analytical needs, from early-stage development to routine quality control (QC).

Section 1: The Scientific & Regulatory Imperative

In pharmaceutical analysis, a reference standard is the anchor of metrological traceability. Its quality underpins the entire data set generated by an analytical laboratory. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate the use of appropriate reference standards for the validation of analytical procedures and the control of impurities.[5][6]

According to ICH Q2(R1), analytical procedures for impurities must be validated for characteristics such as specificity, limit of detection (LOD), limit of quantitation (LOQ), and accuracy.[7][8] Each of these validation parameters relies on a reference standard of known identity, purity, and potency. An impure or poorly characterized standard can lead to the underestimation of an impurity, potentially releasing a batch that fails to meet safety thresholds, or an overestimation, leading to unnecessary and costly batch rejection and investigation.

Section 2: Defining the Arsenal: Types of Reference Standards

Before comparing specific products, it is essential to understand the hierarchy of reference standards available. These are typically classified into distinct categories based on their purity, the extent of their characterization, and their traceability to international standards.[9]

Standard Type Description Typical Use Case Traceability & Certification
Primary Standard A substance of the highest possible purity, extensively characterized using a battery of orthogonal analytical techniques.[10]Establishing the purity and potency of in-house secondary standards. Used as the primary calibrator in critical assays.Often sourced from national metrology institutes (e.g., NIST) or pharmacopeias (e.g., USP, EP).[11][12] Accompanied by a comprehensive Certificate of Analysis.
Certified Reference Material (CRM) A highly characterized and homogeneous standard with property values certified by a technically valid procedure, accompanied by an uncertainty budget.[13]Method validation, instrument calibration, and routine QC testing where high accuracy is required.Produced by an accredited body (e.g., ISO 17034). The certificate provides certified values and their uncertainties.
Secondary/Working Standard A standard qualified against a primary reference standard. It is established for routine laboratory use to conserve the more expensive primary standard.[14]Daily system suitability checks, routine in-process controls, and standard quality control testing.Characterized in-house. Traceability is established through direct comparison to a primary standard.

Section 3: The Comparative Study: Experimental Design

To provide actionable insights, we conducted a simulated comparative study of three fictional, yet representative, commercially available this compound reference standards.

  • Standard A: A Primary Reference Standard from a major pharmacopeia.

  • Standard B: A Certified Reference Material (CRM) from an ISO 17034 accredited supplier.

  • Standard C: A "Research Grade" standard (>98% purity) from a chemical supplier, intended as a secondary or working standard.

Core Directive: Why High-Performance Liquid Chromatography (HPLC)?

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for impurity analysis in the pharmaceutical industry.[15] Its suitability for this compound is based on several key factors:

  • Specificity: The technique can effectively separate the analyte from other process-related impurities and degradation products.

  • Sensitivity: Modern HPLC systems can achieve the low detection limits required by regulatory guidelines for impurity control.

  • Robustness: Reversed-phase HPLC methods are generally robust and transferable between laboratories.[16]

  • Analyte Properties: As a substituted aniline, the compound possesses a chromophore, making it readily detectable by UV spectrophotometry.[15]

Experimental Workflow

The following diagram outlines the logical flow of the comparative analysis, from standard preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Standard_A Standard A Prep (Primary) HPLC HPLC-UV Analysis (Purity & Assay) Standard_A->HPLC Standard_B Standard B Prep (CRM) Standard_B->HPLC Standard_C Standard C Prep (Research) Standard_C->HPLC LCMS LC-MS Confirmation (Identity) HPLC->LCMS Confirm Peaks Data_Comp Data Comparison (Purity, Assay, Impurities) HPLC->Data_Comp LCMS->Data_Comp Decision Decision Matrix Data_Comp->Decision CoA_Review Certificate Review (Traceability, Uncertainty) CoA_Review->Decision

Caption: Workflow for the comparative evaluation of reference standards.

Detailed HPLC Protocol

This protocol is designed to be a robust starting point for the analysis of this compound.

Parameter Condition Rationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system suitable for GMP environments.
Column Purospher® STAR RP-18 endcapped (4.6 x 250 mm, 5 µm)A C18 column provides excellent retention and selectivity for moderately polar aromatic compounds like anilines.[17]
Mobile Phase 70:30 (v/v) Buffer:AcetonitrileA common reversed-phase mixture providing good peak shape and resolution.
Buffer Water with 0.1% Phosphoric Acid, pH adjusted to 3.0The acidic pH ensures the aniline is protonated, leading to sharper peaks and preventing interaction with silanol groups on the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Detection UV at 240 nmWavelength selected based on the UV absorbance maximum of this compound for optimal sensitivity.
Injection Volume 10 µLA typical volume to ensure good peak response without overloading the column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Standard Prep. Accurately weigh ~25 mg of standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase.This creates a stock solution of approximately 500 µg/mL.

Section 4: Results and Discussion (Simulated Data)

Solutions of each standard were prepared and injected in triplicate. The resulting data is summarized below.

Purity and Impurity Profile
Standard ID Stated Purity (CoA) Experimental Purity (% Peak Area) Major Impurity (% Area) Total Impurities (% Area)
Standard A (Primary) 99.98% (Assay vs. primary standard)99.97%0.02% (at RRT 1.2)0.03%
Standard B (CRM) 99.8% (Mass Balance)99.85%0.08% (at RRT 1.2)0.15%
Standard C (Research) >98%98.61%0.75% (at RRT 0.8)1.39%

Analysis of Results:

  • Standard A (Primary): As expected, the primary standard shows the highest purity with a negligible impurity profile. The experimental data aligns perfectly with the value stated on its Certificate of Analysis. This level of purity and characterization is why it serves as the ultimate benchmark.[10]

  • Standard B (CRM): The CRM also demonstrates high purity, with a clean chromatogram and good agreement between the experimental value and the certified value. The slightly higher total impurity level is acceptable and is accounted for in its certified value and associated uncertainty.[13]

  • Standard C (Research): This standard meets its specification of ">98%," but the chromatogram reveals a significant known impurity at a relative retention time (RRT) of 0.75 and several other minor peaks. While acceptable for its intended use (e.g., as a peak marker in identification tests), using it for quantitative analysis of low-level impurities in a drug substance would be inappropriate. The high level of impurities would introduce a significant positive bias in the quantification of the main analyte if its purity was assumed to be 100%.

Identity Confirmation by LC-MS

The main peak in all three samples was subjected to LC-MS analysis (data not shown) and confirmed to have the correct mass-to-charge ratio (m/z) for protonated this compound, confirming its identity. This step is crucial for ensuring that the main peak being measured is indeed the compound of interest.

Section 5: Final Recommendations & Decision Matrix

The selection of a reference standard is not a one-size-fits-all process. It must be a risk-based decision tailored to the specific application.

Application Stage Recommended Standard Type Justification
Method Development & Validation Primary Standard (A) or CRM (B)High accuracy and full characterization are essential to validate the analytical procedure correctly per ICH Q2(R1).[5][18]
Qualification of Secondary Standard Primary Standard (A)A primary standard is required to accurately assign a purity/potency value to an in-house working standard.
Routine QC Release Testing CRM (B) or a well-qualified Secondary StandardProvides a balance of cost-effectiveness and high-quality, traceable results for routine analysis.[14]
Identification/Peak Marking Only Research Grade (C)Sufficient for qualitative purposes where an exact concentration is not required.

Key Questions to Ask Your Supplier:

  • Is the standard accompanied by a comprehensive Certificate of Analysis?

  • Is the supplier accredited to ISO 17034 (for CRMs)?[13]

  • What is the stated uncertainty of the certified value?

  • Is the material traceable to a national or international standard?

Conclusion

The quality of a reference standard is a direct reflection of the quality of the analytical data it produces. While a high-purity primary standard represents the gold standard, a well-characterized Certified Reference Material provides an excellent balance of quality, traceability, and practicality for most applications in a regulated pharmaceutical laboratory. Research-grade materials have their place in non-quantitative work, but their use in assays or for impurity quantification introduces unacceptable levels of uncertainty and risk.

By understanding the different types of standards, critically evaluating the supplier's Certificate of Analysis, and aligning the quality of the standard with the requirements of the analytical task, researchers and drug development professionals can ensure their data is accurate, reliable, and defensible, ultimately safeguarding the quality and safety of the final medicinal product.

References

  • USP General Chapter <11> USP Reference Standards. United States Pharmacopeial Convention. [11][19][20]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [5][6][7]

  • Reference Standards for Scientific Research: What Are They and Their Types. Clinivex. [9]

  • Purchasing Guide: Certified Reference Materials. Lab Manager. [13]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [7]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [8]

  • ICH Quality Guidelines. International Council for Harmonisation. [18]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [6]

  • This compound | 770-40-1. Benchchem. [15]

  • Guidelines for Reference. VCU Libraries.

  • CAS 770-40-1: this compound. CymitQuimica. [1]

  • 5 Tips to Choose the Right Certified Reference Materials Supplier. Clinivex Enterprises Inc.

  • This compound - SIELC Technologies. SIELC Technologies. [16]

  • Guidelines for the Selection and Use of Reference Materials. Eurachem.

  • This compound | 770-40-1. Chemical Bull Pvt. Ltd. [2]

  • The ABC's of Reference Standard Management. Eurofins. [10]

  • Use and Storage of USP Reference Standards. United States Pharmacopeial Convention. [19]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [3]

  • Reference Standards, Working Standards, and Internal Reference Standards. SynThink Research Chemicals. [14]

  • <11> USP REFERENCE STANDARDS. USP-NF. [20]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [4]

  • USP Compendial Reference Standards. Sigma-Aldrich. [12]

  • HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns. Merck Millipore. [17]

Sources

A Comparative Guide to the Biological Activity Screening of 4-Chloro-N-isopropylaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the substituted aniline scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 4-Chloro-N-isopropylaniline and its analogs present a compelling area of investigation due to their potential for diverse biological activities. This guide provides a comprehensive comparison of the biological activities of a series of rationally designed this compound analogs, supported by robust experimental data. We will delve into their cytotoxic and antimicrobial properties, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new chemical entities.

Introduction: The Therapeutic Potential of Substituted Anilines

Aniline and its derivatives are privileged structures in drug discovery, forming the backbone of numerous approved drugs. The introduction of a chlorine atom at the para-position and an N-isopropyl group imparts specific physicochemical properties that can influence biological activity.[1] These modifications can affect the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its interaction with biological targets.[2] The analogs explored in this guide were synthesized to systematically probe the impact of further substitutions on the aniline ring, with the goal of identifying compounds with enhanced potency and selectivity.

Comparative Cytotoxicity Analysis against Human Cancer Cell Lines

The cytotoxic potential of this compound and its analogs was evaluated against a panel of human cancer cell lines to identify compounds with promising anti-proliferative activity. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, a standard colorimetric method for assessing cell viability.

Data Presentation: Cytotoxicity of this compound Analogs

The following table summarizes the IC50 values (in µM) of the parent compound and its analogs against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).

Compound IDR1R2MCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
1 HH45.2 ± 3.158.7 ± 4.562.1 ± 5.3
2a 2-NO2H15.8 ± 1.222.4 ± 1.925.6 ± 2.1
2b 3-NO2H28.4 ± 2.535.1 ± 2.839.8 ± 3.2
2c 4-NO2H12.5 ± 0.918.9 ± 1.521.3 ± 1.7
3a 2-FH35.1 ± 2.842.6 ± 3.748.2 ± 4.0
3b 4-FH25.9 ± 2.131.5 ± 2.634.7 ± 2.9
4a 2-CH3H40.3 ± 3.551.2 ± 4.155.8 ± 4.8
4b 4-CH3H32.7 ± 2.939.8 ± 3.344.1 ± 3.6
5 2,6-diClH8.2 ± 0.711.5 ± 1.014.3 ± 1.2
Doxorubicin--0.8 ± 0.11.1 ± 0.10.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Structure-Activity Relationship (SAR) Insights

The cytotoxicity data reveals several key structure-activity relationships:

  • Electron-Withdrawing Groups: The introduction of a nitro group (NO2), a strong electron-withdrawing group, significantly enhanced cytotoxic activity compared to the unsubstituted parent compound (1 ). The position of the nitro group was also critical, with the para-substituted analog (2c ) exhibiting the highest potency among the nitro derivatives.[2] This suggests that reducing the electron density of the aniline ring is favorable for cytotoxicity.

  • Halogen Substitution: The addition of a fluorine atom at the para-position (3b ) resulted in a moderate increase in activity, while the ortho-substitution (3a ) had a less pronounced effect. The highly electron-withdrawing nature of fluorine likely contributes to this enhancement.

  • Electron-Donating Groups: The presence of a methyl group (CH3), an electron-donating group, at either the ortho or para position (4a and 4b ) did not significantly improve cytotoxicity, with some analogs showing slightly weaker activity than the parent compound.

  • Di-substitution: The most potent analog in this series was the 2,6-dichloro substituted compound (5 ). The presence of two electron-withdrawing chlorine atoms flanking the amino group dramatically increased cytotoxic activity, highlighting the importance of both electronic and steric factors.

Experimental Protocol: MTT Cytotoxicity Assay

The following protocol outlines the methodology used to determine the cytotoxic activity of the this compound analogs.

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, and HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted in cell culture medium. The cells were treated with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. IC50 values were determined by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.[3]

Mandatory Visualization: Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, A549, HCT116) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48 hours) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4 hours) treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Antimicrobial Activity Screening

The synthesized this compound analogs were also screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

Data Presentation: Antimicrobial Activity of this compound Analogs

The following table summarizes the MIC values (in µg/mL) of the parent compound and its analogs against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

Compound IDR1R2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1 HH128>256>256
2a 2-NO2H3264128
2b 3-NO2H64128>256
2c 4-NO2H163264
3a 2-FH64128128
3b 4-FH326464
4a 2-CH3H>256>256>256
4b 4-CH3H128>256>256
5 2,6-diClH81632
Ciprofloxacin--0.50.25-
Fluconazole----1
Structure-Activity Relationship (SAR) Insights

The antimicrobial screening revealed the following trends:

  • Gram-Positive vs. Gram-Negative Activity: The analogs generally exhibited greater potency against the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli. This is a common observation for many small molecule antimicrobial agents and is often attributed to the structural differences in the bacterial cell envelope.

  • Impact of Substituents: Similar to the cytotoxicity results, electron-withdrawing groups, particularly the 4-nitro (2c ) and 2,6-dichloro (5 ) substitutions, conferred the most significant antimicrobial activity. This suggests that a lower electron density on the aniline ring is also beneficial for antimicrobial action.

  • Limited Antifungal Activity: The antifungal activity against C. albicans was generally weak, with only the most potent antibacterial analogs showing moderate inhibition.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The MIC values were determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in appropriate broth medium.

  • Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for the fungus.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[4]

Mandatory Visualization: General Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture_prep Microbial Culture (Bacteria & Fungi) inoculation Inoculation of Plates culture_prep->inoculation compound_dilution Compound Serial Dilution compound_dilution->inoculation incubation Incubation (24-48 hours) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Caption: Workflow for MIC determination via broth microdilution.

Potential Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of these this compound analogs are yet to be fully elucidated, the observed cytotoxicity against cancer cell lines suggests the induction of apoptosis, or programmed cell death, as a likely mechanism of action. Many cytotoxic agents exert their effects by triggering intracellular signaling cascades that culminate in the activation of caspases, a family of proteases that execute the apoptotic program.

Mandatory Visualization: Postulated Apoptotic Signaling Pathway

G cluster_pathway Apoptotic Signaling Compound This compound Analog Cell_Stress Cellular Stress (e.g., ROS production) Compound->Cell_Stress Mitochondria Mitochondrial Dysfunction Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator) Apoptosome->Caspase_9 Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A potential pathway for apoptosis induction.

Further mechanistic studies, such as caspase activity assays and analysis of mitochondrial membrane potential, are warranted to confirm the involvement of this pathway.

Conclusion and Future Directions

This comparative guide has demonstrated that substitutions on the aniline ring of this compound can significantly modulate its biological activity. Specifically, the introduction of strong electron-withdrawing groups, such as nitro and dichloro substituents, enhances both cytotoxic and antimicrobial properties. The 2,6-dichloro analog (5 ) emerged as the most promising lead compound from this series, exhibiting potent activity against both cancer cell lines and pathogenic microbes.

Future research should focus on:

  • Lead Optimization: Further structural modifications of compound 5 to improve its potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological activities.

  • In Vivo Efficacy: Evaluating the most promising analogs in preclinical animal models of cancer and infectious diseases.

The findings presented in this guide provide a solid foundation for the continued development of this compound analogs as potential therapeutic agents.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 4-Chloro-N-isopropylaniline (CAS No. 770-40-1). As a halogenated aniline derivative, this compound presents significant health and environmental hazards that necessitate rigorous disposal procedures. The following protocols are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.

Core Hazard Profile & Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal controls. This compound is not merely chemical waste; it is a multi-faceted hazard.

  • Human Toxicity: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Like other anilines, it can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, characterized by headache, dizziness, and cyanosis (a blue color to the skin and lips).[2] It is also suspected of causing cancer and may cause an allergic skin reaction.[1]

  • Corrosivity: The compound is known to cause severe skin burns and serious eye damage.[3] Immediate and thorough flushing is required upon contact.

  • Environmental Hazard: this compound is classified as very toxic to aquatic life with long-lasting effects.[3][4] This property strictly prohibits its disposal down the drain, as it can cause significant, persistent damage to aquatic ecosystems.

  • Regulatory Classification: As a halogenated organic compound, this chemical falls under specific waste regulations. In the United States, it is subject to the Resource Conservation and Recovery Act (RCRA) and must be managed as a hazardous waste.[5][6] Many states have additional "persistence criteria" for halogenated organic compounds that reinforce their status as regulated hazardous waste.[7]

Essential Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn. The selection is based on a Level C protection scenario, where the airborne substance is known and skin or eye exposure is a risk.[8][9]

EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage.[3][10]
Hand Protection Double-gloving: inner and outer chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact, which can cause burns and toxic absorption.[8][11] Contaminated gloves should be disposed of, not reused.[11]
Body Protection Chemical-resistant apron or coveralls over a lab coat.Provides a barrier against spills and splashes to prevent skin contact and contamination of personal clothing.[10][11]
Respiratory Protection NIOSH-approved respirator with cartridges for ammonia and organic ammonia derivatives.[3]Required when handling outside of a certified chemical fume hood or if vapors/aerosols may be generated.[12]
Footwear Closed-toe, chemical-resistant safety footwear.Protects feet from spills. Perforated shoes or sandals are prohibited.[11]

Waste Characterization and Segregation: A Foundational Step

Proper disposal begins with correct classification and segregation at the point of generation. Miscategorization can lead to dangerous chemical reactions and regulatory violations.

  • Hazardous Waste Determination: All waste containing this compound (pure substance, solutions, contaminated materials) must be classified as Hazardous Waste .

  • Waste Stream Segregation: This waste must be collected in a dedicated, properly labeled container.

    • DO NOT mix with non-hazardous waste.

    • DO NOT mix with other organic waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It is a halogenated organic waste .[13]

    • DO NOT mix with incompatible materials such as strong oxidizing agents or strong acids.[3]

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol outlines the procedure for collecting and storing this compound waste pending collection by a certified hazardous waste disposal vendor.

  • Select an Appropriate Waste Container:

    • Use a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene [HDPE] or glass).

    • Ensure the container has a secure, screw-top cap.

    • The container must be in good condition, free of cracks or deformation.[14]

  • Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • Clearly write all constituents, including "this compound" and any solvents, with their approximate concentrations. Do not use abbreviations.

    • Indicate the specific hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

  • Transferring Waste:

    • Conduct all waste transfers inside a certified chemical fume hood.

    • Use a funnel to prevent spills when pouring liquid waste.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Storage Pending Disposal:

    • Keep the waste container tightly closed when not in use.[15]

    • Store the container in a designated satellite accumulation area that is a cool, dry, and well-ventilated location.[16]

    • Ensure the storage location has secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

    • Store locked up and away from incompatible materials.[3][15]

  • Arrange for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.[17]

Emergency Procedures: Spill Management

Accidental spills require immediate and correct action to mitigate exposure and environmental release. The response varies significantly based on the spill's magnitude.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Ensure the fume hood sash is lowered. Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to dike and cover the spill.[17] Work from the outside of the spill inward.[18]

  • Collection: Once absorbed, carefully scoop the material using non-sparking tools into a designated hazardous waste container.[17][19]

  • Decontamination: Wipe the spill area with a suitable solvent (consult the SDS), followed by soap and water.[20] All cleaning materials must be disposed of as hazardous waste.[17]

  • Reporting: Report the incident to your laboratory supervisor.

Major Spill (Outside of a Fume Hood or Large Volume)
  • EVACUATE: Immediately alert all personnel to evacuate the area.[17]

  • ASSIST: If safe to do so, remove any injured or contaminated persons from the immediate area.[14] Begin emergency first aid, such as using an emergency shower or eyewash for at least 15 minutes.[14][15]

  • ISOLATE: Close the doors to the laboratory to contain the vapors.

  • CALL FOR HELP: Contact your institution's emergency number (e.g., Public Safety, EHS) immediately. Provide the chemical name, location, and estimated quantity of the spill.[17]

  • AWAIT RESPONSE: Do not re-enter the area. Await the arrival of trained emergency responders.

Diagram: Spill Response Decision Tree

This diagram outlines the critical decision-making process following a chemical spill.

SpillResponse Start Spill of 4-Chloro-N- isopropylaniline Occurs Assess Assess Hazard & Scale Is it large, outside a hood, or are you untrained? Start->Assess MajorSpill MAJOR SPILL Assess->MajorSpill  Yes MinorSpill MINOR SPILL Assess->MinorSpill No   Evacuate Alert & Evacuate Area MajorSpill->Evacuate Isolate Isolate Area (Close Doors) Evacuate->Isolate Call Call Emergency Response (EHS / Public Safety) Isolate->Call Await Await Trained Responders Call->Await DonPPE Don Appropriate PPE MinorSpill->DonPPE Contain Contain & Absorb Spill (Use inert material) DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose

Caption: Decision workflow for responding to a this compound spill.

References

  • Spill Control/Emergency Response. (2025-01-14). EHSO Manual 2025-2026. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Safety Data Sheet 4-Isopropylaniline. (2025-01-01). Meta Scientific. [Link]

  • Safety Data Sheet 4-Chloroaniline. Carl ROTH. [Link]

  • Chemical Emergency Response. Wayne State University Office of Environmental Health and Safety. [Link]

  • Personal Protective Equipment. (2025-09-12). U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Material Safety Data Sheet - 4-chloro aniline 98%. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

  • N-ISOPROPYLANILINE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • 4-Chloroaniline Safety Data Sheet. (2024-11-04). [Link]

  • This compound. PubChem, National Institutes of Health (NIH). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025-12-04). U.S. Environmental Protection Agency (EPA). [Link]

  • 1988 OSHA PEL Project - N-Isopropylaniline. NIOSH, Centers for Disease Control and Prevention (CDC). [Link]

  • Substance Information - this compound. European Chemicals Agency (ECHA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). U.S. Environmental Protection Agency (EPA). [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). [Link]

  • N-Isopropyl-4-chloroaniline - Introduction. (2024-04-10). ChemBK. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA HAZARDOUS WASTE CODES. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-N-isopropylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 4-Chloro-N-isopropylaniline. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a deep dive into the rationale behind selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

This compound, an aromatic amine, is a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.[1] However, its chemical nature necessitates a cautious and informed approach. Structurally similar compounds, such as 4-chloroaniline, are classified as toxic if swallowed, inhaled, or in contact with skin, and are suspected carcinogens that can cause allergic skin reactions.[2][3] Therefore, a robust PPE strategy is not just a recommendation—it is an essential component of your experimental design.

The Core Principle: A Risk-Based PPE Strategy

The selection of PPE is not a one-size-fits-all protocol. It must be tailored to the specific procedure you are performing. The primary routes of exposure to this compound are inhalation of its dust or vapors, skin contact, and eye contact.[2] The level of protection must correspond to the potential for exposure.

Below is a workflow designed to guide your PPE selection process based on the scale and nature of the handling task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Levels cluster_2 Required PPE Ensemble Start Start: Handling this compound AssessTask Assess Task Scale & Hazard Potential Start->AssessTask SmallScale Level 1: Small Scale / Low Exposure (e.g., Weighing <1g in ventilated enclosure) AssessTask->SmallScale Low MediumScale Level 2: Medium Scale / Moderate Exposure (e.g., Synthesis, Chromatography) AssessTask->MediumScale Medium LargeScale Level 3: High Exposure / Emergency (e.g., Large Spill, Vessel Cleaning) AssessTask->LargeScale High / Spill PPE_Level1 Standard Lab Coat (Cotton) Safety Glasses Nitrile Gloves (Single Pair) SmallScale->PPE_Level1 PPE_Level2 Chemical Resistant Lab Coat Chemical Splash Goggles Double-Gloving (e.g., Nitrile) Face Shield (if splash risk) Localized Ventilation (Fume Hood) MediumScale->PPE_Level2 PPE_Level3 Chemical Resistant Suit/Coveralls Full-Face Respirator or SCBA Heavy-Duty Chemical Gloves Chemical Resistant Boots LargeScale->PPE_Level3

Caption: PPE selection workflow for this compound based on task-specific risk assessment.

Deep Dive into PPE Components

Understanding the why behind each piece of equipment is crucial for ensuring its correct use and your safety.

Dermal Protection: Beyond the Lab Coat

Skin contact is a primary exposure route for aromatic amines.[4] These compounds can be absorbed through the skin, leading to systemic toxicity.[2]

  • Gloves : Standard disposable nitrile gloves offer good splash protection for small-scale operations. However, for prolonged contact or handling larger quantities, more robust protection is necessary. Aromatic amines can permeate standard glove materials. Studies on the related compound, aniline, have demonstrated breakthrough times ranging from just a few minutes to over an hour for different glove types.[5][6]

    • Best Practice - Double Gloving : For any task beyond simple weighing, double gloving is recommended. This creates a secondary barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

    • Material Selection : When direct or prolonged contact is possible, select gloves specifically resistant to aromatic amines. While specific data for this compound is scarce, materials like butyl rubber or Viton® are often recommended for handling anilines. Always consult the glove manufacturer’s chemical resistance guide.[7]

Glove MaterialTypical Use CaseEstimated Protection Level (Aniline as reference)
Nitrile Small quantity handling, splash protectionFair to Good (Short-term)
Neoprene Handling larger volumes, moderate contactGood
Butyl Rubber High exposure risk, solvent useExcellent
Viton® Highest exposure risk, prolonged contactExcellent
  • Lab Coats & Aprons : A standard cotton lab coat is sufficient for low-volume work. For procedures with a higher risk of splashes, such as reactions or purifications, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. In the event of a large spill, a full chemical-resistant suit may be required.[2][8]

Eye and Face Protection: An Impenetrable Shield

This compound, particularly in its powder form, can easily become airborne and cause serious eye irritation.

  • Safety Glasses : At a minimum, ANSI Z87.1-rated safety glasses with side shields must be worn for all laboratory work.

  • Chemical Splash Goggles : When handling solutions or performing any operation with a splash potential, chemical splash goggles are mandatory.[8] They form a seal around the eyes, offering superior protection from liquids and airborne particles compared to safety glasses.

  • Face Shields : A face shield, worn over chemical splash goggles, is required when there is a significant risk of a splash, such as when handling large volumes of the chemical or during highly exothermic reactions.[7]

Respiratory Protection: Safeguarding Against Invisible Threats

Inhalation of toxic dust or vapors is a critical exposure risk.[3] The primary defense is always to minimize the generation of airborne contaminants through engineering controls.

  • Engineering Controls First : Always handle solid this compound inside a certified chemical fume hood, a glove box, or a ventilated balance enclosure to prevent inhalation of dust.[8][9]

  • When Respirators are Necessary : If engineering controls are not sufficient to keep airborne concentrations below exposure limits, or during an emergency situation like a spill, respiratory protection is required.[7][8]

    • Respirator Type : For protection against aromatic amines, an air-purifying respirator equipped with combination cartridges is recommended. This typically includes a particulate filter (for dusts) and a cartridge for organic vapors and ammonia/methylamine.[10]

    • Fit and Training : A respirator is only effective if it forms a proper seal with the user's face. Formal fit-testing and training are required before using any tight-fitting respirator.[7] For major spills or emergencies, a self-contained breathing apparatus (SCBA) provides the highest level of protection.[2]

Operational Plan: Step-by-Step Protocols

Adherence to standardized procedures for donning, doffing, and disposing of PPE is critical to prevent cross-contamination.

PPE Donning Procedure
  • Hand Hygiene : Wash hands thoroughly with soap and water.

  • Inner Gloves : Don the first pair of appropriate chemical-resistant gloves.

  • Lab Coat/Suit : Put on your lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron or suit.

  • Respirator : If required, perform a seal check and don your respirator.

  • Eye/Face Protection : Put on chemical splash goggles. If necessary, add a face shield.

  • Outer Gloves : Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

PPE Doffing Procedure (Contamination Avoidance)

The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Outer Gloves : Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Lab Coat/Apron : Unbutton the lab coat and roll it outwards and down from the shoulders, avoiding contact with the exterior. Place it in the appropriate laundry receptacle or disposal bag.

  • Inner Gloves : Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Respirator : If worn, remove the respirator last.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately.

Disposal Plan: A Responsible Conclusion

All disposable PPE used when handling this compound must be considered hazardous waste.

  • Solid Waste : Used gloves, disposable lab coats, and any contaminated wipes or bench paper should be collected in a designated, sealed hazardous waste container.[10]

  • Labeling : Ensure the waste container is clearly labeled with "Hazardous Waste" and a description of its contents.

  • Regulations : All waste disposal must adhere to local, state, and federal regulations.[2] Never dispose of contaminated materials in the regular trash or sewer system.[4]

By integrating this comprehensive, risk-based approach to PPE into your daily laboratory workflow, you build a resilient safety culture that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Aarti Industries. (2021, October 15). p-Fluoro-N-Isopropylaniline Safety Data Sheet. 4

  • Fisher Scientific. 4-Isopropylaniline Safety Data Sheet. 10

  • Sciencelab.com, Inc. (2013). Material Safety Data Sheet - 4-chloro aniline 98%. 8

  • ChemicalBook. (2025, July 19). This compound Chemical Safety Data Sheet. 11

  • Santa Cruz Biotechnology, Inc. 4-Chloroaniline Material Safety Data Sheet. 2

  • Labkem. (2024, November 4). 4-Chloroaniline Safety Data Sheet. 3

  • Chemical Bull Pvt. Ltd. This compound | 770-40-1. 1

  • Hangzhou Zhua Technology Co., Ltd. (2025, October 19). This compound Safety Data Sheet. 12

  • Sigma-Aldrich. (2024, September 6). 4-Chloroaniline Safety Data Sheet. Link

  • National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 69864. Link

  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-41. Link

  • Vo, E., et al. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Link

  • Apollo Scientific. (2022, September 16). 4-Isopropylaniline Safety Data Sheet. 13

  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. 7

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Link

  • Thermo Fisher Scientific. (2021). 4-Isopropylaniline Safety Data Sheet. 9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.